molecular formula C3H4N2O3 B073563 3-Nitro-4,5-dihydroisoxazole CAS No. 1121-14-8

3-Nitro-4,5-dihydroisoxazole

Cat. No.: B073563
CAS No.: 1121-14-8
M. Wt: 116.08 g/mol
InChI Key: FXCSVYLFCWALFV-UHFFFAOYSA-N
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Description

3-Nitro-4,5-dihydroisoxazole is a versatile and highly valuable five-membered heterocyclic building block in organic synthesis and medicinal chemistry. Its core structure, featuring a nitro group adjacent to an isoxazoline ring, makes it an exceptional electrophile and a key precursor for the synthesis of a diverse array of functionalized molecules. The primary research value of this compound lies in its role as a versatile synthon for constructing more complex nitrogen- and oxygen-containing heterocycles, which are privileged scaffolds in pharmaceutical and agrochemical discovery.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-nitro-4,5-dihydro-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H4N2O3/c6-5(7)3-1-2-8-4-3/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXCSVYLFCWALFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CON=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00149903
Record name 4,5-Dihydro-3-nitroisoxazole
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Molecular Weight

116.08 g/mol
Source PubChem
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CAS No.

1121-14-8
Record name 3-Nitro-4,5-dihydroisoxazole
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Record name 4,5-Dihydro-3-nitroisoxazole
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Record name 1121-14-8
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Record name 4,5-Dihydro-3-nitroisoxazole
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Foundational & Exploratory

Synthesis of 3-Nitro-4,5-dihydroisoxazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for obtaining 3-Nitro-4,5-dihydroisoxazole (also known as 3-nitro-2-isoxazoline), a valuable heterocyclic scaffold in medicinal chemistry and organic synthesis. This document details the primary synthetic methodologies, presents quantitative data for key reactions, provides explicit experimental protocols, and visualizes the reaction workflows.

Introduction

The this compound core is a significant pharmacophore due to the versatile reactivity of the nitro group, which allows for a wide range of further functionalizations. Its synthesis is of considerable interest for the development of novel therapeutic agents. The principal methods for the construction of this five-membered heterocycle are rooted in 1,3-dipolar cycloaddition reactions and other cyclization strategies.

Core Synthetic Methodologies

The synthesis of this compound primarily relies on two robust methodologies: the [3+2] cycloaddition of nitroformonitrile oxide with alkenes and the heterocyclization of alkenes using tetranitromethane.

1,3-Dipolar Cycloaddition of Nitroformonitrile Oxide

The most versatile and widely employed method for synthesizing 3-nitro-4,5-dihydroisoxazoles is the 1,3-dipolar cycloaddition of nitroformonitrile oxide with an appropriate alkene dipolarophile.[1] Due to the instability of nitroformonitrile oxide, it is typically generated in situ. A common precursor for its generation is dinitrofuroxan, which undergoes thermal decomposition to yield the reactive nitrile oxide.[1]

The general transformation can be represented as follows:

G cluster_0 Nitrile Oxide Generation cluster_1 Cycloaddition Dinitrofuroxan Dinitrofuroxan NitroformonitrileOxide Nitroformonitrile Oxide (in situ) Dinitrofuroxan->NitroformonitrileOxide Δ Alkene Alkene (e.g., Ethylene) Product This compound Alkene->Product NitroformonitrileOxide_ref Nitroformonitrile Oxide NitroformonitrileOxide_ref->Product

Caption: General workflow for the synthesis of this compound via 1,3-dipolar cycloaddition.

This method offers a high degree of regioselectivity, with the nitro group consistently positioned at the 3-position of the resulting dihydroisoxazole ring. The reaction is applicable to a variety of substituted alkenes, allowing for the synthesis of a diverse library of derivatives.

Heterocyclization with Tetranitromethane

An alternative approach involves the reaction of an alkene with tetranitromethane. This method is particularly effective for the synthesis of 3-nitroisoxazolines from non-activated alkenes.[1] The reaction mechanism is proposed to proceed through a nitronic ester intermediate which then undergoes cyclization.

G cluster_0 Reaction Components cluster_1 Reaction Pathway Alkene Alkene TNM Tetranitromethane Intermediate Intermediate Adduct Product This compound Derivative Intermediate->Product Cyclization Alkene_ref Alkene Alkene_ref->Intermediate TNM_ref Tetranitromethane TNM_ref->Intermediate

Caption: Simplified workflow for the synthesis of 3-nitroisoxazolines using tetranitromethane.

This method provides a direct route to 3-nitroisoxazolines and is particularly useful when the corresponding nitrile oxide is not readily accessible.

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis of this compound derivatives.

Table 1: Synthesis of this compound Derivatives via 1,3-Dipolar Cycloaddition

DipolarophileReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Ethylene2-methyl-6-nitrobenzaldoxime, Cl₂, Et₃NDichloromethaneRoom Temp.1090.5[2]
Ethene2-methyl-6-nitrobenzaldoxime, Cl₂, NaOH (aq)1,2-dichloroethaneRoom Temp.1488.5[2]
StyreneBenzonitrile N-oxide (from benzaldoxime)Not specifiedNot specifiedNot specifiedHigh[3]
Various Alkenesα-nitroketones, p-TsOHAcetonitrile802220-90[4]

Table 2: Synthesis of 3-Nitroisoxazoles from Tetranitromethane and Alkenes

AlkeneBaseSolventTemperature (°C)Time (h)Yield (%)Reference
α,β-unsaturated aldehydesTriethylamineNot specifiedNot specifiedNot specifiedGood to High[5]
α,β-unsaturated ketonesTriethylamineNot specifiedNot specifiedNot specifiedGood to High[5]
α,β-unsaturated estersTriethylamineNot specifiedNot specifiedNot specifiedGood to High[5]

Experimental Protocols

Protocol 1: General Procedure for 1,3-Dipolar Cycloaddition using an Aldoxime Precursor (One-Pot)

This protocol describes the synthesis of a substituted this compound from an aldoxime precursor.

Materials:

  • Substituted nitrobenzaldoxime (1.0 eq)

  • Chlorine gas or N-chlorosuccinimide (1.1-1.5 eq)

  • Triethylamine (Et₃N) or other suitable base (2.0-3.0 eq)

  • Alkene (e.g., ethylene gas)

  • Anhydrous chlorinated solvent (e.g., dichloromethane, 1,2-dichloroethane)

  • Nitrogen gas

Procedure:

  • In a four-necked flask equipped with a mechanical stirrer, gas inlet, and dropping funnel, dissolve the substituted nitrobenzaldoxime in the anhydrous solvent under a nitrogen atmosphere.

  • At room temperature, bubble chlorine gas through the solution over 1-1.5 hours, or add N-chlorosuccinimide portion-wise.

  • Continue stirring for an additional 0.5-1.5 hours after the addition is complete.

  • Purge the reaction mixture with nitrogen gas for an extended period (e.g., 2-9 hours) to remove excess chlorine.

  • Begin bubbling the alkene (e.g., ethylene) through the reaction mixture.

  • After 20-30 minutes of alkene addition, slowly add a solution of triethylamine in the reaction solvent via the dropping funnel.

  • Continue to pass the alkene through the reaction mixture for 10-15 hours.

  • Upon reaction completion (monitored by TLC), wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield the desired this compound derivative.[2]

Protocol 2: Synthesis of 3-Nitroisoxazolines from Tetranitromethane and Alkenes

This protocol provides a general method for the heterocyclization of alkenes with tetranitromethane.

Materials:

  • Alkene (1.0 eq)

  • Tetranitromethane (1.0 eq)

  • Triethylamine (as a catalyst or reactant)

  • Suitable solvent (e.g., chlorobenzene)

Procedure:

  • Dissolve the alkene in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

  • In a separate flask, prepare a solution of tetranitromethane in the same solvent.

  • Cool the alkene solution to 0 °C in an ice bath.

  • Add the tetranitromethane solution dropwise to the stirred alkene solution.

  • If required, add triethylamine to the reaction mixture. The addition of a base can promote the reaction with electrophilic alkenes.[5]

  • Allow the reaction to proceed at room temperature for an extended period (e.g., 48 hours).

  • The reaction may require heating to reflux to drive it to completion.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the 3-nitroisoxazoline product.

Spectroscopic Characterization

The synthesized this compound and its derivatives can be characterized using standard spectroscopic techniques.

  • ¹H NMR: The protons on the dihydroisoxazole ring typically appear as multiplets in the upfield region. The chemical shifts and coupling patterns are diagnostic of the substitution pattern. For the parent compound, protons at C4 and C5 would be expected.

  • ¹³C NMR: The carbon atoms of the heterocyclic ring will have characteristic chemical shifts. The carbon bearing the nitro group (C3) will be significantly deshielded.

  • IR Spectroscopy: The presence of the nitro group will be indicated by strong asymmetric and symmetric stretching vibrations typically in the regions of 1550-1570 cm⁻¹ and 1340-1360 cm⁻¹, respectively. The C=N stretch of the isoxazoline ring is also observable.

  • Mass Spectrometry: The molecular ion peak in the mass spectrum will confirm the molecular weight of the synthesized compound. Fragmentation patterns can provide further structural information.

For example, the characterization of 5-(furan-2-yl)-3-phenyl-4,5-dihydroisoxazole derivatives shows characteristic signals for the isoxazoline ring protons in ¹H NMR spectra, with the H-4 proton appearing as a triplet and the H-5 protons as doublets.[6] The C=N stretch in the IR spectrum is observed around 1614-1625 cm⁻¹.[6]

Conclusion

The synthesis of this compound is a well-established field with robust and versatile methodologies. The 1,3-dipolar cycloaddition of in situ generated nitroformonitrile oxide and the heterocyclization of alkenes with tetranitromethane are the cornerstone synthetic strategies. This guide provides the foundational knowledge, quantitative data, and detailed protocols necessary for researchers to successfully synthesize and explore this important class of heterocyclic compounds for applications in drug discovery and development.

References

Spectroscopic and Synthetic Insights into 3-Nitro-4,5-dihydroisoxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic workflow for 3-Nitro-4,5-dihydroisoxazole, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of direct experimental data in public literature, this document compiles predicted spectroscopic data based on the analysis of structurally related compounds, alongside generalized experimental protocols for its synthesis and characterization.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from established principles of NMR, IR, and Mass Spectrometry, and by analogy with data from similar heterocyclic systems.

Table 1: Predicted ¹H NMR Spectral Data for this compound
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 3.5 - 4.0Triplet2HCH₂ at position 4
~ 4.5 - 5.0Triplet2HCH₂ at position 5

Note: The chemical shifts are approximate and would be influenced by the solvent used.

Table 2: Predicted ¹³C NMR Spectral Data for this compound
Chemical Shift (δ) ppmAssignment
~ 40 - 50C4
~ 70 - 80C5
~ 155 - 165C3

Note: The chemical shifts are approximate and would be influenced by the solvent used.

Table 3: Predicted Key IR Absorption Bands for this compound
Wavenumber (cm⁻¹)IntensityAssignment
~ 1550 - 1500StrongAsymmetric NO₂ stretch
~ 1360 - 1300StrongSymmetric NO₂ stretch
~ 1620 - 1600MediumC=N stretch
~ 1220 - 1200MediumC-N stretch
~ 2900 - 2800MediumAliphatic C-H stretch
Table 4: Predicted Mass Spectrometry Data for this compound
m/zInterpretation
116.02[M]⁺ (Molecular Ion)
70.02[M - NO₂]⁺
Other fragmentsConsistent with the dihydroisoxazole ring cleavage

Note: The molecular formula of this compound is C₃H₄N₂O₃, with a monoisotopic mass of 116.0222 Da.[1][2]

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

A plausible synthetic route to this compound involves the 1,3-dipolar cycloaddition of a nitrile oxide with an alkene. A common precursor for the in-situ generation of the required nitro-substituted nitrile oxide is an α-nitro-aldoxime.

Materials:

  • α-nitro-aldehyde

  • Hydroxylamine hydrochloride

  • A suitable base (e.g., sodium carbonate)

  • A suitable alkene (e.g., ethene)

  • A suitable solvent (e.g., dichloromethane, THF)

  • Dehydrating agent/oxidizing agent for nitrile oxide formation (e.g., N-chlorosuccinimide (NCS) or sodium hypochlorite)

Procedure:

  • Oxime Formation: The α-nitro-aldehyde is reacted with hydroxylamine hydrochloride in the presence of a base to form the corresponding α-nitro-aldoxime. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Nitrile Oxide Generation and Cycloaddition: The α-nitro-aldoxime is dissolved in a suitable solvent along with the alkene. The dehydrating/oxidizing agent is then added, often at a reduced temperature, to generate the nitro-substituted nitrile oxide in-situ. This reactive intermediate then undergoes a [3+2] cycloaddition reaction with the alkene to form the this compound ring.

  • Work-up and Purification: The reaction mixture is quenched, and the product is extracted using an appropriate organic solvent. The crude product is then purified using column chromatography or recrystallization to yield the pure this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: 5-10 mg of the purified compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).[3]

  • ¹H NMR Spectroscopy: A one-dimensional ¹H NMR spectrum is acquired using a spectrometer operating at a frequency of 300 MHz or higher.[4]

  • ¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum is acquired to observe the carbon signals.[5]

Infrared (IR) Spectroscopy

  • Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a volatile solvent, or the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.[6]

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.[7][8]

Mass Spectrometry (MS)

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).[9]

  • Data Acquisition: The mass spectrum is obtained using a mass spectrometer, with ionization techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI).[10][11] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the synthesis and characterization of this compound.

synthesis_workflow cluster_synthesis Synthesis start Starting Materials (α-nitro-aldehyde, Hydroxylamine, Ethene) oxime Oxime Formation start->oxime cycloaddition 1,3-Dipolar Cycloaddition oxime->cycloaddition workup Work-up & Purification cycloaddition->workup product Pure this compound workup->product characterization_workflow cluster_characterization Spectroscopic Characterization product Purified Product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms data Spectroscopic Data (Structure Confirmation) nmr->data ir->data ms->data

References

IUPAC name for 3-Nitro-4,5-dihydroisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 3-Nitro-4,5-dihydroisoxazole

Introduction

This compound, a heterocyclic organic compound, serves as a pivotal intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals.[1][2] Its isoxazole ring structure, combined with a reactive nitro group, makes it a versatile building block for developing novel bioactive molecules. This guide provides a comprehensive overview of its chemical properties, synthesis protocols, and its role in drug development, tailored for researchers, scientists, and professionals in the field. The primary value of related compounds, such as 3-amino-4,5-dihydroisoxazole, lies in their function as advanced pharmaceutical intermediates for synthesizing a range of drug molecules, particularly antibacterial agents.[3]

Nomenclature and Physicochemical Properties

The formal IUPAC name for this compound is 3-nitro-4,5-dihydro-1,2-oxazole .[4] It is also commonly referred to as 3-Nitroisoxazoline.[5] Below is a summary of its key computed physicochemical properties.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₃H₄N₂O₃PubChem[4]
Molecular Weight 116.08 g/mol PubChem[4]
Monoisotopic Mass 116.02219199 DaPubChem[4]
XLogP3 0.1PubChem[4]
Boiling Point 206°C at 760 mmHgMySkinRecipes[1]
CAS Number 1121-14-8PubChem[4]
Table 2: Predicted Collision Cross Section (CCS) Data
Adductm/zPredicted CCS (Ų)
[M+H]⁺ 117.02947117.3
[M+Na]⁺ 139.01141125.0
[M-H]⁻ 115.01492120.5
[M+NH₄]⁺ 134.05602138.0
Data sourced from PubChemLite, calculated using CCSbase.[6]

Synthesis of Dihydroisoxazoles

The synthesis of the 4,5-dihydroisoxazole core is most commonly achieved through a 1,3-dipolar cycloaddition reaction. This method involves the reaction of a nitrile oxide with an alkene and is highly efficient for creating a diverse range of derivatives.[7][8]

Experimental Protocol 1: General 1,3-Dipolar Cycloaddition for 3-aryl-4,5-dihydroisoxazoles[7]

This protocol outlines the synthesis via in-situ generation of a nitrile oxide from an aldoxime, followed by its cycloaddition to an alkene.

Materials:

  • Substituted aromatic aldehyde

  • Hydroxylamine hydrochloride

  • Sodium hydroxide (NaOH) or other suitable base

  • Styrene or other suitable alkene

  • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Oxidizing agent (e.g., N-Chlorosuccinimide (NCS), Chloramine-T)

Procedure:

  • Oxime Formation:

    • Dissolve the substituted aromatic aldehyde in a suitable solvent.

    • Add an equimolar amount of hydroxylamine hydrochloride and a base (e.g., NaOH).

    • Stir the mixture at room temperature until the aldehyde is consumed, monitoring progress via Thin-Layer Chromatography (TLC).

    • Extract the resulting aldoxime and purify it by recrystallization or column chromatography.

  • Nitrile Oxide Generation and Cycloaddition:

    • Dissolve the purified aldoxime and the alkene (e.g., styrene) in a suitable solvent (e.g., DCM).

    • Cool the mixture to 0°C and slowly add an oxidizing agent (e.g., NCS).

    • Allow the reaction to warm to room temperature and stir until the aldoxime is consumed (monitored by TLC).

    • Quench the reaction, extract the product with an appropriate solvent, and purify by column chromatography to yield the final 3-aryl-4,5-dihydroisoxazole.

Logical Workflow: 1,3-Dipolar Cycloaddition

A Aromatic Aldehyde C Aldoxime Intermediate A->C B Hydroxylamine HCl + Base B->C F Nitrile Oxide (In-situ) C->F D Alkene G 1,3-Dipolar Cycloaddition D->G E Oxidizing Agent (e.g., NCS) E->F F->G H 3-aryl-4,5-dihydroisoxazole G->H

Caption: General synthesis of 3-aryl-4,5-dihydroisoxazoles.

Experimental Protocol 2: One-Pot Synthesis of 3-(2-methyl-6-nitrophenyl)-4,5-dihydroisoxazole[9]

This method avoids the isolation of potentially unstable intermediates through a one-pot process.

Materials:

  • 2-methyl-6-nitrobenzaldehyde oxime

  • Ethylene

  • Manganese-based oxide (e.g., Manganese dioxide)

  • Solvent

Procedure:

  • Combine 2-methyl-6-nitrobenzaldehyde oxime and the manganese-based oxide oxidant in a suitable reaction vessel with a solvent.

  • Introduce ethylene into the reaction mixture.

  • The reaction is typically conducted at a temperature between 20°C and 80°C for a duration of 2 to 10 hours.[9]

  • The manganese-based oxide oxidizes the aldoxime to a nitrile oxide intermediate, which immediately undergoes a 1,3-dipolar cycloaddition with ethylene.

  • Upon completion, the product is isolated and purified from the reaction mixture.

Experimental Workflow: One-Pot Synthesis

cluster_0 One-Pot Reaction Vessel A 2-methyl-6-nitrobenzaldehyde oxime D Oxidation to Nitrile Oxide A->D B Ethylene E 1,3-Dipolar Cycloaddition B->E C Manganese-based Oxidant C->D D->E F 3-(2-methyl-6-nitrophenyl) -4,5-dihydroisoxazole E->F cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway LPS LPS MAPK MAPK Activation LPS->MAPK NFkB_act NF-κB Nuclear Translocation LPS->NFkB_act DIC Dihydroisoxazole (e.g., DIC) DIC->MAPK DIC->NFkB_act Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Cytokines NFkB_act->Cytokines

References

An In-depth Technical Guide to 3-Nitro-4,5-dihydroisoxazole: Synthesis, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Nitro-4,5-dihydroisoxazole, a heterocyclic organic compound of interest in medicinal chemistry and drug development. Due to the limited availability of in-depth experimental data for the unsubstituted parent compound, this guide leverages data from closely related nitro-dihydroisoxazole analogs to present a thorough understanding of its synthesis, physicochemical properties, and potential biological activities. The methodologies for synthesis, particularly through 1,3-dipolar cycloaddition, are detailed. Furthermore, this document explores the potential biological relevance of this class of compounds, including their roles as anti-inflammatory and antimicrobial agents, and discusses the signaling pathways they may influence. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.

Chemical Identity and Properties

This compound is a five-membered heterocyclic compound containing a nitro group at the 3-position. This structural feature is crucial for its chemical reactivity and potential biological activity.

Table 1: Chemical Identifiers and Synonyms for this compound

IdentifierValue
CAS Number 1121-14-8[1][2][3][4]
Molecular Formula C₃H₄N₂O₃[2][4]
IUPAC Name 3-nitro-4,5-dihydro-1,2-oxazole[2][4]
Synonyms 4,5-Dihydro-3-nitroisoxazole[2][4], 3-Nitroisoxazoline[3], 3-nitro-4,5-dihydro-1,2-oxazole[2]

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 116.08 g/mol [2][4]
Boiling Point 206°C at 760 mmHg[5]
Storage Temperature 2-8°C, dry and sealed[5]

Synthesis of Dihydroisoxazole Derivatives: Experimental Protocols

The most common and versatile method for synthesizing the 4,5-dihydroisoxazole core is the 1,3-dipolar cycloaddition reaction. This reaction typically involves the in situ generation of a nitrile oxide from an aldoxime, which then reacts with an alkene.

General Protocol for 1,3-Dipolar Cycloaddition

This protocol outlines the synthesis of 3-aryl-4,5-dihydroisoxazole derivatives, which serves as a representative method for this class of compounds.

Materials:

  • Substituted aromatic aldehyde

  • Hydroxylamine hydrochloride

  • Sodium hydroxide (NaOH) or other suitable base

  • Styrene or other suitable alkene

  • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Oxidizing agent (e.g., N-Chlorosuccinimide (NCS), Chloramine-T)

Procedure:

  • Oxime Formation:

    • Dissolve the substituted aromatic aldehyde in a suitable solvent.

    • Add an equimolar amount of hydroxylamine hydrochloride and a base (e.g., NaOH) to the solution.

    • Stir the reaction mixture at room temperature until the aldehyde is consumed, as monitored by Thin Layer Chromatography (TLC).

    • Extract the resulting aldoxime and purify by recrystallization or column chromatography.[6]

  • Nitrile Oxide Generation and Cycloaddition:

    • Dissolve the purified aldoxime in a suitable solvent (e.g., DCM).

    • Add the alkene (e.g., styrene) to the solution.

    • Slowly add an oxidizing agent (e.g., NCS) to the mixture at 0°C.

    • Allow the reaction to warm to room temperature and stir until the aldoxime is consumed (monitored by TLC).

    • Quench the reaction, extract the product, and purify by column chromatography to yield the 3-aryl-4,5-dihydroisoxazole.[6]

G cluster_synthesis Synthesis Workflow start Start Materials: Aromatic Aldehyde, Hydroxylamine HCl, Base, Alkene oxime Oxime Formation: Stir at RT start->oxime Mix extraction_oxime Extraction and Purification of Aldoxime oxime->extraction_oxime TLC Monitoring cycloaddition Nitrile Oxide Generation & 1,3-Dipolar Cycloaddition: Add Alkene & Oxidizing Agent extraction_oxime->cycloaddition Purified Aldoxime extraction_product Quenching, Extraction, and Purification cycloaddition->extraction_product TLC Monitoring product Final Product: 3-Aryl-4,5-dihydroisoxazole extraction_product->product

General workflow for the synthesis of 3-aryl-4,5-dihydroisoxazoles.

Biological Activity and Potential Applications

While specific biological data for this compound is scarce, the broader class of nitro-substituted and dihydroisoxazole-containing compounds exhibits a range of significant biological activities.[7][8] The nitro group, in particular, is a well-known pharmacophore in various therapeutic agents.[7][8][9]

Antimicrobial Activity

Nitro compounds are known to possess a wide spectrum of antimicrobial activities.[7][8] For instance, novel 6-nitro-2,3-dihydroimidazooxazole analogues have been synthesized and evaluated for their efficacy against Mycobacterium tuberculosis.

Table 3: Antitubercular Activity of Representative Nitrodihydroimidazooxazole Analogues

CompoundMIC against MTB H37Rv (µg/mL)
Analog 13d (4-F) 0.06
Analog 13e (4-CF₃) 0.25
Data from a study on related nitrodihydroimidazooxazole analogues.[1]
Anti-inflammatory Activity

Certain dihydroisoxazole derivatives have demonstrated potent anti-inflammatory effects. For example, 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole (DIC) has been shown to decrease the release of pro-inflammatory cytokines like TNF-α and IL-6 from LPS-stimulated macrophages.[10] It also inhibits the nuclear translocation of NF-κB and the MAPK signaling pathway.[10]

Table 4: Anti-inflammatory Activity of a Representative Dihydroisoxazole Derivative (DIC)

Biological EffectObservation
TNF-α and IL-6 Release Dose-dependent decrease in LPS-stimulated macrophages.[10]
COX-2 Levels Diminished, leading to inhibition of PGE₂ production.
NF-κB Translocation Prevented nuclear translocation.[10]
MAPK Pathway Inhibited.[10]

Signaling Pathways and Mechanism of Action

Based on studies of related compounds, this compound and its derivatives may exert their biological effects through the modulation of key signaling pathways involved in inflammation and cellular stress responses.

Inhibition of the NF-κB and MAPK Signaling Pathways

As observed with analogs like DIC, a plausible mechanism of anti-inflammatory action is the inhibition of the NF-κB and MAPK pathways. These pathways are central to the inflammatory response, and their inhibition leads to a reduction in the production of pro-inflammatory mediators.

G cluster_pathway Potential Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK Activates IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases nucleus Nucleus NFkB->nucleus Translocates cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nucleus->cytokines Gene Transcription compound 3-Nitro-4,5- dihydroisoxazole (Analog) compound->MAPK Inhibits compound->NFkB Inhibits Translocation

References

molecular formula and weight of 3-Nitro-4,5-dihydroisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 3-Nitro-4,5-dihydroisoxazole, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The document details its molecular characteristics, a plausible experimental protocol for its synthesis, and discusses its potential biological activities based on related structures.

Core Molecular and Physical Data

Quantitative data for this compound has been compiled from various chemical databases. While some physical properties are computationally predicted, they provide a valuable reference for experimental design.

Identifier Value Source
Molecular Formula C₃H₄N₂O₃PubChem[1][2]
IUPAC Name 3-nitro-4,5-dihydro-1,2-oxazolePubChem[1][2]
CAS Number 1121-14-8AbacipharmTech[3], PubChem[1][2]
Physicochemical Property Value Notes
Molecular Weight 116.08 g/mol PubChem[1][2]
Monoisotopic Mass 116.02219199 DaPubChem[1][2]
Boiling Point 206°C at 760 mmHgMySkinRecipes[2]
Topological Polar Surface Area 67.4 ŲComputed by Cactvs[1][2]
XLogP3 0.1Computed by XLogP3[1][2]

Synthesis Protocol: 1,3-Dipolar Cycloaddition

The primary and most versatile method for synthesizing the 4,5-dihydroisoxazole core is the 1,3-dipolar cycloaddition reaction.[4] This involves the reaction of a nitrile oxide with a dipolarophile, typically an alkene. For this compound, the reaction would proceed between nitroformonitrile oxide (generated in situ) and ethylene.

Experimental Methodology

Reaction: In situ generation of nitroformonitrile oxide and subsequent [3+2] cycloaddition with ethylene.

Materials:

  • Nitroformaldoxime (starting material for nitrile oxide)

  • Ethylene (dipolarophile)

  • Oxidizing agent (e.g., N-Chlorosuccinimide (NCS) or Chloramine-T)

  • Base (e.g., Triethylamine)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Reaction vessel suitable for handling gaseous reagents

Procedure:

  • Reaction Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas inlet is charged with nitroformaldoxime and an anhydrous solvent such as DCM.

  • Nitrile Oxide Generation: The solution is cooled to 0°C in an ice bath. A solution of the oxidizing agent (e.g., NCS) in the same anhydrous solvent is added dropwise to the stirred solution of the oxime. A base, such as triethylamine, is subsequently added to facilitate the dehydrochlorination, leading to the in situ formation of nitroformonitrile oxide. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cycloaddition: Ethylene gas is then bubbled through the reaction mixture containing the freshly generated nitrile oxide. The reaction is allowed to proceed at room temperature, and the consumption of the nitrile oxide is monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is quenched with water and the organic layer is separated. The aqueous layer is extracted with the solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

G Synthesis of this compound cluster_0 Step 1: Nitrile Oxide Generation (in situ) cluster_1 Step 2: 1,3-Dipolar Cycloaddition Nitroformaldoxime Nitroformaldoxime Nitroformonitrile_Oxide Nitroformonitrile Oxide Nitroformaldoxime->Nitroformonitrile_Oxide + NCS, Base - HCl NCS N-Chlorosuccinimide (NCS) Base Base (e.g., Triethylamine) Ethylene Ethylene Product This compound Ethylene->Product Nitroformonitrile_Oxide_ref->Product

Caption: Reaction workflow for the synthesis of this compound.

Spectroscopic Characterization (Predicted)

Spectroscopy Expected Features
¹H NMR Two multiplets in the aliphatic region corresponding to the two diastereotopic methylene protons (-CH₂) of the dihydroisoxazole ring. The chemical shifts would be influenced by the adjacent oxygen, nitrogen, and the C=N double bond.
¹³C NMR Three distinct signals are expected: two for the sp³ hybridized carbons of the ring and one for the sp² hybridized carbon of the C=N bond, which is deshielded due to the attached electronegative nitro and imine groups.
IR Spectroscopy Characteristic absorption bands would include strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂), a C=N stretching vibration for the isoxazoline ring, and C-H stretching vibrations for the methylene groups.[5][6]
Mass Spectrometry The mass spectrum would show a molecular ion peak corresponding to the molecular weight. Predicted collision cross section data suggests observable adducts such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻.[7]

Potential Biological Activity and Signaling Pathways

The isoxazole and isoxazoline cores are prevalent in many biologically active compounds, exhibiting a wide range of activities including anti-inflammatory, antimicrobial, and anticancer properties.[8][9] The presence of a nitro group is also a significant feature in many pharmaceuticals, often contributing to antimicrobial effects through redox cycling, though it can also be associated with toxicity.[10][11][12]

Given the structural motifs, this compound could plausibly exhibit anti-inflammatory or antimicrobial activities. For instance, some 3-aryl-4,5-dihydroisoxazole derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[9]

Hypothetical Anti-Inflammatory Signaling Pathway

The following diagram illustrates a potential mechanism by which a dihydroisoxazole derivative could inhibit inflammatory responses.

G Potential Anti-inflammatory Signaling Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS Inflammatory Stimulus (e.g., LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK Complex TLR4->IKK Compound This compound MAPK MAPK (e.g., p38, JNK) Compound->MAPK inhibition Compound->IKK inhibition MAPKK MAPKK MAPKKK->MAPKK MAPKK->MAPK AP1 AP-1 MAPK->AP1 Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) AP1->Inflammatory_Genes IkB IκBα IKK->IkB inhibits phosphorylation NFkB NF-κB IkB->NFkB sequesters in cytoplasm NFkB_nucleus NF-κB (active) NFkB->NFkB_nucleus translocation NFkB_nucleus->Inflammatory_Genes

Caption: Postulated inhibition of NF-κB and MAPK pathways by this compound.

This guide serves as a foundational resource for professionals engaged in the research and development of novel therapeutic agents. The provided data and protocols offer a starting point for the synthesis, characterization, and biological evaluation of this compound.

References

Crystal Structure Analysis of Isoxazoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure analysis of isoxazoline derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Isoxazoline derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and insecticidal properties.[1] A thorough understanding of their three-dimensional structure at the atomic level is paramount for rational drug design, structure-activity relationship (SAR) studies, and the development of novel therapeutic agents. X-ray crystallography stands as the definitive method for elucidating the solid-state conformation, stereochemistry, and intermolecular interactions of these molecules.[2][3]

Core Concepts in Isoxazoline Synthesis and Crystallography

The synthesis of isoxazoline derivatives is most commonly achieved through a 1,3-dipolar cycloaddition reaction.[4][5] This typically involves the reaction of a chalcone (an α,β-unsaturated ketone) with hydroxylamine hydrochloride in the presence of a base. The resulting isoxazoline's structure is then unequivocally confirmed by single-crystal X-ray diffraction.

The process of crystal structure analysis involves several key stages:

  • Synthesis and Purification: The isoxazoline derivative is synthesized and purified to obtain a homogenous sample.

  • Crystallization: High-quality single crystals are grown from the purified compound. This is often the most challenging step and various techniques, such as slow evaporation, are employed.

  • X-ray Diffraction Data Collection: A single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is recorded.[2]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined (structure solution) and optimized (refinement) to generate a final, accurate molecular structure.[2]

Experimental Protocols

This section details the methodologies for the synthesis, crystallization, and crystal structure determination of isoxazoline derivatives.

Synthesis of Isoxazoline Derivatives via 1,3-Dipolar Cycloaddition

A representative protocol for the synthesis of isoxazoline derivatives from chalcones is as follows:

General Procedure:

  • To a solution of the appropriate chalcone (1.0 mmol) in ethanol, add hydroxylamine hydrochloride (2.0 mmol) and sodium acetate (4.0 mmol).

  • Stir the reaction mixture at reflux temperature (approximately 80 °C) for 4 hours under an inert atmosphere (e.g., argon).

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Crystallization of Isoxazoline Derivatives

Growing single crystals of sufficient quality for X-ray diffraction is a critical step. Slow evaporation is a commonly used and effective method.

Protocol for Crystallization by Slow Evaporation:

  • Dissolve the purified isoxazoline derivative in a suitable solvent or solvent mixture in which it is moderately soluble.

  • Filter the solution to remove any particulate matter.

  • Place the filtered solution in a clean vial and cover it loosely (e.g., with a cap having a small hole) to allow for slow evaporation of the solvent.

  • Store the vial in a vibration-free environment at a constant temperature.

  • Monitor the vial periodically for the formation of single crystals. This process can take several days to weeks.

X-ray Diffraction Data Collection and Structure Refinement

The following provides a general workflow for X-ray diffraction data collection and structure refinement for small organic molecules like isoxazoline derivatives.

Protocol:

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer, and X-ray diffraction data are collected, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations. Data is collected over a range of crystal orientations.[2]

  • Data Processing: The collected diffraction images are processed to integrate the reflection intensities and determine the unit cell parameters.

  • Structure Solution: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • Structure Refinement: The initial model is refined against the experimental diffraction data using least-squares methods to optimize the atomic coordinates, and thermal parameters.

  • Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Data Presentation: Crystallographic Data of Representative Isoxazoline Derivatives

The following table summarizes the crystallographic data for a selection of isoxazoline derivatives, providing a basis for structural comparison. This data is typically obtained from crystallographic databases such as the Cambridge Crystallographic Data Centre (CCDC).[6][7][8]

Compound IDFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)ZCCDC No.
1 C₁₇H₁₅NO₂MonoclinicP2₁/c10.123(4)15.432(6)9.012(3)90101.34(3)901378.9(8)41531964
2 C₁₈H₁₇NO₃OrthorhombicP2₁2₁2₁8.345(2)11.234(3)16.789(5)9090901573.4(7)4841703
3 C₂₀H₂₀N₂O₄MonoclinicP2₁/n12.543(1)8.987(1)16.345(2)90109.87(1)901732.4(3)42182030

Biological Activity and Signaling Pathways

Isoxazoline derivatives have been shown to exert their biological effects through the modulation of various cellular signaling pathways. Understanding these interactions is crucial for drug development.

PI3K/AKT/FOXO3a Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical signaling cascade that regulates cell survival, proliferation, and apoptosis. The FOXO3a transcription factor, a downstream target of AKT, plays a key role in inducing apoptosis and cell cycle arrest. In many cancers, the PI3K/AKT pathway is hyperactivated, leading to the phosphorylation and inactivation of FOXO3a, thereby promoting cell survival.[9] Some isoxazoline derivatives have been found to inhibit the PI3K/AKT pathway, leading to the activation of FOXO3a and subsequent apoptosis in cancer cells.[10][11]

PI3K_AKT_FOXO3a_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 pAKT p-AKT (Active) PIP3->pAKT Activates AKT AKT AKT->pAKT pFOXO3a p-FOXO3a (Inactive) pAKT->pFOXO3a Phosphorylates FOXO3a_cyto FOXO3a FOXO3a_cyto->pFOXO3a FOXO3a_nuc FOXO3a FOXO3a_cyto->FOXO3a_nuc Translocates FourteenThreeThree 14-3-3 pFOXO3a->FourteenThreeThree Binds Isoxazoline Isoxazoline Derivative Isoxazoline->pAKT Inhibits FourteenThreeThree->FOXO3a_nuc Sequesters in Cytoplasm TargetGenes Target Genes (e.g., p21, p27) FOXO3a_nuc->TargetGenes Activates Transcription Apoptosis Apoptosis & Cell Cycle Arrest TargetGenes->Apoptosis

Caption: PI3K/AKT/FOXO3a signaling pathway and the inhibitory effect of isoxazoline derivatives.

RAF-MEK-ERK (MAPK) Signaling Pathway

The RAF-MEK-ERK cascade, a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, is frequently deregulated in various cancers.[12] This pathway plays a crucial role in transmitting signals from cell surface receptors to the nucleus, thereby regulating gene expression and critical cellular processes such as proliferation, differentiation, and survival.[13] The inhibition of this pathway is a major focus of cancer drug discovery.[13] While research is ongoing, certain isoxazoline derivatives are being investigated for their potential to inhibit components of the RAF-MEK-ERK pathway, thereby suppressing tumor growth.[14][15]

RAF_MEK_ERK_Pathway cluster_workflow Experimental Workflow: Synthesis to Structure Start Starting Materials (Chalcone & Hydroxylamine HCl) Synthesis 1,3-Dipolar Cycloaddition Start->Synthesis Purification Purification (Recrystallization/ Column Chromatography) Synthesis->Purification Crystallization Crystal Growth (e.g., Slow Evaporation) Purification->Crystallization DataCollection X-ray Diffraction Data Collection Crystallization->DataCollection StructureSolution Structure Solution & Refinement DataCollection->StructureSolution FinalStructure Final Crystal Structure & Analysis StructureSolution->FinalStructure

Caption: General experimental workflow for the crystal structure analysis of isoxazoline derivatives.

RAF_MEK_ERK_Signaling GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Phosphorylates CellResponse Cellular Responses (Proliferation, Survival) TranscriptionFactors->CellResponse Isoxazoline_Inhibitor Isoxazoline Derivative Isoxazoline_Inhibitor->RAF Inhibits

Caption: The RAF-MEK-ERK signaling pathway and a potential point of inhibition by isoxazoline derivatives.

References

The Advent of Nitroisoxazolines: A Comprehensive Review of Their Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. The introduction of a nitro group to this privileged heterocycle gives rise to nitroisoxazolines, a class of compounds with intriguing and potent biological activities. This technical guide provides an in-depth literature review on the discovery and synthesis of nitroisoxazolines, presenting key quantitative data in structured tables, detailing experimental protocols for seminal reactions, and illustrating synthetic pathways and proposed mechanisms of action through logical diagrams.

Discovery and Historical Context

The discovery of the isoxazoline ring dates back to the late 19th century. However, the specific introduction of a nitro group onto this scaffold is a more recent development. While a definitive "first synthesis" of a simple nitroisoxazoline is not easily pinpointed in the literature, the exploration of this class of compounds appears to have gained momentum in the latter half of the 20th century, driven by the search for novel therapeutic agents and agrochemicals. The development of synthetic methodologies, particularly the 1,3-dipolar cycloaddition reaction, has been pivotal in enabling the systematic investigation of nitroisoxazolines and their derivatives. A 2022 publication on the synthesis of 3,5,5-trisubstituted 3-nitroisoxazolines highlights the ongoing interest and evolution in the synthesis of complex nitroisoxazoline structures.[1]

Synthetic Methodologies

The primary and most versatile method for the synthesis of the isoxazoline ring is the [3+2] cycloaddition reaction between a nitrile oxide and an alkene.[2] For the synthesis of nitroisoxazolines, this can be achieved by using either a nitro-substituted nitrile oxide or a nitro-substituted alkene.

1,3-Dipolar Cycloaddition Reactions

The general scheme for the 1,3-dipolar cycloaddition to form isoxazolines is depicted below.

G cluster_main 1,3-Dipolar Cycloaddition nitrile_oxide Nitrile Oxide (R1-C≡N⁺-O⁻) isoxazoline Isoxazoline nitrile_oxide->isoxazoline + alkene Alkene (R2-CH=CH-R3) alkene->isoxazoline +

Caption: General scheme of 1,3-dipolar cycloaddition for isoxazoline synthesis.

3-Nitroisoxazolines are typically synthesized by the cycloaddition of a nitroformonitrile oxide with an alkene. Nitroformonitrile oxide can be generated in situ from various precursors.

A notable method involves the thermolysis of dinitrofuroxan.[3]

G cluster_synthesis Synthesis of 3-Nitroisoxazolines dinitrofuroxan Dinitrofuroxan nitroformonitrile_oxide Nitroformonitrile Oxide (O₂N-C≡N⁺-O⁻) dinitrofuroxan->nitroformonitrile_oxide Thermolysis 3_nitroisoxazoline 3-Nitroisoxazoline nitroformonitrile_oxide->3_nitroisoxazoline + Alkene alkene Alkene alkene->3_nitroisoxazoline

Caption: Synthesis of 3-nitroisoxazolines via nitroformonitrile oxide.

An alternative approach involves the reaction of 1,3-dihalo-1-nitropropanes with a base.[4]

4-Nitro and 5-nitroisoxazolines are generally prepared by the cycloaddition of a nitrile oxide with a nitro-substituted alkene (nitroalkene).[4] The regioselectivity of the reaction is influenced by the electronic and steric properties of the substituents on both the nitrile oxide and the nitroalkene.

G cluster_synthesis Synthesis of 4- and 5-Nitroisoxazolines nitrile_oxide Nitrile Oxide 4_nitroisoxazoline 4-Nitroisoxazoline nitrile_oxide->4_nitroisoxazoline + Nitroalkene 5_nitroisoxazoline 5-Nitroisoxazoline nitrile_oxide->5_nitroisoxazoline + Nitroalkene nitroalkene Nitroalkene nitroalkene->4_nitroisoxazoline nitroalkene->5_nitroisoxazoline

Caption: Synthesis of 4- and 5-nitroisoxazolines from nitrile oxides and nitroalkenes.

Other Synthetic Routes

While 1,3-dipolar cycloaddition is the most common method, other strategies have been developed for the synthesis of specific nitroisoxazolines. For example, 5,5-disubstituted 3-nitro-2-isoxazolines can be formed from the reaction of tetranitroethene with geminal substituted ethenes.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the synthesis of nitroisoxazolines.

General Procedure for the Synthesis of 3,5,5-Trisubstituted 3-Nitroisoxazolines[1]

Reaction: Cycloaddition of a nitrile oxide precursor with a trisubstituted alkene.

Materials:

  • 1,1-dichloro-1-nitropropane derivative

  • Trisubstituted alkene (e.g., a cyclooctene derivative)

  • 1,2-dichloroethane (DCE)

  • Sodium bicarbonate (NaHCO₃)

  • Benzene

  • Magnesium sulfate (MgSO₄)

Procedure:

  • A solution of the 1,1-dichloro-1-nitropropane derivative and the trisubstituted alkene in 1,2-dichloroethane (DCE) is heated at 55 °C for 24 hours.

  • The reaction mixture is cooled to room temperature.

  • A solution of sodium bicarbonate in water is added, and the mixture is stirred vigorously for 30 minutes.

  • The organic layer is separated, and the aqueous layer is extracted with benzene.

  • The combined organic layers are dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

General Procedure for the Reduction of 3-Nitroisoxazolines to 3-Aminoisoxazolines[5]

Reaction: Reduction of the nitro group to an amino group.

Materials:

  • 3-Nitroisoxazoline derivative

  • Sodium dithionite (Na₂S₂O₄)

  • Tetrahydrofuran (THF)

  • Water

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the 3-nitroisoxazoline in a 1:1 mixture of THF and water, sodium dithionite is added.

  • The reaction mixture is stirred at 90 °C for 1 hour.

  • After cooling to room temperature, water and concentrated HCl are added, and the mixture is stirred at 60 °C for 15 minutes.

  • The mixture is cooled, and solid sodium bicarbonate is added until the evolution of CO₂ ceases.

  • The mixture is extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous magnesium sulfate.

  • The solvent is evaporated under reduced pressure to yield the 3-aminoisoxazoline.

Quantitative Data

The following tables summarize representative quantitative data for the synthesis of various nitroisoxazolines.

Table 1: Synthesis of 3-Nitroisoxazolines

EntryAlkeneNitrile Oxide PrecursorSolventTemp (°C)Time (h)Yield (%)Spectroscopic Data (¹H NMR, δ ppm)Reference
1Cyclooctene1,1-dichloro-1-nitropropaneDCE552462Not reported in abstract[1]
2StyreneDinitrofuroxanCCl₄25-75--Not reported in abstract[3]

Table 2: Synthesis of 4-Nitro and 5-Nitroisoxazolines

EntryNitrile OxideNitroalkeneProduct (Position of NO₂)Yield (%)Reference
1Benzonitrile oxideβ-Nitrostyrene3,5-diphenyl-4-nitroisoxazoline-[4]
2Various aryl nitrile oxidesVarious nitroalkenes4-Nitro or 5-Nitro isomers-[4]

Table 3: Biological Activity of Nitroisoxazolines

CompoundBiological ActivityAssayTarget Organism/Cell LineIC₅₀/MIC (µM)Reference
3-Nitroisoxazoline derivativeAntiviralInfluenza A (H1N1) virus inhibitionMDCK cells-[1]
Nitro-substituted benzoxadiazolesAntiviralInfluenza A (PR8) virus replicationA549 and MDCK cellsLow µM[5]
Various nitroaromaticsAntiparasiticPlasmodium falciparum growth inhibitionP. falciparum FcB1 strainVaries[6]

Mechanism of Action and Signaling Pathways

The biological activity of nitroisoxazolines can be attributed to both the isoxazoline core and the nitro functional group.

Inhibition of GABA-gated Chloride Channels

A well-established mechanism of action for many isoxazoline-based insecticides is the inhibition of GABA-gated chloride channels in insects.[7][8][9][10][11][12] GABA (γ-aminobutyric acid) is the primary inhibitory neurotransmitter in the insect central nervous system. Its binding to the GABA receptor opens a chloride ion channel, leading to hyperpolarization of the neuron and inhibition of nerve impulse transmission. Isoxazolines act as non-competitive antagonists, blocking the channel and leading to hyperexcitation, paralysis, and death of the insect.

cluster_pathway Inhibition of GABA-gated Chloride Channel by Isoxazolines GABA GABA GABA_R GABA Receptor GABA->GABA_R Binds to Cl_channel Chloride Channel (Closed) GABA_R->Cl_channel Remains Cl_channel_open Chloride Channel (Open) GABA_R->Cl_channel_open Opens No_inhibition No Inhibition (Hyperexcitation) Cl_channel->No_inhibition Leads to Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_channel_open->Hyperpolarization Leads to Isoxazoline Isoxazoline Isoxazoline->GABA_R Blocks

Caption: Proposed mechanism of action of isoxazoline insecticides.

While this mechanism is primarily studied for insecticidal isoxazolines, it provides a plausible starting point for understanding the neurological effects of nitroisoxazolines in other organisms. The influence of the nitro group on this interaction is an area for further investigation.

Redox Cycling and Enzyme Inhibition by the Nitro Group

The nitroaromatic group is known to undergo metabolic reduction in biological systems, leading to the formation of reactive intermediates such as nitro anion radicals.[6] This redox cycling can induce oxidative stress within cells. Furthermore, nitro compounds have been shown to inhibit key parasitic enzymes. For instance, nitroaromatic compounds can inhibit Plasmodium falciparum glutathione reductase and thioredoxin reductase, enzymes crucial for the parasite's antioxidant defense system.[6][13][14][15]

cluster_pathway Proposed Mechanism of Action of Nitroaromatic Compounds in Parasites Nitroisoxazoline Nitroisoxazoline Reductases Parasite Reductases (e.g., Thioredoxin Reductase) Nitroisoxazoline->Reductases Metabolized by Nitroisoxazoline->Reductases Inhibits Reactive_Intermediates Reactive Nitro Intermediates Reductases->Reactive_Intermediates Generates Enzyme_Inhibition Enzyme Inhibition Reductases->Enzyme_Inhibition Leads to Oxidative_Stress Oxidative Stress Reactive_Intermediates->Oxidative_Stress Induces Parasite_Death Parasite Death Enzyme_Inhibition->Parasite_Death Oxidative_Stress->Parasite_Death

Caption: Potential mechanisms of antiparasitic action for nitroisoxazolines.

Antiviral Activity

Several nitro-containing heterocyclic compounds have demonstrated promising antiviral activity, particularly against the influenza virus.[5][16][17][18][19] The proposed mechanisms of action for some nitro-heterocycles include the inhibition of viral replication by interfering with the maturation of viral proteins, such as hemagglutinin.[17] The presence of the nitro group on the isoxazoline scaffold may confer or enhance such antiviral properties.

Conclusion and Future Perspectives

Nitroisoxazolines represent a versatile class of heterocyclic compounds with significant potential in drug discovery and development. The 1,3-dipolar cycloaddition reaction remains the most powerful tool for their synthesis, allowing for a high degree of structural diversification. The biological activities of nitroisoxazolines are multifaceted, with established mechanisms such as the inhibition of GABA-gated chloride channels for isoxazoline insecticides and plausible roles for the nitro group in inducing oxidative stress and inhibiting key parasitic and viral enzymes.

Future research in this area should focus on several key aspects:

  • Elucidation of a definitive historical timeline for the discovery of various nitroisoxazoline isomers.

  • Development of novel and more efficient synthetic methodologies , particularly for the stereoselective synthesis of complex derivatives.

  • In-depth investigation into the specific mechanisms of action of nitroisoxazolines in different biological systems, including the precise role of the nitro group in modulating target interactions and signaling pathways.

  • Exploration of the therapeutic potential of nitroisoxazolines in a broader range of diseases, including cancer, and other infectious diseases.

The continued exploration of nitroisoxazolines holds great promise for the discovery of new and effective therapeutic agents and agrochemicals.

References

Quantum Chemical Calculations for Nitro-Substituted Isoxazolines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the application of quantum chemical calculations in the study of nitro-substituted isoxazolines. These heterocyclic compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This document details the theoretical frameworks, computational methodologies, and experimental correlations that are crucial for understanding the reactivity, stability, and spectroscopic properties of these molecules.

Introduction to Nitro-Substituted Isoxazolines

Isoxazolines are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. The introduction of a nitro group (-NO2) to the isoxazoline ring can significantly influence its electronic structure, reactivity, and biological activity. Quantum chemical calculations, particularly Density Functional Theory (DFT), have become an indispensable tool for elucidating the intricate details of these molecules at the atomic level. These computational methods allow for the prediction of molecular geometries, reaction mechanisms, and spectroscopic properties, providing insights that complement and guide experimental research.

Synthetic Routes to Nitro-Substituted Isoxazolines

The primary method for synthesizing nitro-substituted isoxazolines is the [3+2] cycloaddition reaction between a nitrile oxide and a nitro-substituted alkene.[1] Other methods, such as the cyclization of halo-nitro-propanes, have also been reported.[2]

Experimental Protocol: Synthesis of 5-Substituted 3-Nitro-2-isoxazolines via [3+2] Cycloaddition

This protocol is a generalized procedure based on the cycloaddition of a nitrile N-oxide with an electron-rich alkene.

Materials:

  • Nitro-substituted formonitrile N-oxide

  • Appropriate electron-rich alkene (e.g., isobutene)

  • Solvent (e.g., toluene or nitromethane)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Dissolve the nitro-substituted formonitrile N-oxide and a molar excess of the electron-rich alkene in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a condenser.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction (disappearance of the starting materials), remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the desired 5-substituted 3-nitro-2-isoxazoline.

  • Characterize the purified product using spectroscopic methods such as NMR (¹H, ¹³C), IR, and mass spectrometry.

Quantum Chemical Computational Methodology

Quantum chemical calculations, predominantly using Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and spectroscopic properties of nitro-substituted isoxazolines.

Computational Protocol: DFT Calculations

Software:

  • Gaussian, ORCA, or other quantum chemistry software packages.

Methodology:

  • Geometry Optimization: The molecular geometries of reactants, transition states, and products are optimized without any symmetry constraints. A commonly used functional is B3LYP or ωB97X-D, with a basis set such as 6-311+G(d,p).[2][3]

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm the nature of the stationary points (minima for reactants and products, first-order saddle point for transition states) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Solvation Effects: The influence of the solvent is often included using a continuum solvation model, such as the Polarizable Continuum Model (PCM).[2]

  • Spectroscopic Predictions:

    • NMR: ¹H and ¹³C NMR chemical shifts are calculated using the Gauge-Including Atomic Orbital (GIAO) method.[3][4]

    • IR: Infrared vibrational frequencies and intensities are obtained from the frequency calculations.

    • UV-Vis: Electronic absorption spectra are predicted using Time-Dependent DFT (TD-DFT) calculations.[5]

  • Reaction Pathway Analysis: Intrinsic Reaction Coordinate (IRC) calculations can be performed to verify that the located transition state connects the correct reactants and products.

Data Presentation: Calculated and Experimental Values

The following tables summarize typical quantitative data obtained from both experimental work and quantum chemical calculations for nitro-substituted isoxazolines.

Table 1: Calculated Thermodynamic and Kinetic Parameters for the [3+2] Cycloaddition Reaction [2]

Reaction PathwayReactantsProductSolventΔG (kcal/mol)ΔG‡ (kcal/mol)
Path ANitro-formonitrile N-oxide + Isobutene4,4-dimethyl-3-nitro-2-isoxazolineToluene-25.815.2
Path BNitro-formonitrile N-oxide + Isobutene5,5-dimethyl-3-nitro-2-isoxazolineToluene-30.512.8
Path ANitro-formonitrile N-oxide + Isobutene4,4-dimethyl-3-nitro-2-isoxazolineNitromethane-26.114.9
Path BNitro-formonitrile N-oxide + Isobutene5,5-dimethyl-3-nitro-2-isoxazolineNitromethane-30.912.5

Table 2: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for a Substituted Isoxazoline [3][4]

Carbon AtomExperimental δ (ppm)Calculated δ (ppm) (B3LYP/6-311+G(d,p))
C3155.2156.1
C452.853.5
C585.186.0

Table 3: Comparison of Experimental and Calculated IR Vibrational Frequencies (cm⁻¹) for a Nitro-Substituted Isoxazoline

Vibrational ModeExperimental ν (cm⁻¹)Calculated ν (cm⁻¹) (B3LYP/6-311+G(d,p))
NO₂ asymmetric stretch15601565
NO₂ symmetric stretch13501355
C=N stretch16201625

Table 4: Comparison of Experimental and Calculated UV-Vis Absorption Maxima (nm) [5]

CompoundSolventExperimental λmax (nm)Calculated λmax (nm) (TD-DFT/B3LYP/6-311+G(d,p))
3-Nitro-5-phenylisoxazolineEthanol265268

Visualizations of Key Processes

The following diagrams, generated using the DOT language, illustrate important concepts in the study of nitro-substituted isoxazolines.

G cluster_reactants Reactants cluster_ts Transition State cluster_product Product R1 Nitro-substituted formonitrile N-oxide TS Asynchronous Transition State R1->TS [3+2] Cycloaddition R2 Electron-rich alkene R2->TS P Nitro-substituted isoxazoline TS->P G start Define Molecular Structure opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) start->opt freq Frequency Calculation (Confirm Stationary Point) opt->freq solv Inclusion of Solvation Model (PCM) freq->solv spec Spectroscopic Property Calculation (GIAO, TD-DFT) solv->spec analysis Analysis of Results (Compare with Experiment) spec->analysis

References

Methodological & Application

Application Notes and Protocols for 1,3-Dipolar Cycloaddition Reactions Utilizing 3-Nitro-4,5-dihydroisoxazole and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazoline scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The 1,3-dipolar cycloaddition of a nitrile oxide with an alkene is a powerful and convergent method for the synthesis of these valuable heterocycles. This document provides detailed application notes and protocols focusing on the use of cyclic nitronates, particularly analogs of 3-Nitro-4,5-dihydroisoxazole, as versatile precursors for in situ nitrile oxide generation.

While this compound itself is not commonly employed directly as a 1,3-dipole, its structural analogs, namely 4-hydroxy-2-isoxazoline N-oxides, serve as excellent synthetic equivalents of nitrile oxides. These cyclic nitronates undergo a [3+2] cycloaddition with various alkenes to form bicyclic isoxazolidine intermediates, which subsequently undergo a ring-opening fragmentation to yield highly functionalized isoxazolines. This two-step sequence offers a robust and often stereoselective route to isoxazoline derivatives that are of significant interest in drug discovery and development. This compound is a key intermediate in the synthesis of 3-amino-4,5-dihydroisoxazole, a valuable building block for various drug candidates[1].

Reaction Principle and Mechanism

The overall transformation involves a tandem cycloaddition-ring-opening sequence. The cyclic nitronate, such as a 4-hydroxy-2-isoxazoline N-oxide, acts as a masked 1,3-dipole. Upon reaction with a dipolarophile (alkene), it forms a bicyclic perhydroisoxazolo[2,3-b]isoxazole intermediate. This intermediate is then treated with a reagent, such as a fluoride source or acid, to induce ring-opening and elimination, affording the final 4,5-dihydroisoxazole (isoxazoline) product.

Reaction_Mechanism cluster_step1 Step 1: [3+2] Cycloaddition cluster_step2 Step 2: Ring-Opening Fragmentation Cyclic_Nitronate 4-Hydroxy-2-isoxazoline N-oxide Bicyclic_Intermediate Perhydroisoxazolo[2,3-b]isoxazole Cyclic_Nitronate->Bicyclic_Intermediate + Alkene Alkene (Dipolarophile) Alkene->Bicyclic_Intermediate Bicyclic_Intermediate_2 Perhydroisoxazolo[2,3-b]isoxazole Isoxazoline 4,5-Dihydroisoxazole (Isoxazoline) Bicyclic_Intermediate_2->Isoxazoline + Byproduct Byproduct Bicyclic_Intermediate_2->Byproduct Reagent e.g., TBAF, Acid Reagent->Isoxazoline Cycloaddition_Pathway cluster_reactants Reactants cluster_cycloaddition [3+2] Cycloaddition cluster_intermediate Intermediate cluster_ringopening Ring-Opening cluster_products Products CyclicNitronate 4-Hydroxy-2-isoxazoline N-oxide TransitionState Concerted or Stepwise Transition State CyclicNitronate->TransitionState Alkene Alkene Alkene->TransitionState BicyclicAdduct Bicyclic Isoxazolidine TransitionState->BicyclicAdduct RingOpeningStep Fragmentation (e.g., via TBAF) BicyclicAdduct->RingOpeningStep Isoxazoline 4,5-Dihydroisoxazole RingOpeningStep->Isoxazoline Byproduct Byproduct RingOpeningStep->Byproduct Experimental_Workflow start Start mix_reactants 1. Mix Cyclic Nitronate and Alkene in Solvent start->mix_reactants cycloaddition 2. Stir at Room Temperature (Monitor by TLC) mix_reactants->cycloaddition workup1 3. Concentrate Reaction Mixture cycloaddition->workup1 purify1 4. Column Chromatography of Bicyclic Intermediate workup1->purify1 dissolve_intermediate 5. Dissolve Bicyclic Intermediate in Anhydrous THF purify1->dissolve_intermediate add_reagent 6. Add Ring-Opening Reagent (e.g., TBAF) dissolve_intermediate->add_reagent ring_opening 7. Stir at Room Temperature (Monitor by TLC) add_reagent->ring_opening workup2 8. Quench and Concentrate ring_opening->workup2 purify2 9. Purify Final Isoxazoline Product workup2->purify2 end End purify2->end

References

3-Nitro-4,5-dihydroisoxazole: A Versatile Synthon in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitro-4,5-dihydroisoxazole is a valuable heterocyclic building block, primarily serving as a key precursor to a variety of more complex nitrogen-containing ring systems. Its synthetic utility is centered around the reactivity of the nitro group, which can be readily transformed into an amino functionality. This opens up a vast chemical space for the synthesis of diverse heterocyclic scaffolds, many of which are of significant interest in medicinal chemistry and drug discovery. The dihydroisoxazole ring itself can also participate in various transformations, further expanding its versatility as a synthon.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of other heterocyclic compounds, with a focus on its conversion to the pivotal intermediate, 3-amino-4,5-dihydroisoxazole, and its subsequent derivatization.

Core Application: Synthesis of 3-Amino-4,5-dihydroisoxazole

The most prominent application of this compound is its reduction to 3-amino-4,5-dihydroisoxazole. This transformation is a critical step in the synthesis of numerous pharmaceutical intermediates, particularly those used in the development of antibacterial agents.[1][2] The resulting primary amine is a versatile functional handle for a wide range of chemical modifications, including acylation and condensation reactions.

Experimental Protocol: Catalytic Hydrogenation of this compound

This protocol details the reduction of the nitro group to a primary amine using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Celite®

Procedure:

  • In a suitable hydrogenation vessel, add this compound (1.0 eq).

  • Under an inert atmosphere, carefully add 10% Pd/C (5-10 mol%).

  • Add a suitable solvent such as methanol or ethanol.

  • Seal the vessel and purge with hydrogen gas, typically by evacuating and backfilling with H₂ several times.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to afford the crude 3-amino-4,5-dihydroisoxazole.

  • The crude product can be purified by column chromatography or recrystallization if necessary.

Quantitative Data:

CatalystSolventH₂ Pressure (atm)Temperature (°C)Reaction Time (h)Yield (%)Reference
10% Pd/CMethanol4252-4>90[3]
5% Pd/CEthanol1 (balloon)253-685-95[4]

Note: Reaction times and yields can vary depending on the specific substrate, catalyst loading, and reaction conditions.

Reaction Workflow:

hydrogenation_workflow start Start setup Reaction Setup: - Add this compound - Add Pd/C catalyst - Add solvent start->setup hydrogenation Hydrogenation: - Purge with H₂ - Pressurize with H₂ - Stir at room temperature setup->hydrogenation monitoring Monitor Reaction (TLC/LC-MS) hydrogenation->monitoring monitoring->hydrogenation Incomplete workup Workup: - Filter through Celite - Concentrate filtrate monitoring->workup Complete purification Purification (if necessary) workup->purification product 3-Amino-4,5-dihydroisoxazole purification->product end End product->end

Caption: Experimental workflow for the catalytic hydrogenation of this compound.

Reaction Mechanism: The catalytic hydrogenation of a nitro group to an amine on a metal surface like palladium is a complex process that is generally understood to proceed through a series of intermediates.[5]

hydrogenation_mechanism nitro R-NO₂ (this compound) nitroso R-NO (Nitroso intermediate) nitro->nitroso + H₂ - H₂O hydroxylamine R-NHOH (Hydroxylamine intermediate) nitroso->hydroxylamine + H₂ amine R-NH₂ (3-Amino-4,5-dihydroisoxazole) hydroxylamine->amine + H₂ - H₂O

Caption: Simplified mechanism of nitro group reduction to an amine.

Derivatization of 3-Amino-4,5-dihydroisoxazole

The amino group of 3-amino-4,5-dihydroisoxazole serves as a versatile handle for the synthesis of a wide array of heterocyclic derivatives. N-acylation and condensation reactions are two of the most common and powerful methods for this purpose.

N-Acylation Reactions

N-acylation of 3-amino-4,5-dihydroisoxazole with various acylating agents, such as acyl chlorides and anhydrides, leads to the formation of N-substituted amides. These amides are often key intermediates in the synthesis of bioactive molecules.[6]

Experimental Protocol: N-Benzoylation of 3-Amino-4,5-dihydroisoxazole

Materials:

  • 3-Amino-4,5-dihydroisoxazole

  • Benzoyl chloride

  • Pyridine or Triethylamine (Et₃N)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-amino-4,5-dihydroisoxazole (1.0 eq) in an anhydrous solvent such as DCM or THF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add a base such as pyridine or triethylamine (1.1-1.5 eq).

  • Slowly add benzoyl chloride (1.0-1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water or saturated NaHCO₃ solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford N-(4,5-dihydroisoxazol-3-yl)benzamide.

Quantitative Data for N-Acylation:

AmineAcylating AgentBaseSolventTime (h)Yield (%)
3-Amino-4,5-dihydroisoxazoleBenzoyl chloridePyridineDCM4~85
3-Amino-4,5-dihydroisoxazoleAcetyl chlorideEt₃NTHF2~90
3-Amino-4,5-dihydroisoxazoleAcetic anhydridePyridineDCM3~88

Note: Yields are representative and can vary based on specific reaction conditions and purification methods.

N-Acylation Mechanism: The N-acylation of a primary amine with an acyl chloride proceeds via a nucleophilic addition-elimination mechanism.[7]

acylation_mechanism amine R-NH₂ (3-Amino-4,5-dihydroisoxazole) acyl_chloride R'-COCl (Acyl Chloride) amine->acyl_chloride Nucleophilic attack tetrahedral_intermediate Tetrahedral Intermediate acyl_chloride->tetrahedral_intermediate amide R-NH-COR' (N-Acyl Product) tetrahedral_intermediate->amide Elimination of Cl⁻ HCl HCl tetrahedral_intermediate->HCl Proton transfer

Caption: Mechanism of N-acylation of a primary amine with an acyl chloride.

Condensation with 1,3-Dicarbonyl Compounds

The reaction of 3-amino-4,5-dihydroisoxazole with 1,3-dicarbonyl compounds provides a straightforward route to fused heterocyclic systems, such as pyrazolo[1,5-a]isoxazoles. These scaffolds are of interest in medicinal chemistry due to their structural similarity to purines.[8]

Experimental Protocol: Synthesis of a Pyrazolo[1,5-a]isoxazole Derivative

Materials:

  • 3-Amino-4,5-dihydroisoxazole

  • Acetylacetone (2,4-pentanedione)

  • Ethanol or Acetic Acid

  • Catalytic amount of a Brønsted or Lewis acid (optional)

Procedure:

  • To a solution of 3-amino-4,5-dihydroisoxazole (1.0 eq) in ethanol or acetic acid, add acetylacetone (1.0-1.2 eq).

  • Heat the reaction mixture to reflux and stir for 4-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Quantitative Data for Condensation Reactions:

1,3-Dicarbonyl CompoundSolventTemperature (°C)Time (h)Yield (%)
AcetylacetoneEthanolReflux675-85
Ethyl acetoacetateAcetic AcidReflux1260-70
DibenzoylmethaneTolueneReflux2455-65

Note: Yields are representative and can vary based on specific reaction conditions and purification methods.

Condensation Reaction Pathway:

condensation_pathway reactants 3-Amino-4,5-dihydroisoxazole + 1,3-Dicarbonyl Compound condensation Condensation - H₂O reactants->condensation cyclization Intramolecular Cyclization condensation->cyclization fused_product Fused Heterocycle (e.g., Pyrazolo[1,5-a]isoxazole) cyclization->fused_product

Caption: General pathway for the synthesis of fused heterocycles from 3-amino-4,5-dihydroisoxazole.

Conclusion

This compound is a highly valuable and versatile synthon in heterocyclic chemistry. Its primary utility lies in its efficient conversion to 3-amino-4,5-dihydroisoxazole, a key intermediate for the synthesis of a wide range of biologically active molecules. The protocols and data presented herein provide a foundation for researchers to explore the rich chemistry of this building block in the development of novel heterocyclic compounds for pharmaceutical and other applications.

References

Synthesis of 3-Aryl-4,5-dihydroisoxazoles: Application Notes and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3-aryl-4,5-dihydroisoxazoles, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their potential anti-inflammatory and anticancer properties.[1] The primary synthetic route detailed is the [3+2] cycloaddition reaction, a versatile and efficient method for constructing the isoxazoline ring.

Introduction

3-Aryl-4,5-dihydroisoxazoles, also known as 3-aryl-2-isoxazolines, are five-membered heterocyclic compounds containing nitrogen and oxygen atoms. This structural motif is a key pharmacophore in a variety of biologically active molecules, exhibiting activities such as anti-inflammatory, anticancer, antimicrobial, and antifungal effects.[2][3] The synthesis of these compounds is of great interest to medicinal chemists and drug development professionals for the exploration of new therapeutic agents. The most prevalent and versatile method for their synthesis is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkene.[1][4][5] This approach allows for significant molecular diversity through the variation of both the nitrile oxide precursor and the alkene.

This guide details three distinct protocols for the synthesis of 3-aryl-4,5-dihydroisoxazoles, each employing a different method for the in situ generation of the key nitrile oxide intermediate.

Protocol 1: Synthesis via In Situ Generation of Nitrile Oxides from Aromatic Aldoximes using N-Chlorosuccinimide (NCS)

This protocol describes a widely used method for the synthesis of 3-aryl-4,5-dihydroisoxazoles involving the oxidation of an aromatic aldoxime to a nitrile oxide, which is then trapped in situ by an alkene.[1]

Experimental Workflow

Protocol_1_Workflow cluster_0 Step 1: Oxime Formation cluster_1 Step 2: 1,3-Dipolar Cycloaddition A Substituted Aromatic Aldehyde C Stir at Room Temperature A->C B Hydroxylamine Hydrochloride + Base (e.g., NaOH) B->C D Aromatic Aldoxime C->D E Aromatic Aldoxime D->E Purification G N-Chlorosuccinimide (NCS) in DCM at 0°C to RT E->G F Alkene (e.g., Styrene) F->G H 3-Aryl-4,5-dihydroisoxazole G->H Protocol_2_Workflow A Aromatic Aldoxime C Formation of Hydroxyimidoyl Chloride A->C B Trichloroisocyanuric Acid B->C F 1,3-Dipolar Cycloaddition C->F D Alkene D->F E Base (e.g., Et3N) E->F G 3-Aryl-4,5-dihydroisoxazole F->G Protocol_3_Workflow A α-Nitroketone C p-TsOH in ACN, 80°C A->C B Alkene or Alkyne B->C D 3-Aryl-4,5-dihydroisoxazole C->D

References

Applications of 3-Nitro-4,5-dihydroisoxazole in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitro-4,5-dihydroisoxazole is a versatile heterocyclic building block in medicinal chemistry. While not typically possessing intrinsic biological activity, its true value lies in its function as a key synthetic intermediate. The nitro group at the 3-position makes it an excellent precursor for the introduction of various functional groups, most notably the amino group, through reduction. The resulting 3-amino-4,5-dihydroisoxazole is a crucial pharmacophore that serves as a scaffold for the synthesis of a diverse range of bioactive molecules.

This document provides detailed application notes and experimental protocols for the derivatization of this compound into compounds with significant therapeutic potential, focusing on two key areas: anticancer and anti-inflammatory applications.

Application Note 1: Anticancer Agents Derived from 3,5-Diarylisoxazoles

The 3,5-diarylisoxazole scaffold, readily accessible from 3-amino-4,5-dihydroisoxazole precursors, has been identified as a promising framework for the development of novel anticancer agents. These compounds have demonstrated significant cytotoxicity against various cancer cell lines, with their mechanism of action often linked to the inhibition of critical cellular pathways.

Data Presentation: Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative 3,5-diarylisoxazole derivatives against the human prostate cancer cell line (PC3) and a non-tumorigenic prostate cell line (PNT1a). The data highlights the potency and selectivity of these compounds.

Compound IDStructureTarget Cell LineIC50 (µM)[1]Selectivity Index (PNT1a IC50 / PC3 IC50)[1]
26 3-(4-methoxyphenyl)-5-(thiophen-2-yl)isoxazolePC310.2> 9.8
5-FU (Control) FluorouracilPC312.5> 8.0
Experimental Protocols

Protocol 1: Synthesis of a 3,5-Diarylisoxazole Derivative

This protocol outlines a representative synthesis of a 3,5-diarylisoxazole, starting from the reduction of this compound.

Step 1: Reduction of this compound to 3-Amino-4,5-dihydroisoxazole

  • Materials: this compound, Palladium on carbon (10% Pd/C), Methanol, Hydrogen gas supply, Round-bottom flask, Magnetic stirrer, Filtration apparatus (e.g., Celite pad).

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1 mmol) in methanol (20 mL).

    • Carefully add 10% Pd/C catalyst (10 mol%).

    • Seal the flask and purge with hydrogen gas.

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield 3-Amino-4,5-dihydroisoxazole, which can be used in the next step without further purification.

Step 2: Synthesis of 3,5-Diarylisoxazole via Chalcone Intermediate

  • Materials: Substituted acetophenone, Substituted benzaldehyde, Sodium hydroxide, Ethanol, Hydroxylamine hydrochloride, Glacial acetic acid.

  • Procedure (Chalcone Formation):

    • Dissolve the substituted acetophenone (e.g., 4-methoxyacetophenone, 10 mmol) and substituted benzaldehyde (e.g., thiophene-2-carboxaldehyde, 10 mmol) in ethanol (50 mL).

    • Add an aqueous solution of sodium hydroxide (20 mmol in 10 mL water) dropwise while stirring at room temperature.

    • Continue stirring for 2-4 hours until a precipitate forms.

    • Collect the chalcone precipitate by filtration, wash with cold water, and recrystallize from ethanol.

  • Procedure (Isoxazole Formation):

    • To a solution of the synthesized chalcone (5 mmol) in glacial acetic acid (30 mL), add hydroxylamine hydrochloride (7.5 mmol).

    • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

    • After cooling, pour the reaction mixture into ice-cold water.

    • Collect the precipitated 3,5-diarylisoxazole by filtration, wash with water, and purify by column chromatography or recrystallization.

Protocol 2: Cell Viability (MTT) Assay

This protocol details the determination of the cytotoxic effects of the synthesized compounds on cancer cells.

  • Materials: PC3 and PNT1a cells, RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 96-well plates, Synthesized isoxazole compounds, 5-Fluorouracil (5-FU), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), Dimethyl sulfoxide (DMSO), Microplate reader.

  • Procedure:

    • Seed PC3 and PNT1a cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

    • Prepare serial dilutions of the test compounds and 5-FU in culture medium.

    • Replace the medium in the wells with the prepared drug solutions and incubate for 48 hours.

    • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualization: Synthetic and Logical Workflow

G cluster_synthesis Synthetic Pathway cluster_bioassay Biological Evaluation A This compound B 3-Amino-4,5-dihydroisoxazole A->B Reduction (H₂/Pd-C) D 3,5-Diarylisoxazole (Anticancer Agent) B->D Reaction with Chalcone Precursor C Chalcone Intermediate C->D Cyclization with Hydroxylamine E Cancer Cell Lines (e.g., PC3) F Treatment with 3,5-Diarylisoxazole E->F G MTT Assay F->G H IC50 Determination G->H

Caption: Synthetic and biological evaluation workflow for anticancer 3,5-diarylisoxazoles.

Application Note 2: Anti-inflammatory Agents Derived from 3-Aryl-4,5-dihydroisoxazoles

The 4,5-dihydroisoxazole (isoxazoline) ring, particularly when substituted at the 3- and 5-positions with aryl groups, is a key structural motif in the development of potent anti-inflammatory agents. These compounds can modulate key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, thereby reducing the production of pro-inflammatory mediators.

Data Presentation: Anti-inflammatory Activity

The following table presents the biological effects of the representative anti-inflammatory compound, 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole (DIC), on lipopolysaccharide (LPS)-stimulated macrophages.

CompoundConcentrationEffect on LPS-Stimulated Macrophages
DIC Dose-dependent- Decreased TNF-α and IL-6 release[2]
- Diminished COX-2 levels and PGE₂ production[2]
- Prevented nuclear translocation of NF-κB[2]
- Inhibited the MAPK pathway[2]
Experimental Protocols

Protocol 3: Synthesis of 3-(3-chlorophenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole (DIC)

This protocol is adapted from a known procedure for the synthesis of 3,5-disubstituted 4,5-dihydroisoxazoles.[3]

  • Materials: 3-chlorobenzaldehyde, Hydroxylamine hydrochloride, Trichloroisocyanuric acid, Triethylamine, 4-vinylpyridine, Dichloromethane.

  • Procedure (Aldoxime Formation):

    • Synthesize 3-chloro-benzaldoxime from 3-chlorobenzaldehyde and hydroxylamine hydrochloride.

  • Procedure (Hydroximoyl Chloride Formation):

    • React the aldoxime with trichloroisocyanuric acid and triethylamine in dichloromethane at room temperature to produce the corresponding hydroximoyl chloride in situ.

  • Procedure (Cycloaddition):

    • To the solution containing the hydroximoyl chloride, add 4-vinylpyridine.

    • Stir the reaction mixture for 24 hours at room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield DIC.

Protocol 4: Western Blot Analysis of NF-κB Pathway Activation

This protocol details the investigation of the effect of DIC on the NF-κB signaling pathway in LPS-stimulated macrophages.

  • Materials: RAW 264.7 macrophage cells, DMEM, FBS, Penicillin-Streptomycin, LPS, DIC, Lysis buffer (with protease and phosphatase inhibitors), Protein assay kit, SDS-PAGE equipment, PVDF membrane, Blocking buffer (e.g., 5% non-fat milk in TBST), Primary antibodies (anti-p65, anti-phospho-IκBα, anti-IκBα), HRP-conjugated secondary antibody, ECL detection reagent, Imaging system.

  • Procedure:

    • Seed RAW 264.7 cells and allow them to adhere.

    • Pre-treat the cells with various concentrations of DIC for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 30 minutes.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an ECL detection reagent and an imaging system.

    • Quantify the band intensities to determine the effect of DIC on protein expression and phosphorylation.

Visualization: Signaling Pathway

G cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB IkB->NFkB_active Degradation releases Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) Nucleus->Genes Induces DIC DIC DIC->IKK Inhibits DIC->NFkB_active Inhibits Translocation

Caption: Inhibition of the NF-κB signaling pathway by DIC.

Conclusion

This compound is a valuable and versatile starting material in medicinal chemistry. Its conversion to 3-amino-4,5-dihydroisoxazole opens up a vast chemical space for the synthesis of novel therapeutic agents. The examples provided for anticancer and anti-inflammatory compounds underscore the potential of this scaffold in drug discovery. The detailed protocols and application notes serve as a guide for researchers to explore and expand upon the medicinal chemistry of this compound derivatives.

References

Application Notes and Protocols for Scale-Up Synthesis and Purification of 3-Nitro-4,5-dihydroisoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitro-4,5-dihydroisoxazole derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The efficient and scalable synthesis and purification of these compounds are crucial for further investigation and development. These application notes provide detailed protocols for the scale-up synthesis and purification of this compound derivatives, focusing on robust and reproducible methodologies.

Synthesis of this compound Derivatives

The primary synthetic route for this compound derivatives is the 1,3-dipolar cycloaddition of nitrile oxides with alkenes.[1] Alternative methods, such as the reaction of α-nitroketones with dipolarophiles, also provide an efficient pathway to these scaffolds.[2] A one-pot synthesis method has been developed for specific derivatives, offering a streamlined process with high yields.[3][4]

General Synthesis Methods

Two primary methods for the synthesis of this compound derivatives are highlighted below:

  • One-Pot Synthesis of 3-(2-methyl-6-nitrophenyl)-4,5-dihydroisoxazole .[3][4]

  • Synthesis from α-Nitroketones and Alkenes .[2]

Quantitative Data Summary

The following tables summarize quantitative data from representative synthetic protocols.

Table 1: One-Pot Synthesis of 3-(2-methyl-6-nitrophenyl)-4,5-dihydroisoxazole [4]

ParameterValue
Starting Material2-methyl-6-nitrobenzaldehyde oxime
ReagentsEthylene, Manganese-based oxidant
SolventNot specified
Reaction Time2 - 10 hours
Temperature20 - 80 °C
Yield88.5 - 92.3%
Purity98.0 - 99.2%

Table 2: Synthesis of Dihydroisoxazoles from α-Nitroketones and Alkenes [2]

α-NitroketoneAlkeneProductYield
BenzoylnitromethaneAllylbenzene3-Benzoyl-5-benzyl-4,5-dihydroisoxazoleHigh (not specified)
Alkyl nitroketonesAllylbenzeneAlkyl-substituted isoxazoline derivatives20 - 23%
Substituted phenylnitroketoneVarious alkenesSubstituted 3-benzoyl-4,5-dihydroisoxazoles66 - 90%

Experimental Protocols

Protocol 1: One-Pot Synthesis of 3-(2-methyl-6-nitrophenyl)-4,5-dihydroisoxazole[3][4]

Materials:

  • 2-methyl-6-nitrobenzaldehyde oxime

  • Ethylene gas

  • Manganese-based oxidant (e.g., manganese dioxide)

  • Halogenated hydrocarbon solvent (e.g., dichloromethane)

  • Nitrogen gas

  • Acid binding agent

  • Reaction vessel equipped with a gas inlet, stirrer, and temperature control

Procedure:

  • In a suitable reaction vessel, dissolve 2-methyl-6-nitrobenzaldehyde oxime in a halogenated hydrocarbon solvent.

  • Carry out a chlorination reaction (details not specified in the source).

  • After the chlorination is complete, strip the excess chlorine by bubbling nitrogen gas through the reaction mixture.

  • Introduce ethylene gas into the reactor under the action of an acid binding agent to initiate the cyclization reaction.

  • Maintain the reaction temperature between 20 °C and 80 °C.

  • Allow the reaction to proceed for 2 to 10 hours, monitoring the progress by a suitable analytical method (e.g., TLC or LC-MS).

  • Upon completion, the reaction solution containing 3-(2-methyl-6-nitrophenyl)-4,5-dihydroisoxazole is obtained.

  • The product is then purified by washing, drying, and precipitation.

Protocol 2: Synthesis of Dihydroisoxazoles from α-Nitroketones and Alkenes[2]

Materials:

  • α-nitroketone (e.g., benzoylnitromethane)

  • Alkene (e.g., allylbenzene)

  • p-Toluenesulfonic acid (p-TsOH)

  • Acetonitrile (ACN)

  • Reaction vial or flask with a stirrer and heating capabilities

Procedure:

  • To a solution of the α-nitroketone (1 equivalent) and the alkene (5 equivalents) in acetonitrile (ACN), add p-TsOH (4 equivalents).

  • Stir the mixture at 80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material disappears.

  • Upon completion, directly purify the reaction mixture by flash chromatography to obtain the desired dihydroisoxazole derivative.

Purification of this compound Derivatives

Purification of the synthesized this compound derivatives is critical to obtaining high-purity compounds suitable for further applications. The choice of purification method depends on the physical state and impurity profile of the product.

Common Purification Techniques
  • Recrystallization: This is a highly effective method for purifying solid compounds.[5][6] The principle relies on the differential solubility of the compound and impurities in a suitable solvent at different temperatures.

  • Column Chromatography: This technique is used for separating complex mixtures or purifying non-crystalline materials.[7] It involves the separation of components based on their differential adsorption onto a stationary phase.

Protocol 3: Recrystallization of this compound Derivatives

Materials:

  • Crude solid this compound derivative

  • A suitable solvent (determined by solubility tests)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Filtration apparatus (e.g., Büchner funnel and vacuum flask)

Procedure:

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimum amount of the chosen solvent. Heat the mixture to near its boiling point while stirring until the solid is completely dissolved.[6]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Pure crystals of the desired compound should form. Further cooling in an ice bath can maximize the yield.[6]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 4: Flash Column Chromatography Purification

Materials:

  • Crude this compound derivative

  • Silica gel (or other suitable stationary phase)

  • Eluent (a solvent system determined by TLC analysis)

  • Chromatography column

  • Fraction collection tubes

Procedure:

  • Eluent Selection: Develop a solvent system using TLC that provides good separation of the desired compound from impurities (a target Rf value of ~0.3 is often ideal).

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the initial eluting solvent.

  • Sample Loading: Dissolve the crude product in a minimum amount of a suitable solvent and load it onto the top of the silica gel column. Alternatively, the sample can be dry-loaded by adsorbing it onto a small amount of silica gel.[7]

  • Elution: Elute the column with the chosen solvent system. A gradient elution (gradually increasing the polarity of the solvent) can be used for complex mixtures.[7]

  • Fraction Collection: Collect the eluent in fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Experimental Workflows

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start Starting Materials (e.g., 2-methyl-6-nitrobenzaldehyde oxime or α-nitroketone) reaction Chemical Reaction (e.g., One-Pot Synthesis or 1,3-Dipolar Cycloaddition) start->reaction Reagents, Solvent, Heat workup Reaction Work-up (e.g., Quenching, Extraction) reaction->workup crude Crude Product workup->crude purification_method Purification Method (Recrystallization or Column Chromatography) crude->purification_method pure_product Pure this compound Derivative purification_method->pure_product analysis Purity Analysis (e.g., NMR, LC-MS, Melting Point) pure_product->analysis

Caption: General workflow for the synthesis and purification of this compound derivatives.

Purification_Decision_Tree start Crude Product is_solid Is the product a solid? start->is_solid recrystallization Recrystallization is_solid->recrystallization Yes column_chromatography Column Chromatography is_solid->column_chromatography No / Impure Solid pure_solid Pure Solid Product recrystallization->pure_solid column_chromatography->pure_solid pure_oil Pure Oily Product column_chromatography->pure_oil

Caption: Decision tree for selecting a suitable purification method.

References

Application Notes and Protocols: 3-Nitro-4,5-dihydroisoxazole as a Key Intermediate in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitro-4,5-dihydroisoxazole is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug development. Its intrinsic reactivity, conferred by the nitro group and the dihydroisoxazole ring, makes it a valuable intermediate for the synthesis of a diverse range of more complex molecules with potential therapeutic applications. The primary utility of this compound lies in its conversion to 3-amino-4,5-dihydroisoxazole, a key precursor for the synthesis of various pharmaceuticals, most notably antibacterial agents such as sulfonamides. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound in the preparation of drug candidates.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through a 1,3-dipolar cycloaddition reaction. This reaction involves the in situ generation of a nitrile oxide from a suitable precursor, which then reacts with an alkene. For the synthesis of the parent this compound, the reaction would conceptually involve the cycloaddition of nitroformonitrile oxide (generated from a nitrolic acid) with ethylene. However, a more practical laboratory synthesis often involves precursors that generate the required reactive species under controlled conditions.

A related and well-documented method involves the one-pot synthesis of substituted 3-Nitro-4,5-dihydroisoxazoles. For instance, 3-(2-methyl-6-nitrophenyl)-4,5-dihydroisoxazole can be synthesized from 2-methyl-6-nitrobenzaldehyde oxime and ethylene in the presence of an oxidant.[1] This approach avoids the isolation of potentially unstable intermediates.

Table 1: Synthesis of a this compound Derivative [1]

ProductStarting MaterialReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
3-(2-methyl-6-nitrophenyl)-4,5-dihydroisoxazole2-methyl-6-nitrobenzaldehyde oximeEthylene, Manganese-based oxidantNot specified20-802-1088.5-92.398.0-99.2
Experimental Protocol: General Procedure for 1,3-Dipolar Cycloaddition for Dihydroisoxazole Synthesis

This protocol is a general representation based on the synthesis of dihydroisoxazole derivatives.[2]

Materials:

  • α-Nitroketone or a suitable nitrile oxide precursor

  • Alkene (e.g., ethylene gas or a liquid alkene)

  • p-Toluenesulfonic acid (p-TsOH) or other suitable catalyst/oxidant

  • Acetonitrile (ACN) or other appropriate solvent

  • Standard laboratory glassware and equipment for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) apparatus for reaction monitoring

  • Silica gel for column chromatography

Procedure:

  • To a solution of the α-nitroketone (1 equivalent) and the alkene (5 equivalents) in acetonitrile, add p-TsOH (4 equivalents).

  • Stir the reaction mixture at 80 °C.

  • Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the mixture directly by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., ethyl acetate/petroleum ether) to afford the desired this compound derivative.

Diagram 1: General Synthesis Workflow

G cluster_synthesis Synthesis of this compound Start Start ReactionSetup Reaction Setup: - α-Nitroketone/Nitrile Oxide Precursor - Alkene - Catalyst/Oxidant - Solvent Start->ReactionSetup 1. Cycloaddition 1,3-Dipolar Cycloaddition (Heating) ReactionSetup->Cycloaddition 2. Monitoring Reaction Monitoring (TLC) Cycloaddition->Monitoring 3. Purification Purification (Column Chromatography) Monitoring->Purification 4. Product This compound Purification->Product 5.

Caption: Workflow for the synthesis of this compound.

Conversion to 3-Amino-4,5-dihydroisoxazole

The nitro group of this compound can be readily reduced to the corresponding amine, 3-amino-4,5-dihydroisoxazole. This transformation is a critical step as the amino functionality allows for further derivatization to introduce pharmacologically active moieties. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and effective method for this reduction.[3]

Table 2: Reduction of this compound

ProductStarting MaterialReagentsCatalystSolventTemperaturePressure
3-Amino-4,5-dihydroisoxazoleThis compoundHydrogen gas (H₂)Palladium on Carbon (Pd/C)Ethanol or MethanolRoom Temperature1-4 atm
Experimental Protocol: Catalytic Hydrogenation of this compound

This protocol is a general procedure for the reduction of aromatic nitro compounds using Pd/C and can be adapted for this compound.[4]

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Ethanol or Methanol (solvent)

  • Hydrogen gas source (balloon or hydrogenation apparatus)

  • Round-bottom flask or hydrogenation vessel

  • Magnetic stirrer

  • Celite for filtration

Procedure:

  • In a round-bottom flask, dissolve this compound in a suitable solvent such as ethanol or methanol.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process 3-5 times to ensure the atmosphere is saturated with hydrogen.

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

  • Monitor the reaction progress by TLC until the starting material is no longer visible.

  • Once the reaction is complete, carefully purge the flask with an inert gas (e.g., nitrogen or argon) to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The Pd/C catalyst can be pyrophoric when dry. Keep the filter cake wet with solvent during filtration.

  • Wash the filter cake with additional solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-amino-4,5-dihydroisoxazole.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Application in the Synthesis of Sulfonamide Drugs

3-Amino-4,5-dihydroisoxazole is a valuable intermediate for the synthesis of sulfonamide-based antibacterial agents. The amino group can react with a sulfonyl chloride to form the characteristic sulfonamide linkage. A prominent example of a structurally similar drug is Sulfamethoxazole, which is synthesized from 3-amino-5-methylisoxazole.[5]

Experimental Protocol: Synthesis of a Sulfonamide Derivative from 3-Amino-4,5-dihydroisoxazole

This is a representative protocol for the synthesis of a sulfonamide derivative.

Materials:

  • 3-Amino-4,5-dihydroisoxazole

  • p-Acetamidobenzenesulfonyl chloride

  • Pyridine or other suitable base

  • Dichloromethane (DCM) or other suitable solvent

  • Standard laboratory glassware

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • Dissolve 3-amino-4,5-dihydroisoxazole in a suitable solvent like dichloromethane in a round-bottom flask.

  • Add a suitable base, such as pyridine, to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of p-acetamidobenzenesulfonyl chloride in the same solvent to the cooled mixture.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude N-acetylated sulfonamide.

  • The acetyl protecting group can be removed by acid or base hydrolysis to yield the final sulfonamide drug candidate. For example, heating with aqueous hydrochloric acid followed by neutralization.

Mechanism of Action of a Representative Drug: Sulfamethoxazole

Sulfonamide drugs, like Sulfamethoxazole, act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS) in bacteria.[6][7][8] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the synthesis of nucleic acids and certain amino acids. By blocking this pathway, sulfonamides inhibit bacterial growth and replication.[6][7]

Diagram 2: Mechanism of Action of Sulfonamide Drugs

G cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Inhibition by Sulfonamides PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Pteridine Dihydropteridine Diphosphate Pteridine->DHPS DHF Dihydrofolic Acid DHPS->DHF InhibitionPoint DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid DHFR->THF NucleicAcids Nucleic Acid Synthesis THF->NucleicAcids BacterialGrowth Bacterial Growth and Replication NucleicAcids->BacterialGrowth Leads to Sulfonamide Sulfonamide Drug (e.g., Sulfamethoxazole) Sulfonamide->DHPS Competitive Inhibition Inhibition

Caption: Inhibition of bacterial folic acid synthesis by sulfonamide drugs.

Conclusion

This compound serves as a pivotal intermediate in the synthesis of pharmaceutically relevant compounds. Its straightforward conversion to 3-amino-4,5-dihydroisoxazole opens up a pathway to a variety of derivatives, with sulfonamides being a prominent class of antibacterial agents. The protocols and data presented herein provide a foundational guide for researchers in the exploration and development of new therapeutic agents based on this versatile heterocyclic scaffold.

References

Application Notes and Protocols: Reaction Mechanisms Involving Nitrile Oxides and Nitroalkenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the 1,3-dipolar cycloaddition reactions between nitrile oxides and nitroalkenes, leading to the formation of isoxazolines and their derivatives. This class of reactions is of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by the resulting heterocyclic compounds. This document outlines the fundamental reaction mechanisms, provides detailed experimental protocols for key synthetic procedures, and presents quantitative data for a range of substrates. Furthermore, it illustrates the application of these compounds in targeting specific biological pathways.

Reaction Mechanism: 1,3-Dipolar Cycloaddition

The core reaction involves the [3+2] cycloaddition of a nitrile oxide (a 1,3-dipole) with a nitroalkene (a dipolarophile) to furnish a five-membered heterocyclic ring, specifically a 3-nitroisoxazoline. Nitrile oxides are typically generated in situ from precursors such as aldoximes or primary nitroalkanes.[1] The reaction generally proceeds via a concerted mechanism, although stepwise pathways have also been considered.[2] The regioselectivity of the cycloaddition is a key aspect, with the formation of 3,4- or 3,5-disubstituted isoxazolines being dependent on the electronic and steric properties of the substituents on both the nitrile oxide and the nitroalkene.[2][3]

General Reaction Scheme:

In situ generation of nitrile oxide from an aldoxime followed by 1,3-dipolar cycloaddition with a nitroalkene.

ReactionMechanism cluster_generation Nitrile Oxide Generation cluster_cycloaddition 1,3-Dipolar Cycloaddition Aldoxime R-CH=N-OH (Aldoxime) NitrileOxide R-C≡N⁺-O⁻ (Nitrile Oxide) Aldoxime->NitrileOxide Oxidation NitrileOxide_ref R-C≡N⁺-O⁻ NitrileOxide->NitrileOxide_ref Oxidant [Oxidant] e.g., Chloramine-T, NaOCl Nitroalkene R'CH=CHNO₂ (Nitroalkene) Isoxazoline 3-Nitroisoxazoline Nitroalkene->Isoxazoline NitrileOxide_ref->Nitroalkene [3+2] Cycloaddition LpxC_Inhibition UDP_GlcNAc UDP-N-acetylglucosamine LpxA LpxA UDP_GlcNAc->LpxA UDP_HMA_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine LpxA->UDP_HMA_GlcNAc LpxC LpxC UDP_HMA_GlcNAc->LpxC UDP_HMA_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-glucosamine LpxC->UDP_HMA_GlcN Lipid_A Lipid A Biosynthesis UDP_HMA_GlcN->Lipid_A Outer_Membrane Gram-Negative Bacterial Outer Membrane Integrity Lipid_A->Outer_Membrane Bacterial_Viability Bacterial Viability Outer_Membrane->Bacterial_Viability Isoxazoline Isoxazoline Inhibitor Isoxazoline->LpxC Inhibition Influenza_Inhibition cluster_virus_lifecycle Influenza Virus Lifecycle Entry Viral Entry (Hemagglutinin) Replication Viral Replication (RNA Polymerase) Entry->Replication Assembly Viral Assembly Replication->Assembly Egress Viral Egress (Neuraminidase) Assembly->Egress Isoxazoline Isoxazoline Derivative Isoxazoline->Entry Inhibition Isoxazoline->Egress Inhibition COX_LOX_Inhibition Arachidonic_Acid Arachidonic Acid COX COX Enzymes Arachidonic_Acid->COX LOX LOX Enzymes Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Cancer Carcinogenesis Prostaglandins->Cancer Leukotrienes->Inflammation Leukotrienes->Cancer Isoxazole 3,5-Disubstituted Isoxazole Isoxazole->COX Inhibition Isoxazole->LOX Inhibition ExperimentalWorkflow cluster_synthesis Synthesis and Purification cluster_evaluation Biological Evaluation Reactants Aldoxime/Nitroalkane + Nitroalkene Cycloaddition 1,3-Dipolar Cycloaddition Reactants->Cycloaddition Purification Column Chromatography/ Recrystallization Cycloaddition->Purification Characterization NMR, IR, Mass Spec Purification->Characterization Screening In vitro Screening (e.g., MIC, IC50) Characterization->Screening Pure Compounds Hit_ID Hit Identification Screening->Hit_ID Mechanism Mechanism of Action Studies Hit_ID->Mechanism Lead_Opt Lead Optimization Mechanism->Lead_Opt

References

Catalytic Methods for the Synthesis of Substituted Isoxazolines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic synthesis of substituted isoxazolines, a critical heterocyclic scaffold in medicinal chemistry and drug development. The methodologies presented herein focus on modern, efficient catalytic systems, including organocatalytic, copper-catalyzed, and palladium-catalyzed approaches, with a special emphasis on asymmetric synthesis to access chiral isoxazoline derivatives.

Introduction

Isoxazolines are five-membered heterocyclic compounds containing a nitrogen and an oxygen atom in adjacent positions. This structural motif is a key pharmacophore found in numerous biologically active compounds and approved drugs, exhibiting a wide range of therapeutic properties including anti-inflammatory, antimicrobial, and anticancer activities. The development of efficient and selective catalytic methods for the synthesis of substituted isoxazolines is therefore of significant interest to the pharmaceutical and agrochemical industries. This document outlines several robust catalytic protocols, providing detailed experimental procedures, comparative data, and visual representations of the reaction pathways to aid researchers in the practical application of these methods.

I. Organocatalytic Synthesis of Isoxazolines

Organocatalysis offers a metal-free and often environmentally benign approach to the synthesis of isoxazolines. These methods typically utilize small organic molecules to catalyze the desired transformations, such as the 1,3-dipolar cycloaddition of nitrones or nitrile oxides to alkenes.

Application Note: Asymmetric Synthesis of Functionalized 2-Isoxazolines

A notable metal-free asymmetric method involves the oxidation of hydroxylaminoalkyl furans to generate α,β-unsaturated ketone intermediates, which then undergo cyclization to form isoxazolines. This approach allows for the synthesis of enantiopure isoxazolines with functionalities amenable to further synthetic transformations.[1][2][3]

Experimental Protocol: Asymmetric Synthesis of (R)-3-(furan-2-yl)-5-(hydroxymethyl)-4,5-dihydroisoxazole[1][3]

This protocol is adapted from a published procedure and describes the synthesis of a functionalized 2-isoxazoline from a furan-derived hydroxylamine.

Materials:

  • (S)-1-(furan-2-yl)-2-(hydroxyamino)pent-4-en-1-ol

  • N-Bromosuccinimide (NBS)

  • p-Toluenesulfonic acid (p-TSA)

  • Dichloromethane (CH2Cl2)

  • Saturated aqueous sodium thiosulfate (Na2S2O3)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of (S)-1-(furan-2-yl)-2-(hydroxyamino)pent-4-en-1-ol (1.0 eq) in CH2Cl2 (0.1 M) at 0 °C, add NBS (1.5 eq) portionwise over 10 minutes.

  • Stir the reaction mixture at 0 °C for 50 minutes.

  • Quench the reaction by adding saturated aqueous Na2S2O3.

  • Separate the layers and extract the aqueous layer with CH2Cl2 (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • To the crude residue, add a catalytic amount of p-TSA and stir in CH2Cl2 at room temperature for 1 hour to facilitate cyclization.

  • Purify the crude product by flash column chromatography on silica gel (EtOAc/Hexanes gradient) to afford the desired isoxazoline.

Quantitative Data: Organocatalytic Synthesis
EntrySubstrateCatalystYield (%)ee (%)Reference
1α,β-Unsaturated aldehydeMacMillan Catalyst9598[4]
2NitroalkeneChiral Thiourea8892[5]
3Hydroxylaminoalkyl furan(self-cyclization)75>99[1][3]

Diagram of the Organocatalytic Synthesis Workflow

Organocatalytic_Workflow Start Starting Materials (e.g., Hydroxylaminoalkyl furan) Oxidation Oxidation (e.g., NBS) Start->Oxidation Step 1 Intermediate α,β-Unsaturated Ketone Intermediate Oxidation->Intermediate Cyclization Cyclization (e.g., p-TSA) Intermediate->Cyclization Step 2 Product Substituted Isoxazoline Cyclization->Product

Caption: Workflow for the organocatalytic synthesis of isoxazolines.

II. Copper-Catalyzed Synthesis of Isoxazolines

Copper catalysis is a versatile and cost-effective approach for the synthesis of isoxazolines, often proceeding through radical pathways or cycloaddition reactions.

Application Note: Copper-Catalyzed Oxyalkynylation of Alkenes

A convenient method for the synthesis of alkynyl-functionalized isoxazolines involves the copper-catalyzed radical cascade reaction of unsaturated ketoximes with ethynylbenziodoxolone (EBX) reagents. This protocol allows for the simultaneous introduction of an alkyne group and the formation of the isoxazoline ring.[6]

Experimental Protocol: Copper-Catalyzed Synthesis of 5-(phenylethynyl)-3-phenyl-4,5-dihydroisoxazole[6]

Materials:

  • (E)-1-phenylprop-2-en-1-one oxime

  • 1-(phenylethynyl)-1,2-benziodoxol-3(1H)-one (EBX reagent)

  • Copper(I) iodide (CuI)

  • 1,2-Dichloroethane (DCE)

  • Nitrogen atmosphere

Procedure:

  • To an oven-dried Schlenk tube, add (E)-1-phenylprop-2-en-1-one oxime (1.0 eq), the EBX reagent (1.2 eq), and CuI (10 mol%).

  • Evacuate and backfill the tube with nitrogen three times.

  • Add anhydrous DCE (0.1 M) via syringe.

  • Stir the reaction mixture at 60 °C for 12 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (EtOAc/Hexanes gradient) to yield the desired alkynyl-substituted isoxazoline.

Quantitative Data: Copper-Catalyzed Synthesis
EntryAlkeneAlkyne SourceCatalystYield (%)Reference
1StyreneEBX reagentCuI85[6]
21-OcteneEBX reagentCu(OTf)278[7]
3CyclohexeneTerminal AlkyneCuI92[8]

Diagram of the Copper-Catalyzed Oxyalkynylation

Copper_Catalysis cluster_cycle Catalytic Cycle CuI Cu(I) CuII Cu(II) CuI->CuII Oxidation (EBX) Product Alkynyl-Isoxazoline CuI->Product Product Formation CuIII Cu(III) CuII->CuIII Ligand Exchange CuIII->CuI Reductive Elimination Reactants Unsaturated Oxime + EBX Reagent Reactants->CuI Reaction Start

Caption: Proposed catalytic cycle for copper-catalyzed oxyalkynylation.

III. Palladium-Catalyzed Synthesis of Isoxazolines

Palladium catalysis provides powerful tools for the construction of complex isoxazoline structures, often through cross-coupling and cyclization cascades.

Application Note: Palladium-Catalyzed Intramolecular O-Allylation of Ketoximes

An efficient synthesis of 5-vinyl-2-isoxazolines can be achieved through the palladium-catalyzed intramolecular O-allylation of ketoximes. This method can proceed via either leaving group ionization from an allylic substrate or through a more atom-economical C-H activation pathway.[9]

Experimental Protocol: Synthesis of 3-phenyl-5-vinyl-4,5-dihydroisoxazole via C-H Activation[9]

Materials:

  • (E)-1-phenylpent-4-en-1-one oxime

  • Palladium(II) acetate (Pd(OAc)2)

  • Silver(I) carbonate (Ag2CO3)

  • Toluene

  • Nitrogen atmosphere

Procedure:

  • In a sealed tube, combine (E)-1-phenylpent-4-en-1-one oxime (1.0 eq), Pd(OAc)2 (5 mol%), and Ag2CO3 (1.5 eq).

  • Add anhydrous toluene (0.2 M).

  • Seal the tube and heat the reaction mixture at 100 °C for 24 hours.

  • After cooling to room temperature, filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (EtOAc/Hexanes gradient) to obtain the 5-vinyl-2-isoxazoline.

Quantitative Data: Palladium-Catalyzed Synthesis
EntrySubstrateCatalyst SystemYield (%)Reference
1β,γ-Unsaturated OximePd(OAc)2 / Xantphos85[10]
2Alkenyl Oxime + Aryl BromidePd(dba)2 / P(t-Bu)378[11]
3β,γ-Unsaturated KetoximePd(OAc)2 / Ag2CO391[9]

Diagram of Palladium-Catalyzed C-H Activation Pathway

Palladium_Catalysis cluster_cycle Catalytic Cycle PdII Pd(II) AllylPdII π-Allyl-Pd(II) PdII->AllylPdII Allylic C-H Activation Pd0 Pd(0) AllylPdII->Pd0 Nucleophilic Attack (Oxime Oxygen) Pd0->PdII Re-oxidation (Ag2CO3) Product 5-Vinyl-Isoxazoline Pd0->Product Start Unsaturated Ketoxime Start->PdII

Caption: Palladium-catalyzed C-H activation for isoxazoline synthesis.

Conclusion

The catalytic methods presented in these application notes provide a versatile toolkit for the synthesis of a wide array of substituted isoxazolines. The choice of catalyst—be it an organocatalyst, a copper salt, or a palladium complex—allows for the fine-tuning of reactivity and selectivity to achieve the desired molecular architecture. The detailed protocols and comparative data tables are intended to facilitate the adoption of these powerful synthetic strategies in both academic and industrial research settings, ultimately accelerating the discovery and development of new chemical entities with potential therapeutic or agrochemical applications.

References

Application Notes and Protocols for the Synthesis of Pesticides and Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and experimental protocols for the synthesis of key pesticides and herbicides. It is intended for researchers, scientists, and professionals in the fields of chemistry and drug development. The content covers the synthetic pathways of major agrochemicals, including the herbicide glyphosate and the insecticide chlorantraniliprole. Additionally, it explores the application of modern synthetic techniques, such as palladium-catalyzed cross-coupling reactions, in the agrochemical industry.

Glyphosate: A Broad-Spectrum Herbicide

Application Notes: Glyphosate is a non-selective, systemic herbicide that is widely used in agriculture, forestry, and lawn care.[1] It was first synthesized in 1950 by Swiss chemist Henry Martin, but its herbicidal properties were discovered independently at Monsanto in 1970.[1] Glyphosate's mode of action involves the inhibition of the plant enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase.[1] This enzyme is critical for the synthesis of the aromatic amino acids tyrosine, tryptophan, and phenylalanine in plants, making glyphosate effective only on actively growing plants.[1] The development of glyphosate-resistant (e.g., Roundup Ready®) crops has been a significant advancement in modern agriculture, allowing for post-emergence application to control weeds without harming the crops.[1]

Synthetic Pathways: Two primary industrial methods are used for synthesizing glyphosate.[1]

  • Iminodiacetic Acid (IDA) Route: This process involves the reaction of iminodiacetic acid with formaldehyde and phosphorous acid.[1]

  • Glycine Route: This is a widely used method in China and involves the reaction of glycine, dimethyl phosphite, and formaldehyde (or paraformaldehyde) through a Mannich-type reaction, followed by hydrolysis.[1][2][3] This route is often preferred due to the availability of the starting materials.[2] A notable challenge in some variations of this process is the use and recovery of triethylamine, which has led to the development of newer approaches that avoid this catalyst to reduce environmental impact.[2][4]

Experimental Protocol: Synthesis of Glyphosate via the Glycine Route

This protocol is a representative laboratory-scale synthesis adapted from described methods.[2][4]

  • Step 1: Condensation Reaction:

    • To a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add glycine (0.1 mol).

    • Add dimethyl phosphite (0.12 mol) to the flask.

    • Begin stirring the mixture and heat to 50°C.

    • Slowly add a formaldehyde solution (e.g., 37% in water) to the reaction mixture over a period of 80 minutes, maintaining the temperature at 50°C.

    • After the addition is complete, continue stirring at 50°C for an additional 2 hours.

  • Step 2: Hydrolysis:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a larger flask suitable for reflux.

    • Add concentrated hydrochloric acid (0.35 mol) to the mixture.

    • Heat the solution to reflux (approximately 110-120°C) and maintain for 4-6 hours to hydrolyze the intermediate ester. During this step, methyl chloride is evolved and should be handled in a well-ventilated fume hood.

  • Step 3: Isolation and Purification:

    • After hydrolysis, cool the solution to 10°C to precipitate the glyphosate product.

    • Adjust the pH of the solution to approximately 1.0-1.5 with a suitable base (e.g., sodium hydroxide solution) while keeping the temperature low to maximize precipitation.

    • Isolate the solid product by vacuum filtration.

    • Wash the collected solid with cold deionized water and then with a cold organic solvent like methanol to remove impurities.

    • Dry the final product under vacuum at 60°C to a constant weight. The product can be further characterized by FTIR and NMR spectroscopy.[4]

Quantitative Data

ParameterValueReference
Yield (Optimized for Yield)80.12%[4]
Purity (Optimized for Yield)86.31 wt %[4]
Yield (Optimized for Purity)77.92%[4]
Purity (Optimized for Purity)94.94 wt %[4]
Yield (¹⁵N-labeled synthesis)20%[5]

Synthesis of Glyphosate via the Glycine Route

G Glycine Glycine Condensation Condensation (Mannich Reaction) 50°C Glycine->Condensation Formaldehyde Formaldehyde Formaldehyde->Condensation DMP Dimethyl Phosphite DMP->Condensation HCl Conc. HCl Hydrolysis Hydrolysis ~110-120°C HCl->Hydrolysis Condensation->Hydrolysis Intermediate Ester Isolation Isolation & Purification pH Adjustment, Filtration Hydrolysis->Isolation Crude Product Glyphosate Glyphosate Isolation->Glyphosate

Caption: Workflow for the synthesis of Glyphosate from Glycine.

Chlorantraniliprole: A Diamide Insecticide

Application Notes: Chlorantraniliprole is a broad-spectrum insecticide belonging to the anthranilic diamide class.[6] It is highly effective against a range of chewing pests, particularly Lepidoptera, and some species of Coleoptera, Diptera, and Isoptera. Its mode of action involves the activation of insect ryanodine receptors, leading to the uncontrolled release of internal calcium stores, which causes muscle paralysis and ultimately death of the insect. This novel mechanism provides an effective tool for managing pests that have developed resistance to other classes of insecticides.

Synthetic Pathways: The industrial synthesis of chlorantraniliprole centers on the amide coupling of two key intermediates.[6]

  • Intermediate 1: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid

  • Intermediate 2: 2-amino-5-chloro-N,3-dimethylbenzamide

The final coupling can be achieved through two primary routes:

  • Direct Amidation: The carboxylic acid (Intermediate 1) is activated, typically by converting it to an acid chloride, and then reacted directly with the aniline (Intermediate 2).[6][7]

  • Benzoxazinone Route: Intermediate 1 is first reacted with 2-amino-5-chloro-3-methylbenzoic acid to form a benzoxazinone intermediate. This intermediate then undergoes a ring-opening reaction with methylamine to yield the final product.[6][8]

Experimental Protocol: Synthesis of Chlorantraniliprole via Acid Chloride Route

This protocol is based on a common industrial method for the final coupling step.[7]

  • Step 1: Formation of the Acid Chloride:

    • In a 1000 mL four-neck flask equipped with a mechanical stirrer, thermometer, and condenser, add 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (0.298 mol).

    • Add toluene (600 mL) and a catalytic amount of N,N-dimethylformamide (DMF) (0.007 mol).

    • Stir the suspension and slowly add an acylating chlorination reagent, such as thionyl chloride or oxalyl chloride, while maintaining the temperature below 30°C.

    • After addition, heat the mixture to 40-50°C and stir for 2-3 hours until the reaction is complete (monitored by TLC or HPLC). The resulting solution contains the acyl chloride intermediate.

  • Step 2: Amidation Reaction:

    • In a separate flask, dissolve 2-amino-5-chloro-N,3-dimethylbenzamide in a suitable solvent like toluene.

    • Cool the acyl chloride solution from Step 1 to 0-5°C.

    • Slowly add the solution of 2-amino-5-chloro-N,3-dimethylbenzamide to the acyl chloride solution.

    • Add a base, such as pyridine or triethylamine, to neutralize the HCl generated during the reaction.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Step 3: Isolation and Purification:

    • Once the reaction is complete, wash the reaction mixture with water to remove the base hydrochloride salt.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

    • Concentrate the organic solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure chlorantraniliprole.

Quantitative Data

ParameterValueReference
Starting Material Purity98.5%[7]
Molar Quantity (Carboxylic Acid)0.298 mol[7]
Final Product YieldSubstantially improved (specific % not given)[7]

Synthesis of Chlorantraniliprole via Amidation

G Int1 3-bromo-1-(3-chloro-2-pyridinyl)- 1H-pyrazole-5-carboxylic acid AcidChlorideFormation Acid Chloride Formation Int1->AcidChlorideFormation Int2 2-amino-5-chloro-N,3- dimethylbenzamide Amidation Amidation Reaction Int2->Amidation AcylatingAgent Acylating Agent (e.g., SOCl₂) AcylatingAgent->AcidChlorideFormation AcidChlorideFormation->Amidation Acid Chloride Intermediate Product Chlorantraniliprole Amidation->Product

Caption: Synthesis of Chlorantraniliprole from key intermediates.

Palladium-Catalyzed Cross-Coupling in Pesticide Synthesis

Application Notes: Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the construction of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[9][10] These reactions, including the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations, have significantly impacted the agrochemical industry.[9][11] They provide powerful methods for assembling complex molecular architectures found in many modern pesticides and herbicides.[10] These techniques not only open up more efficient and lower-cost industrial routes to existing agrochemicals but also facilitate the discovery of a new generation of pesticides with novel modes of action.[9][10] The ability to precisely modify molecular structures allows for the fine-tuning of biological activity, selectivity, and environmental profiles.

General Reaction Scheme (Suzuki Coupling): R₁-X + R₂-B(OR)₂ --(Pd Catalyst, Base)--> R₁-R₂

Where:

  • R₁ = Aryl, Vinyl (organic fragment)

  • X = Halide (I, Br, Cl) or Triflate (leaving group)

  • R₂ = Aryl, Alkyl, Vinyl (organic fragment)

  • B(OR)₂ = Boronic acid or boronic ester

Conceptual Protocol: Synthesis of a Bi-Aryl Pesticide Intermediate via Suzuki Coupling

This is a generalized laboratory protocol for a Suzuki cross-coupling reaction.

  • Reaction Setup:

    • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide (1.0 mmol), the boronic acid or ester (1.2 mmol), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol).

    • Add a base, such as potassium carbonate (2.0 mmol) or cesium fluoride (2.5 mmol).

    • Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water or Dioxane/Water.

  • Reaction Execution:

    • Stir the mixture and heat it to the required temperature, typically between 80-110°C.

    • Monitor the reaction progress using TLC or GC-MS. The reaction time can vary from 2 to 24 hours depending on the substrates.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired bi-aryl compound.

Quantitative Data

Reaction TypeTypical Yield RangeApplication Area
Suzuki Coupling70-95%C-C bond formation for herbicides/fungicides
Heck Reaction60-90%C-C bond formation, synthesis of styrenes
Sonogashira Coupling75-98%C-C bond formation, synthesis of alkynes
Buchwald-Hartwig70-95%C-N/C-O bond formation for insecticides/herbicides

Catalytic Cycle for Suzuki Cross-Coupling

G Pd0 Pd(0)Ln OxAdd R¹-Pd(II)Ln-X Pd0->OxAdd Oxidative Addition Trans R¹-Pd(II)Ln-R² OxAdd->Trans Transmetallation Trans->Pd0 Reductive Elimination RedElim Product R¹-R² Trans->RedElim R1X->OxAdd R2B->Trans Base->Trans

References

Troubleshooting & Optimization

Technical Support Center: 3-Nitro-4,5-dihydroisoxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Nitro-4,5-dihydroisoxazole.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to this compound?

A1: The most common and effective method for synthesizing this compound is through a 1,3-dipolar cycloaddition reaction. This involves the in situ generation of nitroformonitrile oxide (also known as nitrocarbonitrile N-oxide) from a suitable precursor, which then reacts with ethylene.

Q2: What are the most common byproducts in this synthesis?

A2: The principal byproduct is the furoxan dimer (specifically, 3,4-dinitro-1,2,5-oxadiazole 2-oxide), which arises from the dimerization of the nitroformonitrile oxide intermediate. Other potential byproducts can include unreacted starting materials and polymeric materials, especially if the reaction conditions are not well-controlled.

Q3: How can I minimize the formation of the furoxan dimer?

A3: Minimizing furoxan formation is critical for achieving a high yield of the desired product. Key strategies include:

  • Slow Generation of the Nitrile Oxide: Generating the nitrile oxide slowly in the presence of a high concentration of the dipolarophile (ethylene) ensures that it is trapped before it can dimerize.

  • Control of Reaction Temperature: Lower temperatures generally favor the cycloaddition reaction over dimerization.

  • High Ethylene Concentration: Maintaining a high concentration or pressure of ethylene increases the probability of the desired bimolecular reaction.

Q4: My reaction yield is consistently low. What are the potential causes?

A4: Low yields can be attributed to several factors beyond byproduct formation:

  • Inefficient Nitrile Oxide Generation: Ensure that the precursor to the nitrile oxide is of high purity and that the reagents used for its conversion are fresh and added under appropriate conditions.

  • Decomposition of the Nitrile Oxide: Nitrile oxides can be unstable. Ensure the reaction is performed at the recommended temperature to prevent decomposition.

  • Suboptimal Reaction Conditions: Solvent, temperature, and reaction time can all play a crucial role. It may be necessary to optimize these parameters for your specific setup.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
High levels of furoxan dimer byproduct detected The rate of nitrile oxide dimerization is faster than the rate of cycloaddition.- Increase the concentration/pressure of ethylene. - Decrease the rate of addition of the nitrile oxide precursor or the activating reagent to maintain a low instantaneous concentration of the nitrile oxide. - Lower the reaction temperature.
Low or no conversion of starting materials Inefficient generation of the nitrile oxide.- Verify the purity of the starting materials (e.g., nitroformaldehyde oxime or its precursor). - Use fresh reagents for the in situ generation (e.g., dehydrating agent or base). - Optimize the reaction temperature for the nitrile oxide formation step.
Formation of polymeric material Uncontrolled side reactions at elevated temperatures or high concentrations.- Lower the reaction temperature. - Ensure efficient stirring to prevent localized high concentrations of reagents. - Consider using a higher dilution.
Difficulty in isolating the pure product Co-elution of byproducts with the desired product during chromatography.- Optimize the chromatographic conditions (e.g., solvent system, stationary phase). - Consider alternative purification methods such as recrystallization or distillation under reduced pressure.

Summary of Potential Byproducts

While specific quantitative data for the synthesis of this compound is not extensively reported in the literature, the following table outlines the common byproducts and their qualitative impact on the reaction.

Byproduct Chemical Name Formation Pathway Impact on Yield Mitigation Strategy
Furoxan Dimer3,4-Dinitro-1,2,5-oxadiazole 2-oxideDimerization of nitroformonitrile oxideMajorSlow nitrile oxide generation, high ethylene concentration, low temperature
Unreacted Precursore.g., Nitroformaldehyde oximeIncomplete reactionMinor to MajorOptimize reaction time and temperature for nitrile oxide generation
Polymeric Materials-Uncontrolled side reactionsMinorControl of temperature and concentration

Experimental Protocol: Synthesis of a Substituted this compound (Analogous Procedure)

The following is a representative protocol for a related compound, 3-(2-methyl-6-nitrophenyl)-4,5-dihydroisoxazole, which illustrates the key steps applicable to the synthesis of this compound.[1]

Materials:

  • 2-methyl-6-nitrobenzaldehyde oxime

  • Dichloromethane (or other suitable halogenated hydrocarbon solvent)

  • Chlorine gas

  • Nitrogen gas

  • Ethylene gas

  • Triethylamine (or other suitable base)

  • Anhydrous sodium sulfate

Procedure:

  • Chlorination: Dissolve 2-methyl-6-nitrobenzaldehyde oxime in dichloromethane in a suitable reaction vessel. Under stirring at room temperature, bubble chlorine gas through the solution. The progress of the chlorination can be monitored by TLC or LC-MS to ensure the formation of the intermediate hydroxamoyl chloride.

  • Inert Gas Purge: After the chlorination is complete, purge the reaction mixture with nitrogen gas to remove any excess chlorine.

  • Cycloaddition: Introduce ethylene gas into the reaction vessel. Subsequently, slowly add a solution of triethylamine in dichloromethane to the reaction mixture. The triethylamine acts as a base to generate the nitrile oxide in situ, which is then trapped by the ethylene in a 1,3-dipolar cycloaddition. Continue to supply ethylene to the reaction.

  • Work-up: Upon completion of the reaction (monitored by TLC or LC-MS), wash the reaction mixture with water to remove triethylamine hydrochloride and other water-soluble impurities.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield the pure 3-(2-methyl-6-nitrophenyl)-4,5-dihydroisoxazole.

Reaction Pathway and Byproduct Formation

Synthesis_Pathway cluster_main Main Reaction Pathway cluster_side Side Reaction precursor Nitroformaldehyde Oxime nitrile_oxide Nitroformonitrile Oxide (Intermediate) precursor->nitrile_oxide -H2O product This compound nitrile_oxide->product nitrile_oxide_side Nitroformonitrile Oxide (Intermediate) ethylene Ethylene ethylene->product [3+2] Cycloaddition byproduct Furoxan Dimer nitrile_oxide_side->byproduct Dimerization

Caption: Reaction scheme for the synthesis of this compound and the competing dimerization side reaction.

References

Technical Support Center: Purification of Crude 3-Nitro-4,5-dihydroisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-Nitro-4,5-dihydroisoxazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound?

A1: The most common and effective purification techniques for this compound and its derivatives are recrystallization and column chromatography.[1][2][3] The choice between these methods often depends on the scale of the reaction, the nature of the impurities, and the desired final purity.

Q2: What are the likely impurities in my crude this compound?

A2: Impurities in crude this compound typically include unreacted starting materials (such as the corresponding aldoxime and alkene), byproducts from side reactions, and residual reagents like oxidizing agents (e.g., N-Chlorosuccinimide) or acids used in the synthesis.[2][3] Color-forming bodies can also be present as impurities in nitro compounds.[4]

Q3: My purified product is a yellow oil/solid, but I expected a colorless compound. What could be the reason?

A3: The yellow coloration can be due to the presence of residual nitro-containing impurities or color-forming bodies, which are common in nitroaliphatic compounds.[4] It could also indicate some degradation of the product. Further purification by recrystallization or chromatography might be necessary. It is also possible that the pure compound itself has a slight yellow tinge.

Q4: Is this compound stable to heat during purification?

Troubleshooting Guides

Recrystallization
Problem Possible Cause Troubleshooting Steps
Low or no crystal formation upon cooling. The compound is too soluble in the chosen solvent. The solution is not saturated.- Try adding a co-solvent in which the compound is less soluble (an anti-solvent). - Concentrate the solution by slowly evaporating some of the solvent. - Try a different solvent or a mixture of solvents. - Scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of the pure compound.
The product precipitates as an oil ("oiling out"). The boiling point of the solvent is too high. The compound is melting in the hot solvent. The compound is impure, leading to a significant melting point depression.- Use a lower-boiling point solvent. - Ensure the minimum amount of hot solvent is used to dissolve the compound. - Try to purify the compound by another method, such as column chromatography, before recrystallization.
The purified product is still impure. The impurities have similar solubility to the product in the chosen solvent. The crystals were not washed properly after filtration.- Try a different recrystallization solvent. - Perform a second recrystallization. - Wash the filtered crystals with a small amount of cold, fresh solvent. - Consider using column chromatography for better separation.
Significant loss of product during recrystallization. The compound has high solubility in the cold solvent. Too much solvent was used for washing the crystals.- Ensure the solution is cooled sufficiently (e.g., in an ice bath) to maximize crystal recovery. - Use the minimum amount of cold solvent to wash the crystals. - The filtrate can be concentrated to recover more product in a second crop of crystals.
Column Chromatography
Problem Possible Cause Troubleshooting Steps
Poor separation of the product from impurities. The chosen mobile phase (eluent) is not optimal. The column was not packed properly.- Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for a retention factor (Rf) of 0.2-0.4 for the desired compound. - Try a different solvent system with different polarity. For dihydroisoxazoles, mixtures of ethyl acetate and petroleum ether or hexanes are a good starting point.[2] - Ensure the column is packed uniformly without any air bubbles or cracks.
The product is not eluting from the column. The eluent is not polar enough. The compound might be strongly adsorbed to the silica gel.- Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. - If the compound is suspected to be acidic, adding a small amount of acetic acid to the eluent might help. If it is basic, a small amount of triethylamine could be added.
Streaking or tailing of the spot on TLC and broad peaks during column chromatography. The compound might be acidic or basic and interacting strongly with the silica gel. The compound might be degrading on the silica gel.- Add a small percentage of a modifier to the eluent (e.g., 0.1-1% triethylamine for basic compounds or acetic acid for acidic compounds). - Consider using a different stationary phase, such as neutral alumina.
The collected fractions containing the product are still colored. A colored impurity is co-eluting with the product.- Try to optimize the eluent system for better separation. A shallower gradient or isocratic elution with a finely tuned solvent mixture might resolve the impurity. - Consider a subsequent recrystallization of the purified fractions.

Quantitative Data Summary

The following table summarizes representative yields and purity levels for the purification of dihydroisoxazole derivatives as reported in the literature. Note that these values are for related compounds and should be considered as a general guide for what might be achievable for this compound.

CompoundPurification MethodYieldPurity
3-(2-methyl-6-nitrophenyl)-4,5-dihydroisoxazoleRecrystallization90.5%m.p. 101-103.5 °C
Substituted 3-benzoylisoxazolinesFlash Chromatography66-90%Not specified

Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general procedure for the purification of crude this compound by recrystallization.

Materials:

  • Crude this compound

  • A selection of solvents for screening (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, hexanes, water)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection:

    • Place a small amount of the crude product (10-20 mg) into several test tubes.

    • Add a few drops of a different solvent to each test tube at room temperature. A good recrystallization solvent should not dissolve the compound at room temperature but should dissolve it when heated.

    • If the compound dissolves at room temperature, the solvent is not suitable.

    • If the compound does not dissolve, heat the test tube gently. If it dissolves when hot, it is a potentially good solvent.

    • Allow the hot solution to cool to room temperature and then in an ice bath. Abundant crystal formation indicates a good solvent.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a small amount of the chosen recrystallization solvent and heat the mixture to boiling while stirring.

    • Continue adding small portions of the hot solvent until the product is completely dissolved. Add a minimal excess of solvent to ensure the solution is saturated.

  • Decolorization (Optional):

    • If the solution is colored, you can add a small amount of activated charcoal and boil for a few minutes.

    • Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot solution to cool slowly to room temperature.

    • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent.

    • Dry the crystals in a vacuum oven at a moderate temperature.

Protocol 2: Column Chromatography

This protocol describes a general method for purifying crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Solvents for the mobile phase (e.g., hexanes, ethyl acetate)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

Procedure:

  • Eluent Selection:

    • Develop a suitable mobile phase using TLC. Dissolve a small amount of the crude product in a suitable solvent and spot it on a TLC plate.

    • Place the TLC plate in a developing chamber with a mixture of hexanes and ethyl acetate (e.g., start with a 9:1 ratio).

    • Adjust the solvent ratio until the desired compound has an Rf value of approximately 0.2-0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Plug the bottom of the column with cotton or glass wool and add a small layer of sand.

    • Pour the silica gel slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Add a layer of sand on top of the silica gel bed.

  • Loading the Sample:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent that will be used for elution.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving the product, adding silica gel, and then evaporating the solvent.

    • Carefully add the sample to the top of the column.

  • Elution and Fraction Collection:

    • Add the eluent to the column and begin collecting fractions.

    • Monitor the elution process by TLC analysis of the collected fractions.

  • Isolation of the Product:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

PurificationWorkflow start Crude this compound assess_purity Assess Purity (TLC, NMR) start->assess_purity is_solid Is the crude product a solid? assess_purity->is_solid is_high_purity Is purity >90%? is_solid->is_high_purity Yes column_chromatography Column Chromatography is_solid->column_chromatography No (Oil) recrystallization Recrystallization is_high_purity->recrystallization Yes is_high_purity->column_chromatography No check_purity_again Check Purity recrystallization->check_purity_again column_chromatography->check_purity_again final_product Pure Product check_purity_again->final_product TroubleshootingTree start Product is still impure after one purification step purification_method Which method was used? start->purification_method recrystallization Recrystallization purification_method->recrystallization Recrystallization chromatography Chromatography purification_method->chromatography Chromatography rerun_recrystallization Re-recrystallize from a different solvent recrystallization->rerun_recrystallization switch_to_chromatography Switch to column chromatography recrystallization->switch_to_chromatography rerun_chromatography Re-run column with a shallower gradient chromatography->rerun_chromatography switch_to_recrystallization Switch to recrystallization chromatography->switch_to_recrystallization characterize_impurity Characterize the impurity (e.g., by NMR, MS) rerun_recrystallization->characterize_impurity end_node Pure Product / Identified Impurity rerun_recrystallization->end_node rerun_chromatography->characterize_impurity rerun_chromatography->end_node switch_to_chromatography->end_node switch_to_recrystallization->end_node characterize_impurity->end_node

References

improving yield and regioselectivity in isoxazole formation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to improve yield and regioselectivity in isoxazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing isoxazoles?

The two most common and versatile methods for synthesizing the isoxazole ring are the [3+2] cycloaddition reaction (also known as 1,3-dipolar cycloaddition) between a nitrile oxide and an alkyne, and the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine.[1][2] Other notable methods include the reaction of α,β-unsaturated ketones with hydroxylamine and the cycloisomerization of α,β-acetylenic oximes.[1]

Q2: How do electronic and steric effects of substituents influence regioselectivity?

Regioselectivity in 1,3-dipolar cycloadditions is governed by both electronic and steric factors, which are often explained by frontier molecular orbital (FMO) theory.[3][4]

  • Electronic Effects: The reaction is controlled by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dipolarophile (alkyne) and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipole (nitrile oxide), and vice versa. Electron-withdrawing groups on the alkyne can influence the orbital coefficients and direct the regioselectivity.

  • Steric Effects: Bulky substituents on either the nitrile oxide or the alkyne can hinder approach from one side, favoring the formation of the less sterically hindered regioisomer.[5]

Q3: What is the most common side reaction in isoxazole synthesis, and how can it be minimized?

The most common side reaction is the dimerization of the nitrile oxide to form a furoxan (a 1,2,5-oxadiazole-2-oxide).[5][6] This is especially problematic as nitrile oxides can be unstable.[5] To minimize this:

  • Generate the nitrile oxide in situ at a low concentration. This can be achieved by the slow addition of the precursor or oxidant.[1][5]

  • Ensure the alkyne (dipolarophile) is present in the reaction mixture to trap the nitrile oxide as it is formed.[6]

  • Using a slight excess of the alkyne can also help favor the desired cycloaddition over dimerization.[1]

Q4: How can I achieve high regioselectivity for 3,5-disubstituted isoxazoles?

The formation of 3,5-disubstituted isoxazoles is often favored, particularly with terminal alkynes. To enhance this selectivity:

  • Catalysis: The use of a copper(I) catalyst (e.g., CuI or generated in situ from CuSO₄) is a well-established method to reliably produce 3,5-disubstituted isoxazoles.[3][5] Ruthenium catalysts have also been employed for this purpose.[5]

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity.[5]

Q5: The synthesis of 3,4-disubstituted isoxazoles is challenging. What strategies can I use to favor this regioisomer?

Synthesizing 3,4-disubstituted isoxazoles is less straightforward than the 3,5-isomers.[5] Effective strategies include:

  • Enamine-based [3+2] Cycloaddition: A metal-free approach using enamines (formed from aldehydes and secondary amines) as dipolarophiles has shown high regiospecificity for 3,4-disubstituted isoxazoles.[5]

  • Cyclocondensation of β-Enamino Diketones: Reacting β-enamino diketones with hydroxylamine hydrochloride in the presence of a Lewis acid like BF₃·OEt₂ can be tuned to selectively yield 3,4-disubstituted products.[5][7]

  • Intramolecular Cycloaddition: Designing a substrate where the nitrile oxide and alkyne are tethered within the same molecule can force the reaction to proceed with a specific regiochemistry, leading to 3,4-fused isoxazoles.[8]

Troubleshooting Guide

Problem 1: Low or No Product Yield
Possible CauseRecommended Solution
Decomposition of Nitrile Oxide Generate the nitrile oxide in situ at low temperature and ensure it reacts promptly with the alkyne. Slow addition of the nitrile oxide precursor (e.g., aldoxime or hydroximoyl chloride) is crucial.[1][5]
Inefficient Nitrile Oxide Generation Verify the quality of your precursor. Ensure the base used (e.g., triethylamine) is appropriate and of high purity.[1] For oxidation methods, check the activity of the oxidant (e.g., N-chlorosuccinimide).[5]
Poor Reactant Solubility Select a solvent where all reactants are fully soluble at the reaction temperature. Common choices include acetonitrile, DMF, and DMSO.[1] For aqueous reactions, a co-solvent like methanol may improve solubility.[6]
Suboptimal Reaction Temperature Systematically screen a range of temperatures. While higher temperatures can increase rates, they may also promote decomposition or side reactions.[1][5]
Catalyst Inactivity For catalyzed reactions, ensure the catalyst is active, not poisoned, and used at the correct loading. Consider pre-activation if required.[1]
Steric Hindrance Highly hindered substituents on either the nitrile oxide or the alkyne can dramatically slow down the reaction rate. Consider less bulky starting materials if possible.[5]
Problem 2: Poor Regioselectivity (Mixture of Isomers)
Possible CauseRecommended Solution
Uncontrolled Reaction Conditions Temperature: Lowering the reaction temperature often enhances selectivity.[5] Solvent: Solvent polarity can influence regioselectivity.[3] Screen a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., acetonitrile).[3][6]
Substituent Effects The inherent electronic and steric properties of your substrates are primary drivers. If a mixture is obtained, a catalyst may be needed to override the intrinsic preference.
Lack of Catalyst For terminal alkynes, using a Cu(I) catalyst is highly effective for selectively forming the 3,5-disubstituted isomer.[3][5] For 3,4-disubstituted isomers, consider Lewis acids like BF₃·OEt₂ with β-enamino diketone substrates.[5][7]
High Nitrile Oxide Concentration A high transient concentration of the nitrile oxide can lead to side reactions and potentially affect selectivity. Ensure slow, in situ generation.[5]

Data Presentation: Factors Influencing Regioselectivity

Table 1: Effect of Reaction Conditions on Regioselectivity for β-Enamino Diketone Cyclocondensation

EntryLewis Acid (equiv.)SolventRegioisomeric Ratio (3,4- vs. 4,5-)Yield (%)
1BF₃·OEt₂ (1.0)MeCN78:2265
2BF₃·OEt₂ (2.0)MeCN90:1079
3BF₃·OEt₂ (2.0)Dioxane81:1975
4NoneEtOH15:8588
5NoneMeCN30:7085

Data adapted from studies on the cyclocondensation of β-enamino diketones with hydroxylamine, demonstrating control over regioselectivity.[7]

Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed Regioselective Synthesis of 3,5-Disubstituted Isoxazoles

This protocol describes the in situ generation of a nitrile oxide from an aldoxime and its subsequent copper-catalyzed cycloaddition with a terminal alkyne.

  • Reactant Preparation: To a solution of the terminal alkyne (1.0 mmol) and the aldoxime (1.2 mmol) in a suitable solvent (e.g., 10 mL of THF/H₂O mixture), add a copper(I) source such as CuI (5 mol%) or a mixture of CuSO₄·5H₂O (5 mol%) and sodium ascorbate (10 mol%).

  • Nitrile Oxide Generation: To the stirred mixture, add an oxidant such as N-chlorosuccinimide (NCS) (1.3 mmol) portion-wise or a solution of aqueous bleach (e.g., NaOCl) dropwise at room temperature. The slow addition is critical to maintain a low concentration of the nitrile oxide.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-12 hours).

  • Workup and Purification: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the pure 3,5-disubstituted isoxazole.

Protocol 2: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles via Enamine Intermediate

This metal-free protocol is highly effective for accessing the less common 3,4-disubstituted isoxazole regioisomer.[5]

  • Enamine Formation: In a round-bottom flask, dissolve the aldehyde (1.0 mmol) and a secondary amine (e.g., pyrrolidine, 1.2 mmol) in a non-polar solvent such as toluene (5 mL). Stir for 15-30 minutes at room temperature to form the enamine in situ.

  • Cycloaddition: To this mixture, add the hydroximoyl chloride (1.1 mmol) as the nitrile oxide precursor.

  • Base Addition: Add triethylamine (1.5 mmol) dropwise to the reaction mixture. This will generate the nitrile oxide in situ, which is immediately trapped by the enamine.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Workup and Purification: After the reaction is complete, quench with saturated aqueous NaHCO₃ solution and extract the product with ethyl acetate (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate, and purify by column chromatography to yield the desired 3,4-disubstituted isoxazole.

Visualizations

Fig 1. General Reaction and Regioselectivity cluster_reactants Reactants cluster_products Potential Products R1_CNO R¹-C≡N⁺-O⁻ Plus1 + R1_CNO->Plus1 Alkyne R²-C≡C-R³ Alkyne->Plus1 Isoxazole_35 3,5-disubstituted Isoxazole Isoxazole_34 3,4-disubstituted Isoxazole Cycloaddition Cycloaddition Plus1->Cycloaddition [3+2] Cycloaddition Cycloaddition->Isoxazole_35 Favored by: - Terminal Alkynes (R³=H) - Cu(I) Catalysis Cycloaddition->Isoxazole_34 Favored by: - Specific Substrates - Alternative Routes

Fig 1. General Reaction and Regioselectivity

G Fig 2. Troubleshooting Workflow for Low Yield start Low or No Yield Observed q1 Is Nitrile Oxide Precursor Stable? start->q1 sol1 Use fresh precursor. Store properly. q1->sol1 No q2 Is Nitrile Oxide Dimerizing? q1->q2 Yes sol1->q2 sol2 Generate Nitrile Oxide in situ. Use slow addition. Ensure alkyne is present. q2->sol2 Yes q3 Are Reaction Conditions Optimized? q2->q3 No sol2->q3 sol3 Screen solvents. Optimize temperature. Check base/catalyst activity. q3->sol3 No end Yield Improved q3->end Yes sol3->end

Fig 2. Troubleshooting Workflow for Low Yield

Fig 3. Factors Influencing Regioselectivity center Regioselectivity (3,4- vs 3,5-) sub1 Electronic Effects (FMO Control) center->sub1 sub2 Steric Hindrance center->sub2 sub3 Reaction Conditions center->sub3 cond1 Catalyst (e.g., Cu(I), Lewis Acid) sub3->cond1 cond2 Solvent Polarity sub3->cond2 cond3 Temperature sub3->cond3

Fig 3. Factors Influencing Regioselectivity

References

Technical Support Center: Stability and Safe Handling of Nitro-Containing Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with nitro-containing heterocyclic compounds. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, handling, and analysis.

Frequently Asked Questions (FAQs): Stability and Degradation

Question: What are the primary factors that influence the stability of nitro-containing heterocyclic compounds?

Answer: The stability of nitro-containing heterocyclic compounds is influenced by several factors. The position of the nitro group on the aromatic ring and the presence of other functional groups can significantly impact stability.[1] The electron-withdrawing nature of the nitro group, combined with the inherent stability of the aromatic ring, can make these compounds resistant to oxidative degradation.[1] However, they can be susceptible to other degradation pathways. Key factors include:

  • Thermal Stress: Many nitroaromatic compounds are thermally sensitive and can decompose at elevated temperatures.[2][3] The decomposition can be auto-catalytic, especially if impurities are present.[4]

  • Light Exposure (Photostability): Aromatic nitro compounds can be susceptible to photodegradation. It is crucial to protect these compounds from light, especially during storage and experimentation.

  • pH: The stability of these compounds can be pH-dependent. Both acidic and basic conditions can catalyze degradation or rearrangement reactions.

  • Presence of Adjacent Functional Groups: Groups ortho to the nitro group can lead to specific intramolecular rearrangement pathways, which may have lower activation energies for decomposition.[2]

  • Reductive Environments: The nitro group is susceptible to reduction, which can be initiated by various reagents or even trace metals. This process can lead to the formation of nitroso, hydroxylamino, and amino derivatives, which may have different stability and toxicity profiles.[5]

Question: What are the common degradation pathways for these compounds?

Answer: Nitro-containing heterocyclic compounds can degrade through several mechanisms. Understanding these pathways is crucial for predicting instability and identifying potential byproducts.

  • C-NO₂ Bond Cleavage: A primary thermal decomposition pathway for many nitroaromatic compounds is the homolytic cleavage of the Carbon-Nitro bond.[2]

  • Nitro-Nitrite Isomerization: This involves an intramolecular rearrangement from a C-NO₂ group to a C-ONO group, which is often followed by the rapid cleavage of the weaker O-NO bond.[2]

  • Reduction of the Nitro Group: This is a critical metabolic and degradation pathway. The nitro group can be sequentially reduced to nitroso, N-hydroxylamino, and finally the amino group.[5] These intermediates can be reactive and may form adducts with biological molecules like DNA.[1][5]

  • Ring Opening/Cleavage: Under certain oxidative or reductive conditions, the heterocyclic ring itself can be opened, leading to a variety of degradation products.[6][7]

Troubleshooting Guides for Experimental Issues

Question: My reaction yield is very low, and I suspect my nitro-heterocyclic starting material or product is decomposing. How can I troubleshoot this?

Answer: Low yields in reactions involving nitro-heterocyclic compounds often point to stability issues.[8] A systematic approach is needed to identify the cause.

Common Causes & Solutions:

  • Suboptimal Reaction Conditions: Temperature is a critical factor.[8] Many nitro compounds are thermally labile.

    • Solution: Run small-scale trials at lower temperatures. Monitor the reaction progress frequently using TLC or LC-MS to check for the appearance of degradation products alongside your desired product.[8]

  • Incompatible Reagents or Solvents: Impurities in reagents or certain solvents can initiate decomposition. For example, strong bases can react with the nitro group, and some metals can catalyze reduction.

    • Solution: Ensure all reagents and solvents are pure and dry.[8] Consider potential side reactions. If using metal catalysts, screen for alternatives or use milder conditions.

  • Atmospheric Sensitivity: Some reactions may be sensitive to oxygen or moisture.[8]

    • Solution: If sensitivity is suspected, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[8]

  • Workup and Purification Issues: The product may be unstable under the workup or purification conditions (e.g., exposure to acid/base during extraction or high temperatures during solvent evaporation).

    • Solution: Analyze samples from each step of the workup and purification process to pinpoint where product loss is occurring. Consider alternative, milder purification techniques like flash chromatography at room temperature instead of distillation.

Below is a workflow to help troubleshoot compound instability during an experiment.

G start Low Yield or Unexpected Byproducts check_reaction Monitor Reaction by TLC/LC-MS start->check_reaction degradation_obs Degradation Observed During Reaction? check_reaction->degradation_obs check_workup Analyze Workup & Purification Samples degradation_obs->check_workup No optimize_reaction Optimize Reaction Conditions: - Lower Temperature - Change Reagents/Solvent - Use Inert Atmosphere degradation_obs->optimize_reaction Yes degradation_workup Degradation Observed During Workup? check_workup->degradation_workup optimize_workup Modify Workup/Purification: - Neutralize pH - Use Milder Technique - Avoid High Temp degradation_workup->optimize_workup Yes end_other Re-evaluate Synthetic Route degradation_workup->end_other No end_ok Problem Solved optimize_reaction->end_ok optimize_workup->end_ok

Troubleshooting workflow for compound instability.

Question: I am observing poor peak shape and inconsistent retention times when analyzing my nitroaromatic compound by HPLC. What could be the cause?

Answer: Issues with HPLC analysis of nitroaromatic compounds are common and can often be resolved by adjusting the method parameters.

Common Causes & Solutions:

  • Poor Solubility: The compound may be precipitating on the column.

    • Solution: Increase the percentage of organic solvent in your mobile phase or sample diluent. Ensure the diluent is compatible with the mobile phase.

  • Secondary Interactions: The nitro group or other polar moieties can have secondary interactions with the stationary phase, leading to peak tailing.

    • Solution: Add a modifier to the mobile phase, such as a small amount of trifluoroacetic acid (TFA) for acidic compounds or triethylamine (TEA) for basic compounds, to reduce these interactions.

  • Column Overload: Injecting too concentrated a sample can lead to broad, asymmetric peaks.

    • Solution: Dilute your sample and reinject.

  • Compound Instability: The compound may be degrading on the column or in the mobile phase.

    • Solution: If the mobile phase is acidic or basic, try a mobile phase with a more neutral pH. Ensure the analysis is run at a controlled, non-elevated temperature.

FAQs: Safe Handling, Storage, and Disposal

Question: What are the essential personal protective equipment (PPE) requirements for handling nitro-containing heterocyclic compounds?

Answer: A multi-layered approach to safety is mandatory, combining engineering controls with appropriate PPE.[9] Given their potential for skin irritation, toxicity, and, in some cases, explosive properties, rigorous adherence to safety protocols is critical. The minimum required PPE includes:

  • Eye Protection: Chemical safety goggles that conform to EN 166 or OSHA standards must be worn at all times.[9] A face shield is recommended when there is a significant risk of splashes.[9][10]

  • Hand Protection: Chemical-resistant gloves are required. Nitrile gloves can be suitable for short-term protection, but for prolonged contact or with aggressive solvents, heavier-duty gloves like butyl rubber may be necessary.[9][11][12] Always inspect gloves before use and change them immediately if contaminated.[9]

  • Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned.[9][11] For highly hazardous compounds, a disposable gown may be required.[13]

  • Respiratory Protection: All handling of powders or volatile compounds should be done within a certified chemical fume hood to minimize inhalation exposure.[9][13] If this is not possible, a NIOSH-approved respirator is necessary.[9]

G start Handling Nitro-Heterocycle is_powder Solid or Powder? start->is_powder is_volatile Volatile Liquid? is_powder->is_volatile No use_hood Use Chemical Fume Hood or Ventilated Enclosure is_powder->use_hood Yes is_volatile->use_hood Yes min_ppe Minimum PPE: - Safety Goggles - Lab Coat - Nitrile Gloves is_volatile->min_ppe No use_hood->min_ppe splash_risk Splash Risk? min_ppe->splash_risk face_shield Add Face Shield splash_risk->face_shield Yes end_proc Proceed with Caution splash_risk->end_proc No face_shield->end_proc

Decision logic for selecting appropriate controls.

Question: What are the correct storage procedures for these compounds?

Answer: Proper storage is critical for maintaining compound integrity and ensuring laboratory safety.[13]

  • Segregation: Store nitro-containing compounds away from incompatible materials, especially strong oxidizing agents, strong acids, bases, and reducing agents.[9][14] They should be segregated by hazard class, not alphabetically.[13]

  • Environment: Store in a cool, dry, and dark place, away from heat sources and direct sunlight to prevent thermal and photodegradation.[13]

  • Containers: Use tightly closed, clearly labeled containers.[9][15] For potent or highly sensitive compounds, using secondary containment is a best practice.[13]

  • Ventilation: Store in a well-ventilated area.[9] For particularly volatile or hazardous compounds, storage in a ventilated cabinet is recommended.[16]

Question: How should I dispose of waste containing nitro-heterocyclic compounds?

Answer: Waste containing these compounds must be treated as hazardous waste. Never dispose of them down the drain or in regular trash.

  • Collect Waste: Collect all waste (solid and liquid) in a designated, sealed, and clearly labeled hazardous waste container.

  • Labeling: The label should clearly state "Hazardous Waste" and list the chemical constituents, including the nitro-containing compound(s).

  • Segregation: Do not mix incompatible waste streams. For example, do not mix acidic waste with waste containing cyanides or sulfides.

  • Disposal: Follow your institution's specific hazardous waste disposal procedures. Contact your Environmental Health & Safety (EHS) department for guidance on pickup and disposal.

Data Summary Tables

Table 1: Thermal Stability of Selected Nitro-Containing Compounds

CompoundStructureDecomposition Temp. (°C)MethodReference
2,4,6-Trinitrotoluene (TNT)Aromatic Nitro~300DSC[17]
Cyclotrimethylenetrinitramine (RDX)Heterocyclic Nitramine~210DTA[1]
Cyclotetramethylenetetranitramine (HMX)Heterocyclic Nitramine~280DTA[1]
Improvised NitrocellulosePolymer Nitrate Ester208–211DSC[4]
Commercial NitrocellulosePolymer Nitrate Ester190–210DSC[4]

Note: Decomposition temperatures can vary significantly based on heating rate, sample purity, and confinement.[3]

Table 2: Recommended Personal Protective Equipment (PPE) Based on Hazard Level

Hazard LevelBody ProtectionEye ProtectionHand ProtectionRespiratory Protection
Low (e.g., dilute solution, low toxicity)Lab CoatSafety GlassesNitrile GlovesNot generally required if in fume hood
Moderate (e.g., handling powders, moderate toxicity)Lab CoatChemical GogglesDouble Nitrile GlovesRequired if outside of fume hood (e.g., N95 for powders)
High (e.g., potent, volatile, or explosive risk)Disposable GownFace Shield & GogglesChemical-Resistant Gloves (e.g., Butyl Rubber)Powered Air-Purifying Respirator (PAPR) or SCBA

This table is a general guide. A substance-specific risk assessment must be performed before handling any new compound.[13]

Key Experimental Protocols

Protocol 1: Assessing Thermal Stability using Differential Scanning Calorimetry (DSC)

Objective: To determine the onset of thermal decomposition for a nitro-containing heterocyclic compound.

Methodology:

  • Sample Preparation: Carefully weigh 1-2 mg of the compound into a vented aluminum DSC pan. Do not use sealed pans for energetic materials unless specifically designed for high-pressure studies, as pressure buildup can be hazardous. All sample preparation with energetic materials should be done behind a blast shield.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature well below the expected decomposition point (e.g., 30°C).

    • Heat the sample at a constant rate, typically 10°C/min, to a final temperature beyond the decomposition event (e.g., 350°C).[4]

  • Data Analysis:

    • Plot the heat flow (W/g) as a function of temperature (°C).

    • An exothermic event (a peak pointing down or up, depending on instrument convention) indicates decomposition.

    • Determine the "onset temperature" of the exotherm, which is often calculated by the instrument software as the intersection of the baseline with the tangent of the peak's leading edge. This temperature is considered the start of thermal decomposition under the tested conditions.

Protocol 2: Stability Indicating HPLC Method for Degradation Studies

Objective: To monitor the degradation of a nitro-heterocyclic compound under specific stress conditions (e.g., acid, base, heat, light).

Methodology:

  • Forced Degradation Study Preparation:

    • Prepare stock solutions of your compound in a suitable solvent (e.g., acetonitrile or methanol).

    • Acidic: Dilute the stock solution with 0.1 M HCl.

    • Basic: Dilute the stock solution with 0.1 M NaOH.

    • Oxidative: Dilute the stock solution with 3% H₂O₂.

    • Thermal: Keep a solution in a controlled temperature oven (e.g., 60°C).

    • Photolytic: Expose a solution to a calibrated light source (per ICH Q1B guidelines).

    • Prepare a control sample diluted with only the solvent.

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each stress condition.

    • Neutralize the acidic and basic samples if necessary before injection.

    • Dilute all samples to the same final concentration.

  • HPLC Analysis:

    • Analyze all samples using a validated HPLC method (e.g., C18 column with a mobile phase of acetonitrile/water gradient and UV detection at a relevant wavelength).[18][19]

    • The method must be "stability-indicating," meaning it can separate the intact drug from its degradation products.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples to the control sample.

    • Calculate the percentage of the parent compound remaining at each time point.

    • Identify the peaks corresponding to degradation products. Peak purity analysis using a Diode Array Detector (DAD) can help confirm that the parent peak is not co-eluting with a degradant.

References

Technical Support Center: 1,3-Dipolar Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1,3-Dipolar Cycloaddition Reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and optimize reaction outcomes. Below you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides, complete with experimental protocols and comparative data.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Product Yield

Q1: My 1,3-dipolar cycloaddition reaction is resulting in a low yield or is not working at all. What are the common causes and how can I address this?

A1: Low to no yield in 1,3-dipolar cycloaddition reactions can be attributed to several factors, ranging from suboptimal reaction conditions to issues with the reactants themselves. A systematic approach to troubleshooting this common problem is outlined below.

1. Re-evaluate Reaction Conditions:

  • Solvent Choice: While some 1,3-dipolar cycloadditions are not significantly affected by solvent polarity, others show marked improvements in specific solvents.[1] It is advisable to screen a variety of solvents with differing polarities. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol have been reported to enhance yields and decrease reaction times for certain cycloadditions.[1]

  • Temperature: Thermal 1,3-dipolar cycloadditions often necessitate elevated temperatures to proceed at a practical rate.[1] If your reaction is sluggish, a careful and incremental increase in temperature may be beneficial. Conversely, some reactions may require lower temperatures to minimize the formation of side products.

  • Concentration: The concentration of your reactants can influence the reaction kinetics. For slow reactions, increasing the concentration may improve the reaction rate and overall yield.

2. Assess Reactant Stability and Purity:

  • 1,3-Dipole Stability: Many 1,3-dipoles, such as nitrile oxides and certain ylides, are unstable and are best generated in situ.[1] Ensure that the precursors for your 1,3-dipole are of high purity and that the conditions for its generation are optimal. Decomposition of the 1,3-dipole before it can react with the dipolarophile is a common cause of reaction failure.

  • Dipolarophile Reactivity: The electronic properties of the dipolarophile are critical for a successful reaction. Electron-withdrawing groups on the dipolarophile generally accelerate reactions with electron-rich dipoles (Normal Electron Demand), while electron-donating groups can favor reactions with electron-poor dipoles (Inverse Electron Demand).[1] An electronic mismatch between your dipole and dipolarophile can lead to a sluggish or failed reaction.

  • Steric Hindrance: Bulky substituents on either the 1,3-dipole or the dipolarophile can sterically hinder the approach of the reactants, leading to a decreased reaction rate and lower yield. If you suspect steric hindrance is an issue, you may need to modify your substrates or employ more forcing reaction conditions (e.g., higher temperature or pressure).

3. Catalyst-Related Issues (for Catalyzed Reactions):

  • For catalyzed reactions, such as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), ensure the catalyst is active and used under the appropriate conditions. For example, in CuAAC, the active catalyst is Cu(I), which can be sensitive to oxidation.

Below is a logical workflow for troubleshooting low or no-yield reactions:

Troubleshooting_Workflow start Low/No Yield check_conditions Re-evaluate Reaction Conditions start->check_conditions check_reactants Assess Reactant Stability & Purity start->check_reactants check_electronics Evaluate Electronic Compatibility start->check_electronics check_sterics Consider Steric Hindrance start->check_sterics optimize_solvent Screen Solvents check_conditions->optimize_solvent optimize_temp Adjust Temperature check_conditions->optimize_temp dipole_stability Check 1,3-Dipole Stability (Consider in situ generation) check_reactants->dipole_stability reactant_purity Verify Purity of Starting Materials check_reactants->reactant_purity electronic_mismatch Normal vs. Inverse Electron Demand Mismatch? check_electronics->electronic_mismatch steric_hindrance Bulky Substituents Present? check_sterics->steric_hindrance solution Reaction Optimized optimize_solvent->solution optimize_temp->solution dipole_stability->solution reactant_purity->solution electronic_mismatch->solution steric_hindrance->solution

A logical workflow for troubleshooting low or no yield.
Issue 2: Formation of Multiple Products or Side Reactions

Q2: My reaction is producing a mixture of regioisomers or other unexpected byproducts. How can I improve the selectivity and minimize side reactions?

A2: The formation of multiple products is a common challenge in 1,3-dipolar cycloadditions, often arising from issues with regioselectivity or competing side reactions.

1. Regioselectivity Issues:

  • The regioselectivity of 1,3-dipolar cycloadditions is governed by a combination of electronic and steric factors. Frontier Molecular Orbital (FMO) theory can often predict the major regioisomer.

  • Electronic Control: The interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other determines the regioselectivity. Modifying the electronic properties of your substrates with electron-donating or electron-withdrawing groups can influence the orbital coefficients and favor the formation of one regioisomer.

  • Steric Control: Bulky substituents on the 1,3-dipole or dipolarophile can direct the cycloaddition to the less sterically hindered face, thereby controlling regioselectivity.

2. Common Side Reactions:

  • Dimerization of the 1,3-Dipole: Highly reactive 1,3-dipoles, especially those generated in situ, can dimerize if the dipolarophile is not sufficiently reactive or is present in a low concentration.

  • Decomposition of Reactants: Unstable 1,3-dipoles or sensitive dipolarophiles may decompose under the reaction conditions, leading to a complex mixture of products.

  • Solvent Participation: In some cases, the solvent can react with the 1,3-dipole or other reactive intermediates.

Data Presentation: Optimizing Reaction Conditions

The choice of solvent and temperature can significantly impact the yield and selectivity of 1,3-dipolar cycloaddition reactions. The following tables provide a summary of how these parameters can be optimized.

Table 1: Effect of Solvent on Reaction Yield (Illustrative Examples)

1,3-DipoleDipolarophileSolventYield (%)Reference
Azomethine YlideDMADToluene55Fictional
Azomethine YlideDMADAcetonitrile75Fictional
Azomethine YlideDMADMethanol40Fictional
Nitrile OxideStyreneDichloromethane60Fictional
Nitrile OxideStyreneTHF70Fictional
Nitrile OxideStyrene2,2,2-Trifluoroethanol92[2]

Table 2: Effect of Temperature on Reaction Time and Yield (Illustrative Examples)

ReactionTemperature (°C)Time (h)Yield (%)Reference
Nitrone + Levoglucosenone60662[3]
Nitrone + Levoglucosenone110363[4]
Azide + Alkyne (thermal)802450Fictional
Azide + Alkyne (thermal)120885Fictional

Experimental Protocols

Protocol 1: General Procedure for Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)

This protocol outlines the steps to monitor the progress of a 1,3-dipolar cycloaddition reaction using TLC.

Materials:

  • TLC plates (e.g., silica gel 60 F254)

  • TLC developing chamber

  • Capillary tubes for spotting

  • Eluent (a solvent system that provides good separation of starting materials and products)

  • UV lamp for visualization

  • Staining solution (e.g., potassium permanganate, ceric ammonium molybdate) and heat gun (if compounds are not UV-active)

Procedure:

  • Prepare the TLC Chamber: Pour the chosen eluent into the developing chamber to a depth of approximately 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors and cover the chamber.

  • Spot the TLC Plate: Using a pencil, lightly draw an origin line about 1 cm from the bottom of the TLC plate. On the origin line, make three small spots using a capillary tube:

    • Left Spot: A solution of your starting dipolarophile.

    • Middle Spot (Co-spot): A spot of the dipolarophile solution, followed by a spot of the reaction mixture on top.

    • Right Spot: The reaction mixture.

  • Develop the Plate: Carefully place the TLC plate in the developing chamber, ensuring the origin line is above the eluent level. Cover the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp and circle them with a pencil. If necessary, stain the plate and gently heat it with a heat gun to visualize the spots.

  • Analyze the Results: As the reaction proceeds, the spot corresponding to the starting material on the right side of the plate should diminish in intensity, while a new spot corresponding to the product should appear. The co-spot helps to confirm the identity of the starting material spot in the reaction mixture.

Protocol 2: General Procedure for in situ Generation of Nitrile Oxides from Aldoximes

This protocol describes a common method for the in situ generation of nitrile oxides and their subsequent trapping in a 1,3-dipolar cycloaddition.

Materials:

  • Aldoxime precursor

  • Chlorinating agent (e.g., N-chlorosuccinimide, NCS)

  • Base (e.g., triethylamine, Et₃N)

  • Dipolarophile

  • Anhydrous solvent (e.g., dichloromethane, THF)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldoxime (1.0 eq) and the dipolarophile (1.1-1.5 eq) in the chosen anhydrous solvent.

  • Formation of Hydroxamoyl Chloride: Cool the solution to 0 °C and add the chlorinating agent (e.g., NCS, 1.05 eq) portion-wise. Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC for the consumption of the aldoxime.

  • Generation of Nitrile Oxide and Cycloaddition: Cool the reaction mixture back to 0 °C and slowly add the base (e.g., triethylamine, 1.2 eq) dropwise. A precipitate of triethylammonium chloride may form.

  • Reaction: Allow the reaction to warm to room temperature and stir until the hydroxamoyl chloride is consumed (monitor by TLC).

  • Workup: Upon completion, filter the reaction mixture to remove any salts. The filtrate can then be concentrated and the crude product purified by column chromatography.

Visualizations

Below are diagrams illustrating key concepts and workflows related to 1,3-dipolar cycloaddition reactions.

FMO_Theory cluster_normal Normal Electron Demand cluster_inverse Inverse Electron Demand HOMO_Dipole HOMO (1,3-Dipole) LUMO_Dipolarophile LUMO (Dipolarophile) HOMO_Dipole->LUMO_Dipolarophile Dominant Interaction LUMO_Dipole LUMO (1,3-Dipole) HOMO_Dipolarophile HOMO (Dipolarophile) HOMO_Dipolarophile->LUMO_Dipole Dominant Interaction

Frontier Molecular Orbital (FMO) interactions.

InSitu_Generation precursor Stable Precursor (e.g., Aldoxime) dipole Unstable 1,3-Dipole (e.g., Nitrile Oxide) precursor->dipole in situ generation reagent Reagent (e.g., NCS, Base) cycloaddition 1,3-Dipolar Cycloaddition dipole->cycloaddition dimerization Dimerization (Side Reaction) dipole->dimerization dipolarophile Dipolarophile dipolarophile->cycloaddition product Cycloadduct cycloaddition->product

Workflow for in situ generation of a 1,3-dipole.

References

effect of solvent and temperature on isoxazoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the synthesis of isoxazolines. The following information addresses common issues related to the effects of solvent and temperature on reaction outcomes.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of isoxazolines, particularly through the common 1,3-dipolar cycloaddition of nitrile oxides with alkenes.

Issue 1: Low or No Product Yield

Low or no yield of the desired isoxazoline is a frequent problem that can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Potential Cause Troubleshooting Steps
Decomposition of Nitrile Oxide Nitrile oxides are often unstable and can dimerize to form furoxans, especially at higher temperatures. To mitigate this, generate the nitrile oxide in situ at a low temperature, ensuring it reacts promptly with the dipolarophile (alkene).[1]
Poor Reactivity of Alkene Electron-deficient alkenes are generally more reactive in 1,3-dipolar cycloadditions with nitrile oxides. If using an electron-rich or sterically hindered alkene, the reaction rate may be significantly reduced. Consider using a more activated alkene if possible, or increase the reaction temperature cautiously while monitoring for nitrile oxide decomposition.
Suboptimal Solvent The choice of solvent can significantly impact the reaction rate and yield. Less polar solvents can sometimes be favorable.[1] It is advisable to perform small-scale trials with a range of solvents to identify the optimal medium for your specific substrates.
Inappropriate Temperature While higher temperatures can increase the reaction rate, they can also lead to the decomposition of the nitrile oxide intermediate.[1] The optimal temperature is a balance between the rate of cycloaddition and the rate of decomposition. Lowering the reaction temperature may improve the yield by minimizing side reactions.
Inefficient Nitrile Oxide Generation The method used to generate the nitrile oxide is critical. Common methods include the dehydrohalogenation of hydroximoyl chlorides and the oxidation of aldoximes. Ensure the chosen method is suitable for your substrate and that the reagents (e.g., base, oxidant) are fresh and used in the correct stoichiometry.[2]

Issue 2: Formation of Side Products

The appearance of unexpected peaks in your analytical data (e.g., TLC, LC-MS, NMR) indicates the formation of side products. Identifying and minimizing these impurities is crucial for obtaining a clean product.

Side Product Identification Mitigation Strategies
Furoxans Dimerization of the nitrile oxide intermediate. Often observed as a major byproduct when the concentration of nitrile oxide is high or the dipolarophile is unreactive.Generate the nitrile oxide slowly in situ in the presence of the alkene to maintain a low concentration of the intermediate.[1] Lowering the reaction temperature can also disfavor dimerization.
Isocyanate Isomerization of the nitrile oxide can occur at elevated temperatures.Optimize the reaction temperature, aiming for the lowest effective temperature to achieve a reasonable reaction rate.
Polymeric Material Can result from the polymerization of the alkene or other reactive species, particularly at high temperatures or in the presence of certain catalysts.Monitor the reaction closely and avoid unnecessarily long reaction times. Ensure the purity of starting materials and solvents.

Issue 3: Poor Regioselectivity

In the synthesis of substituted isoxazolines, the formation of regioisomers is a common challenge, often leading to a mixture of products that are difficult to separate.

Potential Cause Troubleshooting Steps
Electronic and Steric Effects The regioselectivity of the 1,3-dipolar cycloaddition is governed by the electronic and steric properties of both the nitrile oxide and the alkene. Frontier Molecular Orbital (FMO) theory can often predict the major regioisomer.
Reaction Conditions Solvent polarity and temperature can influence the regiochemical outcome.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing isoxazolines?

A1: The most widely used method is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene. The nitrile oxide is typically generated in situ from an aldoxime or a hydroximoyl chloride.

Q2: How does temperature generally affect isoxazoline synthesis?

A2: Temperature has a dual effect. Increasing the temperature generally accelerates the cycloaddition reaction. However, excessively high temperatures can lead to the decomposition of the unstable nitrile oxide intermediate, resulting in the formation of byproducts like furoxans and a lower overall yield of the desired isoxazoline.[1] Therefore, temperature optimization is crucial.

Q3: Which solvents are typically used for isoxazoline synthesis?

A3: A wide range of solvents can be used, and the optimal choice depends on the specific substrates and reaction conditions. Common solvents include toluene, dichloromethane (DCM), acetonitrile (MeCN), and tetrahydrofuran (THF). In some cases, less polar solvents have been found to favor the desired regioisomer.[1] Green chemistry approaches have also explored the use of water or ionic liquids.

Q4: My reaction is complete, but I am having difficulty purifying the isoxazoline product. What are some common purification challenges and solutions?

A4: Purification of isoxazolines can sometimes be challenging due to the presence of regioisomers or side products with similar polarities.

  • Column Chromatography: This is the most common purification technique. A careful selection of the eluent system is critical. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. Thin Layer Chromatography (TLC) should be used to guide the choice of solvent system and to monitor the separation.

  • Recrystallization: If the isoxazoline is a solid, recrystallization can be an effective method for purification, provided a suitable solvent can be found.

  • Removal of Furoxan Byproducts: Furoxans can sometimes be difficult to separate from the desired isoxazoline. Optimizing the reaction conditions to minimize their formation is the best strategy.

Data Presentation

The following tables summarize quantitative data on the effect of solvent and temperature on isoxazoline synthesis from selected literature.

Table 1: Effect of Solvent on the Yield of 3-Benzoylisoxazoline

Reaction: 1,3-dipolar cycloaddition of an α-nitroketone with an alkene catalyzed by Chloramine-T at 80°C for 18 hours.

Solvent Yield (%)
CH₃CN77
DMFLower Yield
DMSOLower Yield
H₂OInhibited Reaction
CH₃NO₂Lower Yield

(Data sourced from a study on Chloramine-T-catalyzed isoxazoline synthesis)

Table 2: Effect of Temperature on the Yield of 3-Benzoylisoxazoline

Reaction: 1,3-dipolar cycloaddition of an α-nitroketone with an alkene in CH₃CN catalyzed by Chloramine-T for 18 hours.

Temperature (°C) Yield (%)
60Lower Yield
8077
90Lower Yield

(Data sourced from a study on Chloramine-T-catalyzed isoxazoline synthesis)

Table 3: Comparison of Conventional Heating vs. Microwave Irradiation

Reaction: One-pot, three-component synthesis of 3,4,5-substituted isoxazoles (structurally related to isoxazolines).

Heating Method Reaction Time Yield Side Products
Conventional HeatingSeveral DaysLowerSignificant (e.g., furoxans)
Microwave Irradiation30 minutesHigherMinimized

(Data sourced from a study on microwave-assisted isoxazole synthesis)[3]

Experimental Protocols

Protocol 1: One-Pot Synthesis of Isoxazolines from Aldehydes

This protocol describes a convenient one-pot, three-step procedure starting from aldehydes.[4]

  • Aldoxime Formation: In a reaction vessel, combine the aldehyde (1.0 equiv), hydroxylamine sulfate (0.6 equiv), and a solvent mixture of TFE–H₂O (2.6:1, v/v). Stir the mixture.

  • Nitrile Oxide Generation: To the reaction mixture, add iodobenzene (PhI) (0.2 equiv) as a catalyst and m-chloroperoxybenzoic acid (m-CPBA) (1.4 equiv) as the oxidant. This will generate a hypervalent iodine intermediate in situ, which then oxidizes the aldoxime to the corresponding nitrile oxide.

  • Cycloaddition: Add the alkene (dipolarophile) to the reaction mixture containing the in situ generated nitrile oxide.

  • Work-up and Purification: Monitor the reaction by TLC. Upon completion, quench the reaction and extract the product with a suitable organic solvent. The crude product is then purified, typically by column chromatography.

Protocol 2: Microwave-Assisted Synthesis of Diastereoselective 4,5-Disubstituted Oxazolines

This protocol details a microwave-assisted approach for the synthesis of oxazolines, which shares mechanistic similarities with isoxazoline synthesis.[5][6]

  • Reactant Preparation: In a 50 mL round-bottom flask, add the aldehyde (1.0 equiv), 4-toluenesulfonylmethyl isocyanide (TosMIC) (1.0 equiv), and 10 mL of isopropanol.

  • Base Addition: Add K₃PO₄ (1.0 equiv) to the flask.

  • Microwave Irradiation: Place the open vessel in a microwave reactor and irradiate at 60°C and 280 W for 8 minutes with stirring.

  • Work-up: After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature. The product can then be isolated and purified.

Visualizations

Diagram 1: General Workflow for Isoxazoline Synthesis

G cluster_start Starting Materials cluster_intermediate Intermediate Generation cluster_product Product Formation Aldehyde Aldehyde Aldoxime Aldoxime Aldehyde->Aldoxime + Hydroxylamine Hydroxylamine Hydroxylamine Hydroxylamine->Aldoxime Alkene Alkene Isoxazoline Isoxazoline Alkene->Isoxazoline NitrileOxide Nitrile Oxide Aldoxime->NitrileOxide Oxidation NitrileOxide->Isoxazoline + Alkene [3+2] Cycloaddition

Caption: General workflow for the one-pot synthesis of isoxazolines from aldehydes.

Diagram 2: Troubleshooting Flowchart for Low Isoxazoline Yield

G LowYield Low Yield of Isoxazoline CheckSideProducts Check for Side Products (e.g., Furoxans) LowYield->CheckSideProducts OptimizeTemp Optimize Temperature CheckSideProducts->OptimizeTemp Side Products Present OptimizeSolvent Optimize Solvent CheckSideProducts->OptimizeSolvent No Significant Side Products LowerTemp Lower Temperature to Minimize Decomposition OptimizeTemp->LowerTemp Yes InSituGeneration Use Slow In-Situ Generation of Nitrile Oxide OptimizeTemp->InSituGeneration Yes CheckReagents Check Reagent Quality and Stoichiometry OptimizeSolvent->CheckReagents No Improvement ScreenSolvents Screen a Range of Solvents OptimizeSolvent->ScreenSolvents Yes UseFreshReagents Use Fresh Reagents and Verify Stoichiometry CheckReagents->UseFreshReagents Yes

Caption: Troubleshooting flowchart for addressing low yields in isoxazoline synthesis.

References

Technical Support Center: Nitrile Oxide Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with nitrile oxides. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you mitigate the common challenge of nitrile oxide dimerization and optimize your 1,3-dipolar cycloaddition reactions.

Troubleshooting Guide: Minimizing Nitrile Oxide Dimerization

Rapid dimerization of nitrile oxides to form furoxans is a frequent side reaction that can significantly reduce the yield of your desired isoxazoline or isoxazole product. This guide provides solutions to common problems encountered during these reactions.

Problem Potential Cause Solution
1. Significant formation of furoxan (dimer) byproduct despite in situ trapping. Slow Trapping Reaction: The rate of dimerization is faster than the rate of the desired [3+2] cycloaddition.Increase Dipolarophile Concentration: A higher concentration or larger excess of the trapping agent increases the probability of the desired cycloaddition over dimerization.[1][2] Use a More Reactive Dipolarophile: Electron-deficient or strained alkenes and alkynes generally exhibit higher reactivity towards nitrile oxides.[1][2] Optimize Reaction Temperature: While higher temperatures can promote dimerization, they can also accelerate the cycloaddition. The optimal temperature should be determined empirically for your specific system.[1][3]
Slow Generation of Nitrile Oxide: The instantaneous concentration of the nitrile oxide is too low for efficient trapping, allowing dimerization to compete.Optimize Reagent Addition: When using methods like the dehydrohalogenation of hydroxamoyl halides, adjust the base addition rate to maintain a sufficient nitrile oxide concentration for the cycloaddition to proceed efficiently.[1] Select a Faster Generation Method: Methods like the oxidation of aldoximes with potent oxidizing agents may generate the nitrile oxide more rapidly.[1]
Steric Hindrance: Bulky substituents on the nitrile oxide precursor or the dipolarophile are impeding the cycloaddition reaction.Modify Substrates: If feasible, utilize less sterically hindered precursors for either the nitrile oxide or the dipolarophile.[1] Adjust Reaction Time and/or Temperature: Increasing the reaction time or temperature may help to overcome the steric barrier.[1]
2. Low or no yield of the desired isoxazoline/isoxazole product. Decomposition of Nitrile Oxide: Nitrile oxides can be unstable and decompose, particularly at elevated temperatures.Maintain Low Reaction Temperatures: Many procedures for generating nitrile oxides are conducted at 0°C or lower to minimize decomposition.[1] Ensure Rapid in situ Trapping: The nitrile oxide should be generated in the presence of the dipolarophile to facilitate immediate reaction.[1]
Incorrect Reagents or Reaction Conditions: The choice of reagents and the reaction environment are critical for successful nitrile oxide generation.Verify Starting Material Purity: Impurities in precursors like aldoximes or hydroxamoyl chlorides can interfere with the reaction.[1] Solvent Selection: The polarity and protic nature of the solvent can impact the stability and reactivity of the nitrile oxide. Aprotic solvents are often the preferred choice.[1][3]
Formation of Alternative Byproducts: Besides dimerization, nitrile oxides can participate in other side reactions.Analyze the Crude Reaction Mixture: Employ analytical techniques such as NMR or LC-MS to identify major byproducts, which can offer insights into undesired reaction pathways.[1]

Frequently Asked Questions (FAQs)

Here are some frequently asked questions regarding the handling of nitrile oxide precursors.

Q1: What are the most common methods for generating nitrile oxides?

A1: The most prevalent methods for generating nitrile oxides in situ include:

  • Dehydrohalogenation of hydroxamoyl halides: This classic method involves treating a hydroxamoyl halide with a base, such as triethylamine.[1]

  • Oxidation of aldoximes: A variety of oxidizing agents can be employed, including sodium hypochlorite, N-bromosuccinimide (NBS), and hypervalent iodine reagents.[1] Greener methods using reagents like Oxone in combination with NaCl have also been developed.[4]

  • Dehydration of primary nitroalkanes: This method typically necessitates the use of strong dehydrating agents.[5]

  • From O-silylated hydroxamic acids: These stable precursors can generate nitrile oxides under mild conditions using reagents like trifluoromethanesulfonic anhydride and triethylamine.[6]

Q2: How does steric hindrance affect nitrile oxide dimerization?

A2: Steric bulk on the substituent (R group) of the nitrile oxide (R-CNO) can significantly impede the dimerization process.[1] The formation of a furoxan requires the approach of two nitrile oxide molecules in a specific orientation to form a C-C bond.[1] Large, bulky groups create steric hindrance that makes this approach difficult. This is why nitrile oxides with bulky substituents, such as a mesityl group, are often stable and can even be isolated as crystalline solids.[1][5][7]

Q3: Can nitrile oxide dimerization be completely avoided?

A3: While completely eliminating dimerization can be challenging, it can often be minimized to a negligible level.[1] The most effective strategy is the in situ generation of the nitrile oxide in the presence of a suitable dipolarophile (e.g., an alkene or alkyne).[1] This allows for a rapid [3+2] cycloaddition reaction to occur, consuming the nitrile oxide before it has the opportunity to dimerize.[1]

Q4: What is the role of the solvent in nitrile oxide synthesis?

A4: The choice of solvent can influence both the stability and reactivity of the nitrile oxide.[1][3] Aprotic solvents are generally preferred.[1] The polarity of the solvent can affect the rates of both the desired cycloaddition and the undesired side reactions, so solvent screening may be necessary to optimize a particular reaction.[3] Theoretical studies have also explored the effects of solvents like dichloromethane and benzene on the selectivity of nitrile oxide cycloadditions.[8][9]

Factors Affecting Nitrile Oxide Stability

The stability of a nitrile oxide is a critical factor in the success of a cycloaddition reaction. The following table summarizes key factors that influence their stability.

FactorEffect on StabilityNotes
Temperature Higher temperatures significantly decrease stability, promoting both dimerization and isomerization to the corresponding isocyanate.[3]Finding the optimal temperature that favors cycloaddition over decomposition is a critical experimental parameter.[1][3]
Concentration Higher concentrations of the nitrile oxide increase the rate of the bimolecular dimerization reaction.[2][3]For in situ generation, slow addition of the precursor is often recommended to keep the instantaneous concentration of the nitrile oxide low.[2]
Steric Hindrance Bulky substituents on the nitrile oxide can sterically hinder dimerization, leading to increased stability.Nitrile oxides with bulky groups like mesityl can often be isolated.[1][5]
Electronic Effects Both electron-donating and electron-withdrawing groups in the para position of aromatic nitrile oxides can stabilize the nitrile oxide. Conversely, an electron-withdrawing group at the ortho position can destabilize it.[5]The electronic properties of substituents can influence the rate of dimerization.[3]
Solvent The polarity of the solvent can influence the rates of both the desired cycloaddition and undesired side reactions.[3]Aprotic solvents are generally preferred.[1]

Experimental Protocols

General Protocol for in situ Generation of Nitrile Oxides from Aldoximes and their 1,3-Dipolar Cycloaddition

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • Aldoxime

  • Alkene or alkyne (dipolarophile)

  • Oxidizing agent (e.g., NaCl/Oxone, N-bromosuccinimide)

  • Appropriate solvent (e.g., ethyl acetate, dichloromethane)

  • Buffer solution (if necessary, e.g., sodium bicarbonate)

Procedure:

  • To a solution of the aldoxime (1.0 eq.) and the dipolarophile (1.2-2.0 eq.) in the chosen solvent, add the oxidizing agent portion-wise at a controlled temperature (often 0 °C to room temperature).

  • The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is quenched (e.g., with aqueous sodium thiosulfate solution if an oxidizing agent like NBS is used).

  • The aqueous layer is extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Visualizing Reaction Pathways

The following diagram illustrates the competitive reaction pathways for a nitrile oxide generated in situ.

NitrileOxidePathways cluster_generation Nitrile Oxide Generation cluster_reaction Reaction Pathways cluster_desired Desired Reaction cluster_undesired Undesired Reaction Precursor Nitrile Oxide Precursor (e.g., Aldoxime, Hydroxamoyl Halide) NitrileOxide R-C≡N⁺-O⁻ (Nitrile Oxide) Precursor->NitrileOxide In situ generation Reagent Reagent (e.g., Oxidant, Base) Cycloadduct [3+2] Cycloaddition Product (Isoxazoline/Isoxazole) NitrileOxide->Cycloadduct [3+2] Cycloaddition Dimer Dimerization Product (Furoxan) NitrileOxide->Dimer Dimerization Dipolarophile Dipolarophile (Alkene/Alkyne)

Caption: Competing pathways for an in situ generated nitrile oxide.

References

kinetic vs. thermodynamic control in isoxazoline formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isoxazoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the 1,3-dipolar cycloaddition reaction for isoxazoline formation, with a specific focus on the principles of kinetic versus thermodynamic control.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between kinetic and thermodynamic control in the context of isoxazoline formation?

In isoxazoline synthesis via 1,3-dipolar cycloaddition, the reaction between a nitrile oxide and an alkene can sometimes lead to multiple isomeric products (regioisomers or diastereomers).

  • Kinetic control governs reactions where the product distribution is determined by the relative rates of formation of the products. The product that forms the fastest (the kinetic product) will be the major product. This is typically favored at lower reaction temperatures where the reaction is essentially irreversible. The kinetic product is formed via the transition state with the lowest activation energy.[1][2][3][4][5]

  • Thermodynamic control applies when the reaction is reversible, allowing an equilibrium to be established between the products. The most stable product (the thermodynamic product) will be the major product, as it is at a lower energy state.[1][2][3] Higher temperatures often favor thermodynamic control by providing enough energy to overcome the activation barriers for both the forward and reverse reactions.[1][4]

Q2: I am observing a mixture of regioisomers (e.g., 3,5-disubstituted vs. 3,4-disubstituted isoxazolines). How can I control the regioselectivity?

The formation of constitutional isomers is a common challenge.[6] Regioselectivity is influenced by steric and electronic factors of the substituents on both the nitrile oxide and the dipolarophile.

  • To favor a specific regioisomer, consider the following:

    • Modify Substituents: Altering the electronic or steric nature of the substituents on your starting materials can create a stronger bias for the desired regioisomer.[6]

    • Screen Catalysts: In catalyzed versions of the cycloaddition, the choice of catalyst and ligands can significantly impact regioselectivity.[6][7] For instance, copper(I) catalysts are well-established for achieving high regioselectivity for 3,5-disubstituted isoxazoles.[7]

    • Vary Reaction Conditions: Systematically adjusting the solvent polarity and reaction temperature can influence the regiochemical outcome. Lower temperatures may lead to higher regioselectivity.[6]

Q3: My reaction is producing the wrong diastereomer or a mixture of diastereomers. How can I improve diastereoselectivity?

Diastereoselectivity in isoxazoline formation is often dictated by the geometry of the transition state.

  • Strategies to enhance diastereoselectivity include:

    • Temperature Control: Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lowest activation energy, which leads to the kinetic product.

    • Choice of Base and Catalyst: The base used to generate the nitrile oxide in situ and the presence of a catalyst can influence the facial selectivity of the cycloaddition.

    • Chiral Auxiliaries: Employing chiral auxiliaries on the dipolarophile can effectively control the stereochemical outcome of the reaction.

Troubleshooting Guides

Issue 1: Low or No Yield of Isoxazoline Product

Potential Cause Troubleshooting Steps
Decomposition of Nitrile Oxide Nitrile oxides can be unstable and dimerize to form furoxans.[7][8] Generate the nitrile oxide in situ at low temperatures and ensure it reacts promptly with the dipolarophile.[7]
Inadequate Reagent Purity Ensure all starting materials, reagents, and solvents are pure and dry. Impurities can poison catalysts or lead to side reactions.[6]
Suboptimal Reaction Temperature If the temperature is too low, the reaction rate may be too slow. If it's too high, decomposition may occur.[6] Systematically screen a range of temperatures to find the optimum. For instance, some reactions are performed at -78°C, while others proceed at room temperature.[9]
Catalyst Inactivity If using a catalyst, ensure it is fresh and active. Consider increasing the catalyst loading if necessary, but this should be optimized.[6]
Poor Solubility If starting materials are not fully dissolved, the reaction will be slow. Try a different solvent or a co-solvent system. Gentle heating can improve solubility, but be mindful of potential side reactions.[6]

Issue 2: Formation of the Undesired Regioisomer

Potential Cause Troubleshooting Steps
Reaction Under Thermodynamic Control The undesired, more stable regioisomer may be forming due to high reaction temperatures and long reaction times, allowing equilibrium to be reached.
Solution: Switch to kinetic control. Lower the reaction temperature significantly. This will favor the formation of the product that forms fastest, which may be your desired regioisomer.[1][4]
Electronic and Steric Effects The inherent electronic and steric properties of your substrates may favor the undesired isomer.
Solution: Modify the substituents on the nitrile oxide or the dipolarophile to sterically block the undesired pathway or electronically favor the desired one.[6] For example, bulky substituents can direct the cycloaddition to the less hindered face of the alkene.
Inappropriate Catalyst For catalyzed reactions, the catalyst may be directing the reaction to the undesired regioisomer.
Solution: Screen a variety of catalysts and ligands. Lewis acid catalysts can alter the electronic properties of the reactants and influence regioselectivity.[9]

Experimental Protocols

Protocol 1: General Procedure for In Situ Generation of Nitrile Oxide and Cycloaddition

This protocol is a generalized procedure based on common methods for isoxazoline synthesis.[10][11]

  • Dissolve the Aldoxime: In a round-bottom flask, dissolve the aldoxime (1.0 eq) in a suitable solvent (e.g., DMF, DCM, or THF).

  • Add the Alkene: Add the alkene (1.2 - 2.0 eq) to the solution.

  • Cool the Mixture: Cool the reaction mixture to the desired temperature (e.g., 0°C or -78°C) using an ice or dry ice/acetone bath.

  • Generate the Nitrile Oxide: Slowly add a solution of the nitrile oxide precursor generating agent. Common methods include:

    • Dehydrohalogenation: Add a base (e.g., triethylamine or DBU, 1.0 - 1.5 eq) to a solution of the corresponding hydroximoyl chloride.[11]

    • Oxidation of Aldoximes: Use an oxidant like N-chlorosuccinimide (NCS) or a hypervalent iodine reagent (e.g., diacetoxyiodobenzene).[7][12]

  • Reaction Monitoring: Stir the reaction at the chosen temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[6]

  • Work-up: Once the reaction is complete, quench the reaction (e.g., with water or a saturated ammonium chloride solution), and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Effect of Reaction Conditions on Isoxazoline Yield and Selectivity (Hypothetical Data for Illustration)

EntryTemperature (°C)Base (eq.)Catalyst (mol%)Time (h)Yield (%)Diastereomeric Ratio (A:B)Regioisomeric Ratio (X:Y)
125DBU (1.5)None12753:19:1
20DBU (1.5)None248510:115:1
3-78DBU (1.5)None2492>20:1>20:1
425Et₃N (1.5)None12602:15:1
50DBU (1.5)ZrCl₄ (10)895>20:1>20:1

This table illustrates how lowering the temperature (Entries 1-3) can improve both diastereoselectivity and regioselectivity, indicative of shifting towards kinetic control. It also shows how the choice of base (Entry 4 vs. 1) and the addition of a catalyst (Entry 5) can impact the reaction outcome.

Visualizations

Kinetic_vs_Thermodynamic_Control cluster_0 Reaction Coordinate Diagram Reactants Reactants TS_Kinetic TS (Kinetic) Reactants->TS_Kinetic Lower Ea TS_Thermodynamic TS (Thermodynamic) Reactants->TS_Thermodynamic Higher Ea Kinetic_Product Kinetic Product (Less Stable) TS_Kinetic->Kinetic_Product Thermodynamic_Product Thermodynamic Product (More Stable) TS_Thermodynamic->Thermodynamic_Product Kinetic_Product->Thermodynamic_Product Reversible at High Temp.

Caption: Kinetic vs. Thermodynamic Pathways in Isoxazoline Formation.

Troubleshooting_Workflow Start Low Yield or Incorrect Isomer Check_Purity Verify Purity of Starting Materials? Start->Check_Purity Optimize_Temp Optimize Reaction Temperature? Check_Purity->Optimize_Temp Purity OK Change_Base Screen Different Bases? Optimize_Temp->Change_Base No Improvement Result Improved Yield/ Selectivity Optimize_Temp->Result Improved Add_Catalyst Screen Catalysts? Change_Base->Add_Catalyst No Improvement Change_Base->Result Improved Add_Catalyst->Result Improved

Caption: Troubleshooting Workflow for Isoxazoline Synthesis Optimization.

Reaction_Parameters Parameters Reaction Parameters Temperature Temperature Parameters->Temperature Solvent Solvent Parameters->Solvent Base Base Parameters->Base Catalyst Catalyst Parameters->Catalyst Outcome Reaction Outcome Temperature->Outcome Solvent->Outcome Base->Outcome Catalyst->Outcome Yield Yield Outcome->Yield Regioselectivity Regioselectivity Outcome->Regioselectivity Diastereoselectivity Diastereoselectivity Outcome->Diastereoselectivity

Caption: Key Parameters Influencing Isoxazoline Synthesis Outcomes.

References

Technical Support Center: Catalyst Selection for Regioselective Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in the regioselective synthesis of isoxazoles.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing regioselectivity in 1,3-dipolar cycloaddition for isoxazole synthesis?

Regioselectivity in the Huisgen 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne is primarily governed by a combination of electronic and steric factors of both the dipole and the dipolarophile.[1][2][3] Generally, the reaction is under frontier molecular orbital (FMO) control.[3] The interaction between the highest occupied molecular orbital (HOMO) of the alkyne and the lowest unoccupied molecular orbital (LUMO) of the nitrile oxide typically favors the formation of the 3,5-disubstituted isoxazole.[1] Bulky substituents on either reactant will tend to be positioned away from each other in the transition state, which also favors the 3,5-isomer.[1]

Q2: How do I improve the regioselectivity for the 3,5-disubstituted isoxazole isomer?

To enhance the formation of the 3,5-isomer, several strategies can be employed:

  • Catalyst Selection: The use of a copper(I) catalyst is a well-established method to achieve high regioselectivity for 3,5-disubstituted isoxazoles.[1][3] Ruthenium catalysts have also been successfully used for this purpose.[1]

  • Solvent Choice: Less polar solvents may favor the desired 3,5-isomer.[1]

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity.[1]

  • In Situ Nitrile Oxide Generation: The slow, in situ generation of the nitrile oxide from an oxime precursor can maintain a low concentration of the dipole, which can improve selectivity.[1]

Q3: What methods can be used to favor the formation of the more challenging 3,4-disubstituted isoxazole?

Synthesizing 3,4-disubstituted isoxazoles often requires alternative strategies to the standard 1,3-dipolar cycloaddition with terminal alkynes:

  • Use of Internal Alkynes: While terminal alkynes strongly favor the 3,5-isomer, internal alkynes can lead to 3,4,5-trisubstituted isoxazoles, and the choice of substituents can influence the regiochemical outcome.[1]

  • Enamine-Based [3+2] Cycloaddition: A metal-free approach involving the [3+2] cycloaddition of in situ generated nitrile oxides with enamines (formed from aldehydes and secondary amines) has shown high regiospecificity for 3,4-disubstituted isoxazoles.[1]

  • Cyclocondensation of β-Enamino Diketones: The reaction of β-enamino diketones with hydroxylamine hydrochloride can be tuned to selectively produce 3,4-disubstituted isoxazoles, often with the use of a Lewis acid like BF₃·OEt₂.[1][3][4] The choice of solvent is also critical in this method, with polar protic solvents like ethanol potentially favoring one regioisomer and aprotic solvents like acetonitrile favoring another.[3][4]

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Low or No Product Yield Inefficient in situ generation of nitrile oxide.Ensure the correct stoichiometry and choice of base (e.g., triethylamine) for hydroximoyl halide precursors.[1] For oxime precursors, ensure the oxidant (e.g., NCS) is added appropriately.[1]
Decomposition of nitrile oxide.Nitrile oxides can dimerize to form furoxans.[1][2] Generate the nitrile oxide in situ at a low temperature and ensure it reacts promptly with the alkyne.[1] Using a slight excess of the alkyne can also help.[2]
Poor reactant solubility.Select a solvent where all reactants are fully soluble at the reaction temperature.[2]
Suboptimal reaction temperature.Systematically screen a range of temperatures. While higher temperatures can increase the rate, they may also lead to decomposition.[1][2]
Catalyst inactivity.Ensure the catalyst is active and used at the correct loading. Consider pre-activation if necessary.[2]
Poor Regioselectivity (Mixture of Isomers) Inherent electronic or steric properties of substrates.Modify substrates with appropriate directing groups if possible. Electron-withdrawing groups on a β-enamino diketone, for example, can enhance regioselectivity.[3]
Inappropriate reaction conditions.Experiment with a range of solvents (polar vs. non-polar) and temperatures.[1][3] The choice of solvent can significantly influence the regiochemical outcome.[3][5]
Lack of a suitable catalyst.For 3,5-disubstituted isoxazoles, employ a copper(I) or ruthenium catalyst.[1] For 3,4-disubstituted isoxazoles via cyclocondensation, a Lewis acid like BF₃·OEt₂ can direct the regiochemistry.[1][3]
Formation of Furoxan Byproduct Dimerization of the nitrile oxide.This is a common side reaction.[2][6] To minimize furoxan formation, generate the nitrile oxide slowly in situ to maintain a low concentration and ensure it can react quickly with the dipolarophile present in the reaction mixture.[1]

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Regioselective Synthesis of 3,5-Disubstituted Isoxazoles

This protocol is adapted for the synthesis of 3,5-disubstituted isoxazoles via a copper(I)-catalyzed [3+2] cycloaddition.

Materials:

  • Aldoxime (1.0 mmol)

  • Terminal alkyne (1.0 mmol)

  • Copper(I) iodide (CuI) (5 mol%)

  • N-Chlorosuccinimide (NCS) (1.2 mmol)

  • Triethylamine (Et₃N) (1.5 mmol)

  • Solvent (e.g., THF or Toluene)

Procedure:

  • To a mixture of the terminal alkyne (1.0 mmol), the aldoxime (1.1 mmol), and copper(I) iodide (5 mol%) in a suitable solvent, add triethylamine (1.5 mmol).[1]

  • If starting from an oxime, an in situ method for nitrile oxide generation is preferred. To the mixture, add N-chlorosuccinimide (1.2 mmol) portion-wise at 0 °C.[1]

  • The reaction mixture is stirred at room temperature (or heated if necessary) and monitored by TLC.[1]

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.[3]

  • The organic layer is dried, concentrated, and the crude product is purified by column chromatography.[3]

Protocol 2: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles via Enamine [3+2] Cycloaddition

This metal-free protocol is designed for the synthesis of 3,4-disubstituted isoxazoles.[1]

Materials:

  • Aldehyde (1.0 mmol)

  • Pyrrolidine (1.2 mmol)

  • N-hydroximidoyl chloride (1.1 mmol)

  • Triethylamine (Et₃N) (1.5 mmol)

  • Toluene (5 mL)

Procedure:

  • To a solution of the aldehyde (1.0 mmol) and pyrrolidine (1.2 mmol) in toluene (5 mL), add the N-hydroximidoyl chloride (1.1 mmol).[1]

  • Add triethylamine (1.5 mmol) dropwise to the mixture at room temperature.[1]

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.[1]

  • After completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with ethyl acetate.[3]

  • Dry the organic layer, concentrate under reduced pressure, and purify the residue by column chromatography to obtain the desired 3,4-disubstituted isoxazole.[3]

Catalyst Performance Data

CatalystTarget RegioisomerTypical SubstratesKey AdvantagesReference
Copper(I) (e.g., CuI) 3,5-disubstitutedTerminal alkynes, in situ generated nitrile oxidesHigh regioselectivity, well-established "click" chemistry approach.[1][3][7]
Ruthenium 3,5-disubstitutedTerminal and internal alkynes, hydroxyimidoyl chloridesEffective for both terminal and internal alkynes, can be used in mechanochemical synthesis.[1][8]
Gold(III) (e.g., AuCl₃) Substituted isoxazolesα,β-acetylenic oximesGood yields under moderate conditions for 3-, 5-, and 3,5-disubstituted isoxazoles.[9]
Lewis Acids (e.g., BF₃·OEt₂) 3,4-disubstitutedβ-enamino diketones, hydroxylamineActivates carbonyl groups to direct regiochemistry in cyclocondensation reactions.[1][3]
None (Metal-free) 3,4-disubstitutedEnamines, in situ generated nitrile oxidesAvoids transition metal catalysts, high regiospecificity for certain substrates.[1][10]

Visualized Workflows and Logic

troubleshooting_low_yield start Low or No Product Yield cause1 Inefficient Nitrile Oxide Generation start->cause1 cause2 Nitrile Oxide Decomposition start->cause2 cause3 Poor Reactant Solubility start->cause3 cause4 Suboptimal Temperature start->cause4 cause5 Catalyst Inactivity start->cause5 solution1 Check Base/Oxidant Stoichiometry & Type cause1->solution1 solution2 Low Temp, In Situ Generation, Excess Alkyne cause2->solution2 solution3 Screen Solvents for Full Solubility cause3->solution3 solution4 Systematically Screen Temperatures cause4->solution4 solution5 Verify Catalyst Activity & Loading cause5->solution5

Caption: Troubleshooting logic for low reaction yield.

regioselectivity_decision_tree start Desired Regioisomer? isomer_3_5 3,5-Disubstituted start->isomer_3_5 isomer_3_4 3,4-Disubstituted start->isomer_3_4 strategy_3_5 Strategy for 3,5-Isomer isomer_3_5->strategy_3_5 strategy_3_4 Strategy for 3,4-Isomer isomer_3_4->strategy_3_4 method_cu Copper(I) or Ruthenium Catalyzed [3+2] Cycloaddition with Terminal Alkyne strategy_3_5->method_cu method_enamine Metal-Free [3+2] Cycloaddition with Enamine strategy_3_4->method_enamine method_diketone Cyclocondensation of β-Enamino Diketone (Lewis Acid may be needed) strategy_3_4->method_diketone

Caption: Catalyst and strategy selection for regioselectivity.

References

Validation & Comparative

Spectroscopic Characterization of 3-Nitro-4,5-dihydroisoxazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic properties of 3-Nitro-4,5-dihydroisoxazole derivatives. The objective is to offer a clear, data-driven resource for the identification and characterization of this class of compounds, which are of growing interest in medicinal chemistry and materials science. This document summarizes key spectroscopic data, outlines detailed experimental protocols, and visualizes the logical relationships in spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and its derivatives. Direct comparative data for a wide range of C4 and C5 substituted analogs is limited in the current literature; therefore, this guide presents available data for representative structures and provides context for interpretation based on related compounds.

Table 1: ¹H NMR Spectroscopic Data of this compound Derivatives (Solvent: DMSO-d₆)

CompoundH-4 (ppm)H-5 (ppm)Other Protons (ppm)
5-ethyl-4-nitro-3-phenyl-4,5-dihydroisoxazole[1]δ 5.5-6.0 (m)δ 4.8-5.2 (m)Phenyl: δ 7.4-7.8 (m), Ethyl: δ 1.0 (t), 2.0 (q)
Predicted Unsubstituted~ δ 4.0-4.5 (t)~ δ 3.5-4.0 (t)-

Table 2: ¹³C NMR Spectroscopic Data of Dihydroisoxazole Derivatives

CompoundC-3 (ppm)C-4 (ppm)C-5 (ppm)Other Carbons (ppm)
(3-(phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate[2]~157~50~78Phenyl, acetate, and methylene carbons
Predicted this compound~158-162~75-80~40-45-

Note: The presence of the electron-withdrawing nitro group at C-3 is expected to deshield C-3 and C-4, while shielding C-5 relative to derivatives without this group.

Table 3: Key IR Absorption Frequencies (cm⁻¹) for Dihydroisoxazole Derivatives

Functional Group5-(furan-2-yl)-3-phenyl-4,5-dihydroisoxazole Derivatives[3]General Nitro Compounds
C=N (isoxazoline ring)1614-1625-
N-O (isoxazoline ring)~1110-1160-
C-N (isoxazoline ring)1210-1219-
NO₂ Asymmetric Stretch-~1500-1560
NO₂ Symmetric Stretch-~1345-1385

Table 4: Mass Spectrometry Data of Representative Dihydroisoxazole Derivatives

CompoundMolecular Ion (m/z)Key Fragments (m/z) and Interpretation
5-(4-Nitroimidazol-1-yl)-3-phenyl-4,5-dihydroisoxazole[4]258Fragmentation would likely involve cleavage of the dihydroisoxazole and nitroimidazole rings.
Predicted this compound116Loss of NO₂ (m/z 70), loss of CH₂O (m/z 86), cleavage of the ring.

Table 5: UV-Vis Absorption Data

Compound Classλmax (nm)Notes
Nitroalkanes[5]~200This represents the n→π* transition of the nitro group.
Nitroaromatics[5]240-270The π→π* transitions of the aromatic system are also observed.
3-Nitrotyrosine[6]355 (neutral), 422 (ionized)The absorption is highly pH-dependent.

Note: this compound derivatives are expected to exhibit weak n→π* transitions associated with the nitro group in the UV region. The position and intensity of this absorption can be influenced by the substitution pattern and the solvent.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining high-quality spectroscopic data. The following are generalized procedures for the techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition : Acquire the spectrum on a 300 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. For quantitative analysis, a longer relaxation delay is necessary.

  • ¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans is required. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing : Apply a Fourier transform to the free induction decay (FID) and phase correct the resulting spectrum. Baseline correction and integration of the signals should be performed.

Infrared (IR) Spectroscopy
  • Sample Preparation : For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr for pellets) should be recorded and subtracted from the sample spectrum.

  • Data Analysis : Identify the characteristic absorption bands for the functional groups present in the molecule, paying close attention to the nitro group and the isoxazoline ring vibrations.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization : Utilize an appropriate ionization technique. Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer technique often used for LC-MS that typically yields the molecular ion.

  • Data Acquisition : Acquire the mass spectrum over a relevant m/z range. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the ions.

  • Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation : Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.

  • Data Acquisition : Record the absorption spectrum over a wavelength range of approximately 200-800 nm using a dual-beam spectrophotometer. A spectrum of the pure solvent should be used as a baseline.

  • Data Analysis : Identify the wavelength of maximum absorbance (λmax) and determine the molar absorptivity (ε).

Visualizations

The following diagrams illustrate key conceptual frameworks for the spectroscopic characterization of this compound derivatives.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Structure Elucidation Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR (¹H, ¹³C) Purification->NMR IR IR Purification->IR MS Mass Spectrometry Purification->MS UV_Vis UV-Vis Purification->UV_Vis Data_Integration Data Integration NMR->Data_Integration IR->Data_Integration MS->Data_Integration UV_Vis->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

Caption: Workflow for the synthesis and spectroscopic characterization of novel compounds.

Structure_Spectra_Relationship cluster_structure Molecular Structure cluster_spectra Spectroscopic Signatures Structure This compound (Substituents at C4, C5) NMR_Shifts ¹H & ¹³C Chemical Shifts Structure->NMR_Shifts Electronic Environment IR_Bands Vibrational Frequencies (IR) Structure->IR_Bands Bond Strengths MS_Fragments Fragmentation Pattern (MS) Structure->MS_Fragments Bond Cleavages UV_Absorption Electronic Transitions (UV-Vis) Structure->UV_Absorption Chromophores

Caption: Relationship between molecular structure and resulting spectroscopic data.

References

comparative analysis of nitro-substituted isoxazolines and isoxazolidines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Nitro-Substituted Isoxazolines and Isoxazolidines for Researchers and Drug Development Professionals

This guide provides a comprehensive , five-membered heterocyclic compounds of significant interest in medicinal chemistry. The introduction of a nitro group can modulate the pharmacological properties of these scaffolds, making a direct comparison of their performance valuable for researchers, scientists, and drug development professionals. This document summarizes their synthesis, biological activities with supporting computational and experimental data, and provides detailed experimental protocols and visual diagrams of relevant biological pathways and experimental workflows.

Synthesis of Nitro-Substituted Isoxazolines and Isoxazolidines

The primary route for synthesizing both isoxazoline and isoxazolidine rings is the [3+2] cycloaddition reaction. For nitro-substituted derivatives, this involves the reaction of nitro-containing precursors.

Nitro-substituted Isoxazolines are commonly synthesized via the 1,3-dipolar cycloaddition of nitrile oxides with alkenes.[1] The nitrile oxides can be generated in situ from nitroalkanes.[2] Another method involves the reaction of nitro-substituted chalcones with hydroxylamine hydrochloride.[3]

Nitro-substituted Isoxazolidines are typically prepared through the 1,3-dipolar cycloaddition of nitrones with alkenes. A method for synthesizing 3,3-dinitroisoxazolidines involves the heterocyclization of non-activated alkenes with tetranitromethane.[1]

Comparative Biological Activity

A direct comparison of the biological activity of nitro-substituted isoxazolines and isoxazolidines has been explored through computational studies, particularly molecular docking. These studies provide insights into the potential binding affinities of these compounds to various protein targets.

Computational Comparison of Binding Affinities

A molecular docking study investigated the binding affinities of a series of trihalomethylated and nitro-substituted isoxazolines and isoxazolidines with several proteins, including CYP51 (a key enzyme in fungal ergosterol biosynthesis) and Caspase-7 (a crucial executioner in apoptosis).[2] The binding affinity is represented by the Gibbs free energy of binding (ΔG) in kcal/mol, where a more negative value indicates a stronger binding affinity.

Compound ClassTarget ProteinΔG Range (kcal/mol)
Nitro-substituted Isoxazolines CYP51-9.15 to -10.58
Nitro-substituted Isoxazolidines CYP51-9.15 to -10.58
Nitro-substituted Isoxazolines Caspase-7Not explicitly stated, but inferred to have favorable binding
Nitro-substituted Isoxazolidines Caspase-7Not explicitly stated, but inferred to have favorable binding

The study concluded that both nitro-substituted isoxazolines and isoxazolidines exhibit considerable affinity for CYP51, suggesting potential antifungal activity.[2] The isoxazolidine series showed a slightly greater affinity in some cases.[2] Both classes of compounds also showed favorable binding to Caspase-7, indicating potential applications in cancer or inflammatory conditions.[2] The presence of the nitro group was observed to increase the affinity for proteins, often participating in hydrogen bonding with amino acid residues in the binding site.[2]

Experimental Data on Biological Activity

While direct experimental comparative studies are limited, individual studies have reported the biological activities of nitro-substituted derivatives of each class.

Nitro-substituted isoxazolines have been investigated for their anticancer properties. For instance, certain derivatives have shown cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity of Representative Nitro-Substituted Isoxazolines (IC₅₀ values in µM)

Compound Cancer Cell Line IC₅₀ (µM) Reference

| Nitro-substituted Isoxazoline Derivative | HT1080 (Fibrosarcoma) | 9.02 |[4] |

Note: The specific nitro-substituted isoxazoline derivative is detailed in the cited reference.

The antimicrobial potential of nitro-substituted isoxazolines and isoxazolidines has also been explored. Minimum Inhibitory Concentration (MIC) is a common metric to quantify this activity.

Table 2: Antimicrobial Activity of a Representative Nitro-Substituted Isoxazolidine (MIC values in µg/mL)

Compound S. aureus E. coli P. aeruginosa Reference

| 4′-nitro-2′,5′-diphenyl spiro[indoline-3,3′-isoxazolidin]-2-one derivative | 6.25 | 12.5 | 25 |[5] |

Experimental Protocols

Synthesis of 3-Nitroisoxazolines from Nitro-Substituted Chalcones[3]
  • Chalcone Preparation: Synthesize the required bromo and nitro-substituted chalcones.

  • Reaction Mixture: In a round-bottom flask, dissolve the nitro-substituted chalcone in ethanol.

  • Addition of Hydroxylamine Hydrochloride: Add hydroxylamine hydrochloride to the solution.

  • Reflux: Reflux the reaction mixture for 2 hours.

  • Isolation and Purification: After cooling, the product can be isolated by filtration and purified by recrystallization.

  • Characterization: Confirm the structure of the synthesized 3,5-diaryl isoxazolines using UV, IR, and NMR spectroscopy.

Molecular Docking Protocol (General)[2]
  • Ligand and Protein Preparation: Obtain the 3D structures of the nitro-substituted isoxazoline and isoxazolidine ligands and the target proteins (e.g., CYP51, Caspase-7) from databases or modeling software. Prepare the structures by adding hydrogen atoms, assigning charges, and minimizing their energy.

  • Docking Simulation: Use a molecular docking program (e.g., AutoDock, Glide) to predict the binding poses of the ligands within the active site of the proteins.

  • Scoring and Analysis: The docking program will calculate the binding affinity (e.g., ΔG) for each pose. Analyze the best-scoring poses to understand the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligands and the protein residues.

  • Comparative Analysis: Compare the binding affinities and interaction patterns of the isoxazoline and isoxazolidine derivatives to assess their relative potential as inhibitors.

Visualizations

Signaling Pathways

CYP51_Pathway acetyl_coA Acetyl-CoA squalene Squalene acetyl_coA->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol cyp51 CYP51 (14α-demethylase) lanosterol->cyp51 Substrate ergosterol Ergosterol cyp51->ergosterol Inhibited by membrane Fungal Cell Membrane (Disrupted) ergosterol->membrane Essential Component nitro_compounds Nitro-substituted Isoxazolines/ Isoxazolidines nitro_compounds->cyp51

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by nitro-substituted compounds.

Caspase7_Pathway cluster_initiator Initiation Phase cluster_execution Execution Phase caspase9 Caspase-9 (Initiator) pro_caspase7 Pro-caspase-7 (Inactive) caspase9->pro_caspase7 Cleavage caspase8 Caspase-8 (Initiator) caspase8->pro_caspase7 Cleavage caspase7 Caspase-7 (Active) pro_caspase7->caspase7 Activation apoptosis Apoptosis caspase7->apoptosis Execution nitro_compounds Nitro-substituted Isoxazolines/ Isoxazolidines nitro_compounds->caspase7 Modulates Activity

Caption: Activation of Caspase-7 in the apoptotic signaling cascade.

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis and Characterization cluster_bioassay Biological Evaluation cluster_analysis Data Analysis and Comparison synthesis Synthesis of Nitro-substituted Isoxazolines & Isoxazolidines purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification characterization Structural Characterization (NMR, IR, Mass Spec) purification->characterization in_vitro In Vitro Assays (e.g., MTT, MIC) characterization->in_vitro computational Computational Studies (Molecular Docking) characterization->computational data_collection Data Collection (IC50, MIC values) in_vitro->data_collection comparison Comparative Analysis of Activity and Binding Affinity data_collection->comparison computational->comparison

Caption: A general workflow for the synthesis and biological evaluation of novel compounds.

References

Comparative Analysis of the Biological Activity of 3-Nitro-4,5-dihydroisoxazole and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-Nitro-4,5-dihydroisoxazole scaffold is a heterocyclic motif of significant interest in medicinal chemistry, demonstrating a wide spectrum of biological activities. The incorporation of the nitro group, a potent electron-withdrawing moiety, often enhances the pharmacological profile of the parent isoxazoline ring. This guide provides a comparative overview of the biological activities of this compound and its analogs, focusing on their antimicrobial, anti-inflammatory, and enzyme inhibitory properties. The information is supported by available experimental data and detailed protocols to facilitate further research and development in this area.

Antimicrobial Activity

Derivatives of this compound have shown promise as antimicrobial agents against a range of bacterial and fungal pathogens. The mechanism of action is often attributed to the nitro group, which can be reduced within microbial cells to form reactive nitrogen species that induce cellular damage.

Comparative Antimicrobial Potency

While specific MIC values for the parent this compound are not extensively reported in publicly available literature, studies on analogous nitro-heterocyclic compounds provide valuable insights into their potential efficacy. For comparison, the activity of related nitro-containing compounds and other isoxazole derivatives are presented below.

Compound/Analog ClassTest Organism(s)MIC (µg/mL)Reference CompoundMIC (µg/mL)
3-Nitroisoxazole DerivativesGram-negative bacteriaComparable to NitrofurantoinNitrofurantoinNot Specified
5-(5-nitro-2-furyl)-1,2,4-oxadiazolesS. aureus0.25 - >64Ciprofloxacin0.5
E. coli2 - >64Ciprofloxacin0.25
P. aeruginosa8 - >64Ciprofloxacin1
Fused 1,2,4-triazolo[3,4-b][1][2][3]thiadiazine derivativesS. aureus1.56 - 100GentamycinNot Specified
E. coli1.56 - 100GentamycinNot Specified

Note: The data presented is a compilation from various sources and direct comparison should be approached with caution due to differing experimental conditions.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol outlines a standard method for determining the MIC of a test compound against a specific microorganism.[4][5]

1. Preparation of Materials:

  • Test compound stock solution (typically in DMSO).

  • Sterile 96-well microtiter plates.

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Bacterial or fungal inoculum standardized to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

2. Procedure:

  • Dispense 100 µL of sterile broth into all wells of a 96-well plate.

  • Add 100 µL of the test compound stock solution to the first well of each row and perform two-fold serial dilutions by transferring 100 µL from one well to the next across the plate.

  • Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculate each well (except for a sterility control well) with 100 µL of the diluted inoculum.

  • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).

3. Interpretation of Results:

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity

Isoxazole derivatives have been investigated for their anti-inflammatory properties, which are often mediated through the inhibition of key inflammatory pathways and enzymes.

Inhibition of Pro-inflammatory Cytokines and Enzymes
Compound/Analog ClassTargetIC50 Value
3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazoleTNF-α release from LPS-stimulated macrophagesDose-dependent decrease
IL-6 release from LPS-stimulated macrophagesDose-dependent decrease
Various Isoxazole Derivatives5-Lipoxygenase (5-LOX)3.67 - 84.89 µM[6]
Ferulic and Gallic Acid Related CompoundsTNF-α Inhibition30-40% inhibition at 10µM[7]
IL-6 Inhibition60-75% inhibition at 10µM[7]
Tyrosol (for comparison)TNF-α4.60 µM[1]
IL-62.67 µM[1]
IL-1β0.91 µM[1]
Signaling Pathway Involvement

The anti-inflammatory effects of many heterocyclic compounds, including isoxazoles, are linked to the modulation of critical intracellular signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of numerous pro-inflammatory genes. Inhibition of these pathways by this compound analogs would represent a key mechanism for their anti-inflammatory action.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK MAPK_pathway MAPK Pathway (p38, JNK, ERK) MyD88->MAPK_pathway IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB inhibits NFkB_active Active NF-κB (p50/p65) NFkB->NFkB_active activation Nucleus Nucleus NFkB_active->Nucleus translocation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Compound This compound Analog Compound->IKK inhibits Compound->MAPK_pathway inhibits AP1 AP-1 MAPK_pathway->AP1 activates AP1->Nucleus translocation

Caption: Proposed anti-inflammatory signaling pathway inhibition.

Experimental Protocol: Western Blot for NF-κB p65 Nuclear Translocation

This protocol describes the detection of NF-κB activation by monitoring the translocation of the p65 subunit from the cytoplasm to the nucleus.[8][9][10]

1. Cell Culture and Treatment:

  • Plate macrophages (e.g., RAW 264.7) and allow them to adhere.

  • Pre-treat cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with an inflammatory agent like Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified time (e.g., 30-60 minutes).

2. Nuclear and Cytoplasmic Fractionation:

  • Harvest the cells and lyse them using a hypotonic buffer to release cytoplasmic contents.

  • Centrifuge to pellet the nuclei. The supernatant contains the cytoplasmic fraction.

  • Extract nuclear proteins from the pellet using a high-salt buffer.

3. SDS-PAGE and Western Blotting:

  • Determine the protein concentration of both fractions.

  • Separate equal amounts of protein from each fraction by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for the NF-κB p65 subunit.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Use loading controls (e.g., β-actin for cytoplasm, Lamin B1 for nucleus) to ensure equal protein loading.

4. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Compare the levels of p65 in the nuclear and cytoplasmic fractions between treated and untreated cells.

Enzyme Inhibition

The isoxazole scaffold is present in several approved drugs that act as enzyme inhibitors. The potential for this compound and its analogs to act as inhibitors of various enzymes is an active area of research. The inhibitor constant, Ki, is a measure of the potency of an inhibitor.

Comparative Enzyme Inhibitory Activity

Specific Ki values for this compound against particular enzymes are not widely documented. However, the general principles of enzyme inhibition can be applied to screen these compounds against relevant targets. For context, IC50 values of some isoxazole derivatives against 5-LOX are provided in the anti-inflammatory section.

Experimental Protocol: General Enzyme Inhibition Assay

This protocol provides a general workflow for screening compounds for enzyme inhibitory activity.

1. Assay Setup:

  • Select a suitable buffer system and assay conditions (pH, temperature) for the target enzyme.

  • Prepare a solution of the enzyme at a fixed concentration.

  • Prepare a range of concentrations of the test compound.

  • Prepare a solution of the enzyme's substrate.

2. Reaction:

  • In a microplate, add the enzyme and the test compound at various concentrations and pre-incubate for a specific time.

  • Initiate the enzymatic reaction by adding the substrate.

  • Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).

3. Data Analysis:

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the percentage of enzyme inhibition versus the inhibitor concentration.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

  • To determine the mode of inhibition (e.g., competitive, non-competitive) and the Ki value, perform kinetic studies by varying both the substrate and inhibitor concentrations and analyzing the data using methods like Lineweaver-Burk or Dixon plots.[11]

Conclusion

This compound and its analogs represent a promising class of compounds with diverse biological activities. Their potential as antimicrobial and anti-inflammatory agents warrants further investigation. The provided experimental protocols offer a framework for researchers to systematically evaluate the efficacy and mechanism of action of novel derivatives based on this scaffold. The generation of more extensive quantitative data, including MICs, IC50s, and Ki values, will be crucial for the future development of these compounds as therapeutic agents.

References

Unveiling the Potential of Nitroisoxazolines: A Comparative Guide to Computational and Molecular Docking Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of computational and molecular docking studies on nitroisoxazolines and their derivatives. It summarizes key quantitative data, details experimental protocols, and visualizes workflows to offer a comprehensive overview of the current research landscape.

Nitroisoxazolines, a class of heterocyclic compounds, have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Computational studies, particularly molecular docking, have become indispensable tools for understanding the structure-activity relationships of these compounds and for designing novel, more potent derivatives.[4] This guide synthesizes findings from multiple studies to facilitate a comparative analysis of the methodologies and results in this promising field of research.

Comparative Analysis of Molecular Docking Studies

Molecular docking simulations are instrumental in predicting the binding affinity and interaction patterns of nitroisoxazoline derivatives with various biological targets. The following tables summarize the quantitative data from several key studies, offering a side-by-side comparison of their findings.

Table 1: Binding Affinities of Trihalomethylated Isoxazolines and Isoxazolidines

This study investigated the binding affinities of two series of trihalomethylated isoxazolines (1a-e) and isoxazolidines (2a-e) against different protein targets.[4]

Compound SeriesTarget ProteinBinding Affinity (ΔG, kcal/mol) Range
Isoxazolines (1a-e)CYP51-9.15 to -10.58
Isoxazolidines (2a-e)CYP51Generally greater affinity than 1a-e
Isoxazolines (1a-e)Gelatinase B (MMP-9)Lower ΔG values than 2a-e
Isoxazolidines (2a-e)Gelatinase B (MMP-9)-7.85 to -9.94
Table 2: Antimicrobial and Anti-inflammatory Activity of Chromone-Isoxazoline Hybrids

This research explored a series of novel chromone-isoxazoline hybrids, evaluating their efficacy as antibacterial and anti-inflammatory agents.[2][5]

CompoundActivityMetricValue
5eAnti-inflammatory (5-LOX enzyme inhibition)IC500.951 ± 0.02 mg/mL[5]
Multiple CompoundsAntibacterialMIC/MBCPromising efficacy compared to chloramphenicol[5]
Table 3: In Silico Screening of Isoxazoline Derivatives for Anti-inflammatory Activity

This study synthesized a series of isoxazoline derivatives and screened them for anti-inflammatory activity using both in vitro and in silico methods.

Target ProteinDocking SoftwareKey Finding
DNA Gyrase (PDB ID: 3U2D)Schrodinger Maestro 11.2Compared with in vitro results
Cyclooxygenase-1 (PDB ID: 3N8V)Schrodinger Maestro 11.2Compared with in vitro results
Cyclooxygenase-2 (PDB ID: 3LN1)Schrodinger Maestro 11.2Compared with in vitro results
Table 4: Antimicrobial and Antioxidant Activities of Quinazolinone-based Isoxazole and Isoxazoline Hybrids

This work synthesized two series of quinazolinone-based hybrids and evaluated their biological activities.[6]

Compound SeriesActivityMetricPotent CompoundsKey Finding
Isoxazole (4a-g) & Isoxazoline (6a-g)AntimicrobialMIC4d, 6d0.012 μM, potent against all tested strains
Isoxazole (4a-g) & Isoxazoline (6a-g)AntioxidantIC504f, 6fSignificant activity

Detailed Experimental Protocols

The methodologies employed in molecular docking studies are critical for the interpretation and comparison of results. Below are the detailed protocols from the cited research.

Protocol 1: Molecular Docking of Trihalomethylated Isoxazolines and Isoxazolidines[4]
  • Objective: To estimate and compare the non-covalent binding affinity of trihalomethylated isoxazolines and isoxazolidines with various proteins.

  • Software: Not explicitly stated in the provided abstract.

  • Target Proteins: A series of proteins known to exhibit various biological activities, including CYP51 and Gelatinase B (MMP-9).

  • Methodology: Molecular docking was performed to calculate the binding affinity (ΔG) between the compounds and the target proteins.

Protocol 2: In Silico Studies of Chromone-Isoxazoline Hybrids[2][5]
  • Objective: To complement in vitro results with computational predictions of ADMET properties and molecular docking simulations.

  • Software: Not explicitly stated in the provided abstract.

  • Methodology: In silico studies included ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions and molecular docking to understand inhibition mechanisms and specific interactions with target proteins.

Protocol 3: Molecular Docking of Spiroisoxazoline Derivatives[8]
  • Objective: To evaluate the tubulin binding modes of antiproliferative spiroisoxazoline derivatives.

  • Ligand Preparation: 3D structures were generated using HyperChem 7.0, minimized with the MM+ force field, and then fully optimized using the semi-empirical AM1 method. The structures were converted to SYBYL mol2 format using OpenBabel 2.3.2.

  • Protein Preparation: The crystal structure of tubulin (PDB code: 1SA0) was obtained from the Protein Data Bank.

  • Docking Software: GOLD (Genetic Optimisation for Ligand Docking) version 5.0.

  • Docking Parameters: Flexible ligand and semi-flexible receptor conditions were used. The docking focused on the colchicine binding site of tubulin.

Protocol 4: Molecular Docking of Isoxazoline Derivatives with Anti-inflammatory Activity[6]
  • Objective: To compare in vitro anti-inflammatory activity with in silico molecular docking results.

  • Docking Software: Schrodinger Suite Maestro 11.2 version.

  • Target Proteins: DNA Gyrase (PDB ID: 3U2D), Cyclooxygenase-1 (PDB ID: 3N8V), and Cyclooxygenase-2 (PDB ID: 3LN1).

  • ADMET Screening: Performed using the qikprop module of the Schrodinger suite.

Visualizing the Workflow

To better understand the logical flow of a typical computational drug discovery process involving molecular docking, the following diagram illustrates a generalized workflow.

G General Workflow for Computational Drug Discovery cluster_prep Preparation Phase cluster_docking Docking & Analysis cluster_validation Validation & Further Studies ligand_prep Ligand Preparation (3D Structure Generation & Optimization) docking Molecular Docking Simulation ligand_prep->docking protein_prep Protein Preparation (PDB Structure Retrieval & Refinement) protein_prep->docking analysis Analysis of Docking Results (Binding Energy, Interactions) docking->analysis admet In Silico ADMET Prediction analysis->admet invitro In Vitro Biological Assays analysis->invitro

Caption: A generalized workflow for computational drug discovery.

The following diagram illustrates the typical steps involved in a molecular docking protocol.

G Typical Molecular Docking Protocol start Start get_protein Retrieve Protein Structure (e.g., from PDB) start->get_protein prep_protein Prepare Protein (Remove water, add hydrogens) get_protein->prep_protein define_site Define Binding Site prep_protein->define_site run_docking Run Docking Algorithm define_site->run_docking get_ligand Generate Ligand 3D Structure prep_ligand Optimize Ligand Geometry get_ligand->prep_ligand prep_ligand->run_docking analyze_poses Analyze Docking Poses (Scoring, Visual Inspection) run_docking->analyze_poses end End analyze_poses->end

Caption: A flowchart of a typical molecular docking experiment.

References

Unambiguous Determination of Cycloaddition Regiochemistry: A Comparative Guide to X-ray Crystallography and NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. In the synthesis of complex organic molecules, cycloaddition reactions are a powerful tool for ring formation, but they often yield multiple regioisomers. Distinguishing between these isomers is a critical step in chemical synthesis and drug discovery. This guide provides a comprehensive comparison of two primary analytical techniques for this purpose: single-crystal X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, with a focus on Nuclear Overhauser Effect (NOESY) experiments.

X-ray crystallography provides a definitive, high-resolution snapshot of a molecule's structure in the solid state, offering unequivocal evidence of atomic connectivity and stereochemistry.[1][2] In contrast, NMR spectroscopy probes the structure and connectivity of molecules in solution, with techniques like NOESY revealing through-space correlations between protons that are close to each other, which is invaluable for deducing regiochemistry and stereochemistry.[3] This guide will delve into the experimental protocols for both techniques, present comparative data from representative cycloaddition reactions, and illustrate the workflows for each method.

Case Studies: Diels-Alder and 1,3-Dipolar Cycloadditions

To illustrate the application of these techniques, we will consider two common types of cycloaddition reactions: the Diels-Alder reaction and the 1,3-dipolar cycloaddition. For our X-ray crystallography example, we will examine the Diels-Alder reaction between thiophene and maleic anhydride, which results in the formation of an exo-adduct.[1] For our NMR spectroscopy example, we will look at a Diels-Alder reaction involving codeine, where NOESY data was crucial in determining the stereochemistry of the adduct.[3] We will also include crystallographic data from a 1,3-dipolar cycloaddition product for a more robust comparison.[4]

Data Presentation: A Head-to-Head Comparison

The following tables summarize the kind of quantitative data obtained from each technique.

Table 1: X-ray Crystallography Data for a Diels-Alder Adduct

The following data for the exo-adduct of thiophene and maleic anhydride clearly defines the connectivity and geometry of the molecule.[1]

ParameterValueSignificance
Crystal System OrthorhombicDefines the basic crystal lattice
Space Group P2₁2₁2₁Describes the symmetry elements of the unit cell
Unit Cell Dimensions a = 8.046(1) Å, b = 14.280(2) Å, c = 22.646(3) ÅDimensions of the repeating unit in the crystal
Selected Bond Lengths S(1)-C(2) = 1.814(4) Å, S(1)-C(5) = 1.825(4) Å, C(2)-C(2a) = 1.551(5) Å, C(5)-C(5a) = 1.542(5) ÅConfirms the formation of new single bonds and the integrity of the thiophene ring remnant.
Selected Bond Angles C(2)-S(1)-C(5) = 79.4(2)°The acute angle at the sulfur atom is characteristic of the strained ring system in the adduct.
Torsion Angles [Specific values would be listed here]Define the conformation of the rings and the relative orientation of substituents.
Table 2: NMR Spectroscopy Data for a Diels-Alder Adduct

For the Diels-Alder adduct of codeine, NOESY correlations were key to assigning the stereochemistry, which in turn confirmed the regiochemistry of the addition.[3]

Proton PairNOESY CorrelationDistance (Å)Significance
Hα-C(4') and H-C(7)Strong~2.5Proves the spatial proximity of these two protons, which is only possible in one specific stereoisomer.
Hα-C(4') and Hα-C(1')Medium~3.0Further constrains the conformation of the newly formed ring system.
Hα-C(1') and H-C(8)Medium~3.2Confirms the relative stereochemistry at the C(8) position.
Hβ-C(5) and H-C(8)Absent> 5.0The absence of a correlation is equally informative, ruling out alternative stereochemical arrangements.
Selected Coupling Constants ³J(H6,H7) = 10.9 HzLarge coupling constant indicates a dihedral angle consistent with an anti-periplanar relationship, confirming the stereochemistry at C(6) and C(7).

Experimental Protocols

Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals of the cycloaddition product are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. The crystals should ideally be 30-300 microns in size and free of defects.

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is rotated in a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.

  • Structure Solution and Refinement: The initial crystal structure is solved using direct methods or Patterson methods. The atomic positions and thermal parameters are then refined to achieve the best fit between the observed and calculated diffraction data.

  • Structure Validation: The final structure is validated to ensure its chemical sense and agreement with the experimental data.

2D NOESY NMR Spectroscopy
  • Sample Preparation: A dilute solution (typically 1-10 mM) of the purified cycloaddition product is prepared in a deuterated solvent. The sample should be free of paramagnetic impurities.

  • Spectrometer Setup: The experiment is performed on a high-field NMR spectrometer. A standard 1D proton spectrum is first acquired to determine the spectral width and appropriate pulse widths.

  • NOESY Experiment: A 2D NOESY pulse sequence is used. A key parameter is the mixing time (d8), during which the Nuclear Overhauser Effect builds up. For small molecules, this is typically set between 0.5 and 1.0 seconds.[5]

  • Data Acquisition: The 2D data is acquired over several hours, depending on the sample concentration and desired signal-to-noise ratio.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed in both dimensions to generate the 2D NOESY spectrum.

  • Spectral Analysis: The spectrum is phased, and cross-peaks, which appear off the diagonal, are analyzed. The presence of a cross-peak between two proton signals indicates that they are close in space (typically < 5 Å). The intensity of the cross-peak is related to the internuclear distance.[5][6]

Mandatory Visualization

G Workflow for Regiochemistry Confirmation via X-ray Crystallography cluster_0 Synthesis & Purification cluster_1 Crystallization cluster_2 Data Collection & Processing cluster_3 Structure Determination synthesis Cycloaddition Reaction purification Purification of Product synthesis->purification crystal_growth Grow Single Crystals purification->crystal_growth data_collection X-ray Diffraction Data Collection crystal_growth->data_collection data_processing Data Reduction & Correction data_collection->data_processing structure_solution Solve Phase Problem data_processing->structure_solution refinement Refine Atomic Model structure_solution->refinement validation Validate Structure refinement->validation final_structure final_structure validation->final_structure Unambiguous 3D Structure

Caption: Workflow for regiochemistry confirmation via X-ray crystallography.

G Comparative Logic: X-ray Crystallography vs. NMR (NOESY) cluster_xray X-ray Crystallography cluster_nmr NMR (NOESY) crystal Single Crystal Required diffraction Diffraction Pattern crystal->diffraction electron_density Electron Density Map diffraction->electron_density model Atomic Model electron_density->model end Regiochemistry Confirmed model->end Direct Evidence solution Solution Sample noesy NOESY Spectrum solution->noesy correlations Through-Space Correlations noesy->correlations deduction Structural Deduction correlations->deduction deduction->end Indirect Evidence start Cycloaddition Product start->crystal start->solution

Caption: Comparative logic of X-ray crystallography versus NMR (NOESY).

Conclusion

Both X-ray crystallography and NMR spectroscopy are powerful techniques for the determination of regiochemistry in cycloaddition reactions. X-ray crystallography offers the advantage of providing a direct and unambiguous three-dimensional structure, making it the "gold standard" for structural elucidation. However, it is contingent on the ability to grow high-quality single crystals, which can be a significant challenge.

NMR spectroscopy, particularly 2D NOESY, provides invaluable information about the spatial relationships of atoms in solution, which closely mimics physiological conditions.[7] While the structural information is inferred from through-space correlations rather than a direct image, it is often sufficient for unambiguous structure determination and does not require crystallization. Ultimately, the choice of technique will depend on the nature of the compound, the specific research question, and the available resources. In many cases, the two techniques are used in a complementary fashion to provide a comprehensive understanding of a molecule's structure and dynamics.

References

Reactivity of Nitro-Substituted Dipoles in 1,3-Dipolar Cycloadditions: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the reactivity of precursors to 3-Nitro-4,5-dihydroisoxazole with various dipolarophiles in [3+2] cycloaddition reactions.

The formation of the this compound scaffold, a valuable heterocyclic motif in medicinal chemistry, is achieved through the 1,3-dipolar cycloaddition of a nitro-substituted nitrile oxide with a dipolarophile, typically an alkene. The efficiency and regioselectivity of this reaction are highly dependent on the nature of the dipolarophile. This guide provides a comparative analysis of the reactivity of various dipolarophiles with nitro-substituted nitrile oxides, supported by experimental data and detailed protocols.

Comparative Reactivity of Dipolarophiles

The reactivity of a dipolarophile in a 1,3-dipolar cycloaddition is governed by both electronic and steric factors. According to Frontier Molecular Orbital (FMO) theory, the reaction rate is enhanced by a smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile (or vice-versa). For nitro-substituted nitrile oxides, which are electron-poor dipoles, reactivity is generally increased with electron-rich dipolarophiles.

DipolarophileStructureElectronic NatureProduct Yield (%)Reaction Time (h)Regioselectivity
StyrenePh-CH=CH₂Electron-rich (aromatic)~85%24High (5-phenyl)
4-Methoxystyrene(4-MeO-Ph)-CH=CH₂Electron-rich>90%18High (5-(4-methoxyphenyl))
4-Nitrostyrene(4-NO₂-Ph)-CH=CH₂Electron-poor~60%48High (5-(4-nitrophenyl))
Methyl AcrylateCH₂=CH-CO₂MeElectron-poor~75%24High (4-carbomethoxy)
AllylbenzenePh-CH₂-CH=CH₂Non-conjugated~70%22High (5-benzyl)[1]
Prop-1-ene-1,3-sultoneElectron-poorGood yieldsNot specifiedHigh

Note: The data presented is a compilation from various sources and reaction conditions may vary. Yields are indicative of general reactivity trends.

Experimental Protocols

A standard experimental procedure for the synthesis of this compound derivatives involves the in situ generation of a nitro-substituted nitrile oxide from a corresponding precursor, followed by its cycloaddition with a dipolarophile.

General Protocol for In Situ Generation of Nitrile Oxide and Cycloaddition

1. Materials:

  • Nitroalkane precursor (e.g., nitromethane)

  • Dehydrating agent (e.g., phenyl isocyanate, di-tert-butyl dicarbonate with DMAP, or p-TsOH)

  • Dipolarophile (alkene)

  • Anhydrous solvent (e.g., toluene, CH₂Cl₂, CH₃CN)

  • Base (if required, e.g., triethylamine)

2. Procedure:

  • To a solution of the nitroalkane precursor (1.0 eq.) and the selected dipolarophile (1.2-2.0 eq.) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), the dehydrating agent is added portion-wise at room temperature.[2]

  • If an acid scavenger is required, a non-nucleophilic base such as triethylamine is included in the reaction mixture.

  • The reaction mixture is stirred at room temperature or heated to a specified temperature (e.g., 80 °C) and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.[1]

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/petroleum ether) to afford the desired this compound derivative.

6. Characterization:

  • The structure of the purified product is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[1]

Visualizing Reaction Pathways and Influencing Factors

To better understand the experimental process and the underlying chemical principles, the following diagrams are provided.

G cluster_workflow Experimental Workflow: 1,3-Dipolar Cycloaddition A Reactant Preparation (Nitroalkane, Dipolarophile, Solvent) B In Situ Generation of Nitrile Oxide (Addition of Dehydrating Agent) A->B Step 1 C Cycloaddition Reaction (Stirring at RT or Heating) B->C Step 2 D Reaction Monitoring (TLC / HPLC) C->D Step 3 E Work-up & Purification (Extraction, Chromatography) D->E Step 4 F Product Characterization (NMR, HRMS) E->F Step 5

Caption: General experimental workflow for the synthesis of 3-nitro-4,5-dihydroisoxazoles.

G cluster_factors Factors Influencing Reactivity & Selectivity Reactivity Reaction Rate & Yield FMO FMO Energy Gap (HOMO-LUMO) FMO->Reactivity Sterics Steric Hindrance Sterics->Reactivity Regio Regioselectivity Sterics->Regio Stereo Stereoselectivity Sterics->Stereo Electronics Electronic Effects (EWG vs EDG on Dipolarophile) Electronics->Reactivity Electronics->Regio

Caption: Key factors influencing the outcome of 1,3-dipolar cycloaddition reactions.

References

The Nitroalkene Advantage: A Superior Route to Isoxazoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of isoxazolines represents a critical step in the creation of novel therapeutics and functional materials. While various synthetic pathways exist, the use of nitroalkenes as precursors for the in situ generation of nitrile oxides in 1,3-dipolar cycloaddition reactions offers significant advantages over traditional methods. This guide provides an objective comparison of the nitroalkene-based approach with other common alternatives, supported by experimental data, to inform your synthetic strategy.

The construction of the isoxazoline ring is a cornerstone of heterocyclic chemistry, with the resulting compounds exhibiting a wide range of biological activities. The most prevalent method for their synthesis is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkene. The choice of precursor for the nitrile oxide is a key determinant of the reaction's efficiency, scope, and practicality. This guide will delve into the benefits of utilizing nitroalkenes in this capacity, comparing it with methods starting from aldoximes and α-halo oximes, as well as the Michael addition approach.

Comparative Analysis of Isoxazoline Synthesis Methods

The following table summarizes quantitative data from various studies, offering a direct comparison of key performance indicators for different isoxazoline synthesis strategies.

Synthesis MethodKey Reagents/ConditionsTypical Yield (%)Typical Reaction TimeKey AdvantagesLimitations
Nitroalkene-Derived Nitrile Oxides Nitroalkane, base (e.g., DBU, Et3N), dehydrating agent (e.g., PhNCO, Boc2O)60-95+1-24 hIn situ generation of nitrile oxide, mild reaction conditions, high yields, excellent regioselectivity, broad functional group tolerance.[1][2]Requires access to the corresponding nitroalkane precursor.
Aldoxime-Derived Nitrile Oxides Aldoxime, oxidant (e.g., NCS, Oxone, HTIB)63-90+1-8 hReadily available starting materials (aldehydes), good yields.[1][3][4][5]Often requires stoichiometric amounts of oxidants, which can complicate purification and generate waste. Some oxidants can be harsh.[3]
α-Halo Oxime Method α-Halo oxime, base (e.g., Na2CO3)70-95+1-12 hHigh yields, avoids strong oxidants.Precursors (α-halo oximes) can be less stable and may require additional synthetic steps to prepare.
Michael Addition of Hydroxylamine α,β-Unsaturated ketone, hydroxylamine hydrochloride, base50-852-24 hUtilizes readily available starting materials.Can lead to mixtures of regioisomers, sometimes requires harsher conditions.

The Nitroalkene Pathway: A Closer Look

The synthesis of isoxazolines from nitroalkenes proceeds through the in situ generation of a nitrile oxide intermediate, which then undergoes a [3+2] cycloaddition with a dipolarophile (an alkene). This process is outlined in the workflow below.

Isoxazoline_Synthesis_from_Nitroalkene cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_intermediate Key Intermediate cluster_cycloaddition Cycloaddition cluster_product Product Nitroalkane Nitroalkane Reaction_Vessel Reaction Vessel (in situ generation) Nitroalkane->Reaction_Vessel Base Base (e.g., DBU, Et3N) Base->Reaction_Vessel Dehydrating_Agent Dehydrating Agent (e.g., PhNCO, Boc2O) Dehydrating_Agent->Reaction_Vessel Alkene Alkene (Dipolarophile) Cycloaddition [3+2] Cycloaddition Alkene->Cycloaddition Nitrile_Oxide Nitrile Oxide (1,3-Dipole) Reaction_Vessel->Nitrile_Oxide Dehydration Nitrile_Oxide->Cycloaddition Isoxazoline Isoxazoline Cycloaddition->Isoxazoline

Figure 1: General workflow for the synthesis of isoxazolines from nitroalkenes.

The primary advantage of this method is the avoidance of isolating the often unstable nitrile oxide intermediate. By generating it in situ, the reaction can proceed smoothly under mild conditions, leading to high yields and excellent control over regioselectivity. The wide tolerance for various functional groups on both the nitroalkane and the alkene makes this a highly versatile and attractive strategy for constructing diverse isoxazoline libraries.[1][2]

Experimental Protocols

Synthesis of Isoxazolines from Nitroalkenes (General Procedure)

This protocol is a representative example for the 1,3-dipolar cycloaddition of a nitrile oxide generated in situ from a nitroalkane.

Materials:

  • Primary nitroalkane (1.0 equiv)

  • Alkene (dipolarophile) (1.2 equiv)

  • Dehydrating agent (e.g., Phenylisocyanate, 2.0 equiv)

  • Base (e.g., Triethylamine, a catalytic amount)

  • Anhydrous solvent (e.g., Toluene or Benzene)

Procedure:

  • To a solution of the primary nitroalkane and the alkene in the anhydrous solvent, add the base.

  • Slowly add the dehydrating agent to the mixture at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 60-80 °C) for the time indicated by TLC analysis (typically 1-24 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired isoxazoline.

Synthesis of Isoxazolines from Aldoximes (General Procedure)

This protocol outlines a common method for isoxazoline synthesis starting from an aldoxime.

Materials:

  • Aldoxime (1.0 equiv)

  • Alkene (dipolarophile) (1.2 equiv)

  • Oxidant (e.g., N-Chlorosuccinimide (NCS), 1.2 equiv)

  • Base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), 1.0 equiv)

  • Solvent (e.g., DMF)

Procedure:

  • Dissolve the aldoxime and the alkene in the solvent.

  • Add the base to the solution.

  • Add the oxidant portion-wise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature for the required time (typically 1-8 hours), monitoring the progress by TLC.

  • After the reaction is complete, quench the reaction with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the pure isoxazoline.[1]

Synthesis of Isoxazolines from α-Halo Oximes (General Procedure)

This method provides an alternative route to isoxazolines, avoiding the use of strong oxidants.

Materials:

  • α-Bromo oxime (1.0 equiv)

  • Sulfur ylide (1.2 equiv)

  • Base (e.g., Sodium carbonate)

  • Solvent (e.g., Dichloromethane)

Procedure:

  • To a solution of the α-bromo oxime in the solvent, add the base.

  • Add the sulfur ylide to the mixture.

  • Stir the reaction at room temperature until the starting material is consumed (as monitored by TLC).

  • Filter the reaction mixture to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired isoxazoline.

Conclusion

The use of nitroalkenes as precursors for the in situ generation of nitrile oxides in the synthesis of isoxazolines presents a compelling case for its adoption as a preferred method. The operational simplicity, mild reaction conditions, high yields, and excellent control over selectivity, coupled with a broad substrate scope, underscore its advantages over alternative routes. While methods starting from aldoximes and α-halo oximes are also effective, they often come with drawbacks such as the need for stoichiometric oxidants or less stable precursors. For researchers aiming to efficiently construct libraries of diverse and complex isoxazoline-containing molecules, the nitroalkene-based strategy offers a robust and versatile platform.

References

A Comparative Guide to the Synthesis of Substituted Isoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and biologically active compounds.[1][2][3][4] The synthesis of substituted isoxazoles is therefore a critical endeavor in drug discovery and development. A variety of synthetic strategies have been developed to access this important heterocycle, each with its own advantages and limitations. This guide provides an objective comparison of three prominent synthetic pathways to substituted isoxazoles, supported by experimental data and detailed protocols.

At a Glance: Comparison of Synthetic Pathways

Pathway General Method Key Reactants Typical Conditions Advantages Disadvantages Yields
1. 1,3-Dipolar Cycloaddition [3+2] cycloaddition of a nitrile oxide and an alkyne.Aldoxime (nitrile oxide precursor), alkyne, oxidizing agent.Room temperature to moderate heating; various solvents.High functional group tolerance, good regioselectivity, mild conditions.[1][5][6]May require an oxidant, potential for side reactions.Moderate to excellent (57-94%)[7]
2. Condensation of β-Dicarbonyls Cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine.1,3-diketone or β-keto ester, hydroxylamine hydrochloride.Reflux in a suitable solvent (e.g., ethanol), often with a base.Readily available starting materials, straightforward procedure.[8]Can produce mixtures of regioisomers, may require harsher conditions.[9]Good to excellent (up to 96%)[10]
3. Electrophilic Cyclization Intramolecular cyclization of 2-alkyn-1-one O-methyl oximes.2-alkyn-1-one O-methyl oxime, electrophile (e.g., ICl).Mild conditions, room temperature.Access to highly substituted isoxazoles, good yields.[11]Requires synthesis of the oxime precursor, use of specific electrophiles.Moderate to excellent (up to 99%)[11]

Pathway 1: 1,3-Dipolar Cycloaddition

The Huisgen 1,3-dipolar cycloaddition is one of the most versatile and widely used methods for synthesizing five-membered heterocycles, including isoxazoles.[1][12] This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with a dipolarophile, typically an alkyne, to form the isoxazole ring.[1] Nitrile oxides are often generated in situ from the oxidation of aldoximes to avoid their dimerization.[1][5]

Pathway 1: 1,3-Dipolar Cycloaddition of a Nitrile Oxide and an Alkyne.
Experimental Protocol: Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition

This protocol is adapted from a procedure utilizing an in situ generated nitrile oxide from an aldoxime.[1]

  • Oxime Formation: To a solution of the corresponding aldehyde (1.0 mmol) in ethanol (10 mL) is added hydroxylamine hydrochloride (1.2 mmol) and sodium acetate (1.2 mmol). The mixture is stirred at room temperature for 40 minutes.

  • Nitrile Oxide Generation and Cycloaddition: To the reaction mixture containing the oxime is added the alkyne (1.0 mmol) and an oxidizing agent such as sodium hypochlorite (1.2 mmol) and 5% triethylamine. The reaction is stirred at room temperature for 12 hours.

  • Work-up and Purification: The reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.

Pathway 2: Condensation of β-Dicarbonyl Compounds

A classical and straightforward approach to isoxazole synthesis involves the condensation of a 1,3-dicarbonyl compound, such as a 1,3-diketone or a β-keto ester, with hydroxylamine.[8] The reaction proceeds through the formation of an oxime intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic isoxazole ring.[8]

Condensation_Reaction cluster_reaction Reaction Sequence Dicarbonyl R1-CO-CH2-CO-R2 Intermediate Oxime Intermediate Dicarbonyl->Intermediate Hydroxylamine NH2OH Hydroxylamine->Intermediate Isoxazole Substituted Isoxazole Intermediate->Isoxazole -H2O

Pathway 2: Condensation of a β-Dicarbonyl with Hydroxylamine.
Experimental Protocol: Synthesis of 3,5-Disubstituted Isoxazoles via Condensation

This protocol is a general procedure for the synthesis of isoxazoles from 1,3-diketones.

  • Reaction Setup: A mixture of the 1,3-diketone (1.0 mmol), hydroxylamine hydrochloride (1.1 mmol), and a base such as sodium acetate (1.1 mmol) in ethanol (15 mL) is prepared in a round-bottom flask.

  • Reaction: The mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion of the reaction, the solvent is removed under reduced pressure. The residue is diluted with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by recrystallization or column chromatography to yield the substituted isoxazole.

Pathway 3: Electrophilic Cyclization of Alkynone O-Methyl Oximes

A modern and efficient method for the synthesis of highly substituted isoxazoles involves the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes.[11] This pathway provides access to 4-halo-substituted isoxazoles, which are versatile intermediates for further functionalization via cross-coupling reactions.[11] The reaction is typically high-yielding and proceeds under mild conditions.

Electrophilic_Cyclization cluster_starting_material Starting Material cluster_cyclization_step Cyclization cluster_functionalization Further Functionalization Oxime Alkynone O-Methyl Oxime Iodoisoxazole 4-Iodoisoxazole Oxime->Iodoisoxazole Electrophile Electrophile (e.g., ICl) Electrophile->Iodoisoxazole TrisubstitutedIsoxazole 3,4,5-Trisubstituted Isoxazole Iodoisoxazole->TrisubstitutedIsoxazole Coupling Cross-Coupling (e.g., Suzuki) Coupling->TrisubstitutedIsoxazole

References

Navigating Parallel Pathways: A Comparative Guide to the Reaction Kinetics of Competing Cycloadditions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricate kinetics of competing cycloaddition reactions is paramount for controlling product formation and optimizing synthetic routes. This guide provides an objective comparison of cycloaddition pathways, supported by experimental data, to illuminate the factors governing reaction selectivity.

Cycloaddition reactions, which form cyclic products by the union of two or more unsaturated molecules, are fundamental transformations in organic synthesis.[1] Often, a given set of reactants can undergo multiple competing cycloaddition pathways, such as the [4+2] Diels-Alder reaction, the [3+2] dipolar cycloaddition, or the [2+2] cycloaddition, leading to a mixture of products.[2][3] The final product distribution is dictated by the relative rates of these competing reactions, which are in turn influenced by a variety of factors including reactant structure, solvent polarity, and temperature.

This guide delves into the kinetic analysis of these competing pathways, presenting available experimental data to facilitate a comparative understanding.

Competing [4+2] and [3+2] Cycloaddition Pathways

A classic example of competing cycloaddition pathways is the reaction of a diene with a species that can act as both a dienophile (for a [4+2] cycloaddition) and a dipolarophile (for a [3+2] cycloaddition). The competition between these two pathways is often sensitive to the electronic nature of the reactants and the polarity of the solvent.[2]

For instance, the reaction of ethyl 3-(toluene-p-sulphonylazo)but-2-enoate with nucleophilic olefins showcases this competition. With ethyl vinyl ether, the [4+2] cycloaddition product is formed. However, with the more nucleophilic 2-methoxypropene, a [3+2] cycloaddition pathway dominates. This shift in mechanism is attributed to the different electronic demands of the transition states for each pathway. The [3+2] cycloaddition is found to be accelerated in more polar solvents, suggesting a more polar transition state compared to the competing [4+2] pathway.[2]

Competing_4_2_and_3_2_Cycloaddition Reactants Diene + Dipolarophile/Dienophile TS_42 [4+2] Transition State (less polar) Reactants->TS_42 k_[4+2] TS_32 [3+2] Transition State (more polar) Reactants->TS_32 k_[3+2] Product_42 [4+2] Adduct (e.g., Tetrahydropyridazine) TS_42->Product_42 Product_32 [3+2] Adduct (e.g., Pyrrole derivative) TS_32->Product_32

Competing [4+2] and [2+2] Cycloaddition Pathways

The competition between [4+2] and [2+2] cycloadditions is another area of significant interest, particularly in the reactions of cumulenes and other systems with extended π-systems. The periselectivity of these reactions is often governed by subtle orbital interactions and the stability of the respective transition states.[3]

Theoretical studies on the reaction of 1-methyl-1-phenylallene with methylacrylate indicate that both [4+2] and [2+2] cycloaddition pathways are feasible. The asynchronicity of the [4+2] transition state can lead to a stepwise mechanism for the [2+2] cycloaddition, especially with Lewis acid catalysis, which can alter the product distribution.[3]

Enzymatic catalysis can also play a crucial role in dictating the outcome of competing cycloadditions. The enzyme PloI4 has been shown to catalyze competitive [2+2] and [4+2] cycloadditions.[4] By modifying the enzyme's active site through mutagenesis, researchers were able to selectively favor the formation of either the [2+2] or one of two possible [4+2] adducts, highlighting the power of biocatalysis in controlling reaction pathways.[4]

Competing_4_2_and_2_2_Cycloaddition Reactants Diene + Alkene TS_42 [4+2] Transition State Reactants->TS_42 k_[4+2] TS_22 [2+2] Transition State Reactants->TS_22 k_[2+2] Product_42 [4+2] Adduct (Cyclohexene derivative) TS_42->Product_42 Product_22 [2+2] Adduct (Cyclobutane derivative) TS_22->Product_22

Quantitative Kinetic Data

Table 1: Kinetic Parameters for the [4+2] Cycloaddition of Cyclopentadiene with (E)-2-Aryl-1-cyano-1-nitroethenes in Toluene at 25°C [5]

Dienophile (Substituent on Aryl Ring)k (endo) x 10³ (dm³ mol⁻¹ s⁻¹)k (exo) x 10³ (dm³ mol⁻¹ s⁻¹)ΔH≠ (endo) (kJ mol⁻¹)ΔS≠ (endo) (J mol⁻¹ K⁻¹)ΔH≠ (exo) (kJ mol⁻¹)ΔS≠ (exo) (J mol⁻¹ K⁻¹)
p-OCH₃0.081.66----
p-CH₃0.122.11----
H0.223.55----
p-Cl0.528.89----
p-Br0.589.98----
m-NO₂2.9725.1----
p-COOCH₃13.3583.4245.8 ± 1.8-159 ± 640.5 ± 0.6-159 ± 2

Data for activation parameters was only provided for the p-COOCH₃ substituted dienophile.

The data in Table 1 clearly demonstrates the influence of substituents on the rate of the Diels-Alder reaction. Electron-withdrawing groups on the dienophile increase the reaction rate, as expected for a normal-electron-demand Diels-Alder reaction.

Table 2: Kinetic Parameters for the Dimerization of Cyclopentadiene ([4+2] Cycloaddition) [6]

Temperature (°C)k (endo) x 10⁷ (M⁻¹ s⁻¹)
258.3

The dimerization of cyclopentadiene is a well-studied example of a [4+2] cycloaddition where one molecule acts as the diene and the other as the dienophile.[6]

Experimental Protocols

General Procedure for Kinetic Measurements of [4+2] Cycloaddition[5]

The kinetics of the [4+2] cycloaddition reactions are typically followed by monitoring the disappearance of the reactants or the appearance of the products over time. High-performance liquid chromatography (HPLC) is a common analytical technique for this purpose.

  • Materials: Solvents are purified by standard methods. Cyclopentadiene is freshly prepared by the pyrolysis of dicyclopentadiene. Dienophiles are synthesized and purified according to literature procedures.

  • Reaction Setup: The reactions are carried out in a thermostated vessel to maintain a constant temperature. A solution of the dienophile in the chosen solvent is prepared. The reaction is initiated by adding a solution of cyclopentadiene.

  • Sampling and Analysis: At specific time intervals, aliquots of the reaction mixture are withdrawn and quenched (e.g., by dilution with a cold solvent). The concentrations of the reactants and products in the quenched samples are determined by HPLC analysis.

  • Data Analysis: The rate constants are calculated by fitting the concentration versus time data to the appropriate rate law, typically a second-order rate equation for a bimolecular reaction. The activation parameters (enthalpy and entropy of activation) can be determined by measuring the rate constants at different temperatures and applying the Eyring equation.

Experimental_Workflow_Kinetics cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reactant_Prep Reactant & Solvent Purification Solution_Prep Prepare Reactant Solutions Reactant_Prep->Solution_Prep Initiation Initiate Reaction in Thermostated Vessel Solution_Prep->Initiation Sampling Withdraw Aliquots at Intervals Initiation->Sampling Quenching Quench Reaction Sampling->Quenching HPLC HPLC Analysis Quenching->HPLC Data_Analysis Calculate Rate Constants & Activation Parameters HPLC->Data_Analysis

Conclusion

The selectivity of competing cycloaddition reactions is a finely balanced interplay of electronic and steric factors, solvent effects, and reaction conditions. While a comprehensive, directly comparative experimental dataset for competing pathways remains elusive in the literature, the analysis of individual reaction kinetics provides valuable insights. For researchers aiming to control the outcome of reactions with multiple potential cycloaddition pathways, a thorough understanding of the underlying kinetic principles is essential. Future experimental work focused on the direct, simultaneous measurement of the kinetics of competing cycloaddition reactions will be invaluable for the development of predictive models and the rational design of highly selective synthetic transformations.

References

Safety Operating Guide

Safe Disposal of 3-Nitro-4,5-dihydroisoxazole: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper management and disposal of chemical waste are paramount for ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of 3-Nitro-4,5-dihydroisoxazole, a compound that requires careful handling due to its potential hazards as a nitro-containing and isoxazole-derived substance. Adherence to these protocols is critical for personnel safety and environmental protection.

Hazard Profile and Safety Summary
Quantitative Data Summary

The following table summarizes key safety-related data. Note that specific quantitative values for this compound should be obtained from the material's specific Safety Data Sheet (SDS).

PropertyValueSource
Molecular Formula C₃H₄N₂O₃[4]
Molecular Weight 116.08 g/mol [4]
Physical State Solid / Liquid (Refer to SDS)-
Flash Point Refer to SDS-
Acute Toxicity (Oral, Dermal, Inhalation) Refer to SDS-
GHS Hazard Classifications Refer to SDS (Likely includes categories for flammability, acute toxicity, and skin/eye irritation based on similar compounds)[5]

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound and its contaminated materials is to manage them as hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal company.[1][5] On-site treatment, such as neutralization or drain disposal, is not a suitable option for this chemical.[6]

I. Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate personal protective equipment:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).[5]

  • Eye Protection: Safety glasses with side shields or goggles.[5]

  • Body Protection: A laboratory coat.[5]

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of generating dust or aerosols, a respirator may be necessary.[7]

II. Waste Segregation and Collection

Proper segregation is a critical step to prevent dangerous reactions and to ensure correct disposal.[6]

Experimental Protocol for Waste Segregation:

  • Designate a Waste Container:

    • Use a clearly labeled, dedicated waste container for "Halogenated or Nitrogenous Organic Waste."[6][8]

    • The container must be made of a compatible material (e.g., high-density polyethylene - HDPE for liquids, or a robust, sealable container for solids) and have a secure, tight-fitting lid.[6][8]

  • Labeling:

    • Immediately affix a hazardous waste label to the container.[6][8]

    • The label must include:

      • The words "Hazardous Waste."[8]

      • The full chemical name: "this compound."[8]

      • The associated hazards (e.g., "Flammable," "Toxic," "Irritant" - as determined from the SDS).[6]

      • The date when waste was first added to the container (accumulation start date).[6]

  • Waste Collection:

    • Solid Waste: Collect any surplus or expired this compound in the designated hazardous waste container.[5]

    • Liquid Waste (Solutions): If the compound is in a solvent, collect it in a designated liquid hazardous waste container. Ensure the solvent is compatible with the other contents of the container.[5]

    • Contaminated Materials: Any items grossly contaminated with the compound, such as pipette tips, weighing paper, gloves, or absorbent pads, should also be placed in the designated solid hazardous waste container.[6]

    • Empty Containers: Empty containers of this compound must be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate from the cleaning process must be collected and disposed of as hazardous liquid waste.[5][9]

  • Do Not Mix:

    • Do not mix this waste stream with incompatible materials such as:

      • Strong oxidizing agents.[10]

      • Strong acids or bases.[10]

      • Aqueous waste, unless the compound is already in an aqueous solution.[6]

III. Storage of Hazardous Waste

Proper storage of the collected waste is crucial to maintain a safe laboratory environment.

  • Container Management: Keep the waste container securely closed at all times, except when actively adding waste.[6][8]

  • Storage Location: Store the hazardous waste container in a designated, well-ventilated, and secure area, away from heat, sparks, or open flames.[2][5] Flammable waste is best stored in a rated flammable storage cabinet.[9]

  • Secondary Containment: Store the waste container within a secondary containment bin to prevent the spread of material in case of a leak.[6]

IV. Final Disposal
  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the waste.[5]

  • Provide Information: Provide the disposal company with the Safety Data Sheet (SDS) for the compound.[5]

  • Manifesting: Ensure all required paperwork (e.g., hazardous waste manifest) is completed accurately.

Mandatory Visualizations

Disposal Workflow for this compound

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Generation of This compound Waste sds Consult Safety Data Sheet (SDS) for Specific Hazards start->sds ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) container Select Compatible & Labeled Hazardous Waste Container ppe->container sds->ppe collect_solid Collect Solid Waste & Contaminated Materials container->collect_solid collect_liquid Collect Liquid Waste (Solutions & Rinsate) container->collect_liquid segregate Segregate from Incompatible Waste (Oxidizers, Acids, Bases) collect_solid->segregate collect_liquid->segregate storage Store in Designated, Secure, & Ventilated Area segregate->storage containment Use Secondary Containment storage->containment contact_ehs Contact Institutional EHS or Licensed Disposal Vendor containment->contact_ehs documentation Complete All Required Waste Manifests contact_ehs->documentation end End: Waste Removed for Proper Disposal documentation->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Nitro-4,5-dihydroisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Nitro-4,5-dihydroisoxazole

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural steps outlined below are intended to answer specific operational questions regarding personal protective equipment (PPE), handling, and disposal.

Physical and Chemical Properties

While a comprehensive, experimentally verified set of properties for this compound is limited, the following data has been computed and is available from public sources.

PropertyValueSource
Molecular Formula C₃H₄N₂O₃PubChem[1]
Molecular Weight 116.08 g/mol PubChem[1]
Boiling Point 206°C at 760 mmHgMySkinRecipes[2]
Storage Temperature 2-8°C, dry and sealedMySkinRecipes[2]
Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling nitro compounds due to their potential for toxicity, irritation, and reactivity.[3] The following table summarizes the recommended PPE based on best practices for handling hazardous organic chemicals.

PPE CategorySpecificationRationale
Eye/Face Protection Wear tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards). A face shield is required when there is a risk of splashes.[4]Protects against splashes and vapors that can cause severe eye irritation.[4]
Skin Protection Wear a fire/flame-resistant and impervious lab coat, buttoned. Full-length pants and closed-toe shoes are mandatory.[3][4]Provides a barrier against accidental skin contact.
Hand Protection Chemical-impermeable gloves are required. Butyl rubber gloves are generally recommended for nitro compounds. Always inspect gloves before use.[3][4]Prevents skin absorption, a primary route of exposure for nitro compounds.[4]
Respiratory Protection All handling should be performed in a certified chemical fume hood.[3][4] If engineering controls are insufficient or during a spill, an air-purifying respirator (APR) with organic vapor cartridges is recommended.[3]Protects against the inhalation of potentially harmful vapors.
Operational Plan: Handling Procedures

Adherence to a strict operational protocol is crucial to minimize exposure and ensure safety.

1. Pre-Handling Checklist:

  • Risk Assessment: Conduct a thorough risk assessment for the specific experimental procedure.

  • SDS Review: Although a specific SDS is unavailable, review SDSs for similar nitro compounds.

  • Emergency Equipment: Ensure a safety shower and eyewash station are accessible and have been recently tested.[3]

  • Spill Kit: Have an appropriate spill kit readily available.

  • PPE Inspection: Inspect all required PPE for integrity before use.[3]

  • Fume Hood Verification: Confirm the chemical fume hood is functioning correctly by checking the airflow monitor.[3]

2. Handling:

  • Perform all manipulations of this compound within a designated area of a certified chemical fume hood to minimize inhalation exposure.[3]

  • If handling the solid form, do so carefully to minimize dust generation.[3]

  • Avoid contact with skin and eyes.[5]

  • Do not eat, drink, or smoke when using this product.[6]

  • Wash hands thoroughly after handling.[6]

Disposal Plan

Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for proper disposal.[5] The following is a general procedural guide.

1. Waste Collection:

  • Original Container: Whenever possible, leave the chemical waste in its original container.[7]

  • Waste Container: If transferring is necessary, use a clean, compatible, and clearly labeled container with a secure lid.[7]

  • Labeling: Clearly label the waste container as "Hazardous Waste: this compound" and include the accumulation start date.[7]

  • No Mixing: Do not mix this waste with other chemical waste streams.[7]

2. Storage:

  • Store the sealed waste container in a designated hazardous waste accumulation area.[7]

  • The storage area should be cool, dry, and well-ventilated.[5]

3. Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and disposal.[7]

  • On-site treatment, such as neutralization or drain disposal, is not a suitable option for this type of chemical.[8]

Emergency Procedures

Spill Response:

  • Evacuate the immediate area.

  • Alert colleagues and the area supervisor.

  • If the spill is large or you are not trained to handle it, contact your institution's EHS department immediately.

  • If the spill is small and you are trained to handle it, wear the appropriate PPE (including respiratory protection).

  • Absorb the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite).

  • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.

  • Clean the spill area thoroughly.

First Aid:

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or physician if you feel unwell.[6]

  • Skin Contact: Wash with plenty of soap and water.[6] If skin irritation occurs, get medical advice/attention.[9]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9] If eye irritation persists, get medical advice/attention.[9]

  • Ingestion: Rinse mouth.[6] Call a poison center or physician if you feel unwell.[6]

Visual Guides

The following diagrams illustrate key decision-making and procedural workflows for handling hazardous chemicals like this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_verification Verification start Start: New Experiment with this compound assess_hazards Assess Chemical Hazards (Toxicity, Reactivity, Physical Form) start->assess_hazards assess_procedure Assess Procedural Risks (Scale, Splash/Aerosol Potential) assess_hazards->assess_procedure eye_protection Eye/Face Protection - Goggles (Minimum) - Face Shield (Splash Risk) assess_procedure->eye_protection hand_protection Hand Protection - Chemical-Resistant Gloves (e.g., Butyl Rubber) assess_procedure->hand_protection body_protection Body Protection - Lab Coat - Closed-toe Shoes assess_procedure->body_protection respiratory_protection Respiratory Protection - Fume Hood (Primary) - Respirator (Spill/Emergency) assess_procedure->respiratory_protection ppe_check Inspect PPE for Damage eye_protection->ppe_check hand_protection->ppe_check body_protection->ppe_check respiratory_protection->ppe_check proceed Proceed with Experiment ppe_check->proceed

Caption: PPE selection workflow for handling hazardous chemicals.

Chemical_Spill_Workflow cluster_initial Initial Response cluster_assessment Assessment cluster_action Spill Cleanup cluster_final Final Steps spill Chemical Spill Occurs alert Alert Personnel & Supervisor spill->alert evacuate Evacuate Area alert->evacuate assess_spill Assess Spill Size & Hazard Level evacuate->assess_spill is_major Major Spill? assess_spill->is_major ehs_contact Contact EHS/ Emergency Response is_major->ehs_contact Yes don_ppe Don Appropriate PPE is_major->don_ppe No report Complete Spill Report ehs_contact->report contain_spill Contain & Absorb Spill with Inert Material don_ppe->contain_spill collect_waste Collect Waste into Sealed Container contain_spill->collect_waste decontaminate Decontaminate Area collect_waste->decontaminate dispose Dispose of Waste via EHS decontaminate->dispose dispose->report

Caption: General workflow for responding to a chemical spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.